5-Aminolevulinic acid benzyl ester hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCTRQKEALPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623924 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-32-7 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Aminolevulinic Acid Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview and detailed methodology for the synthesis of 5-aminolevulinic acid (5-ALA) benzyl ester hydrochloride, a significant derivative of 5-ALA used in photodynamic therapy (PDT) research. The esterification of 5-ALA to its benzyl ester enhances its lipophilicity, which is believed to facilitate improved penetration across cellular membranes, leading to a more efficient intracellular accumulation of the photosensitizer protoporphyrin IX (PpIX).[1]
This guide outlines a common and effective three-step synthesis pathway: N-protection of 5-aminolevulinic acid, followed by esterification with benzyl alcohol, and concluding with deprotection to yield the target compound.
Synthesis Pathway Overview
The synthesis of 5-aminolevulinic acid benzyl ester hydrochloride is typically achieved through a three-step process designed to ensure high yield and purity. The core logic of this pathway is to first protect the reactive amino group, then form the ester linkage, and finally, remove the protecting group to reveal the desired product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of N-Boc-5-Aminolevulinic Acid
The initial step involves the protection of the amino group of 5-aminolevulinic acid with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent the amine from participating in side reactions during the subsequent esterification.
Reaction:
5-Aminolevulinic acid hydrochloride is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of dioxane and water.
Experimental Workflow:
Caption: Experimental workflow for the N-protection of 5-aminolevulinic acid.
Detailed Methodology:
-
5-Aminolevulinic acid hydrochloride is dissolved in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is then cooled again to 0°C and acidified to a pH of 2-3 with cold 1M hydrochloric acid.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield N-Boc-5-aminolevulinic acid as a white solid.
Step 2: Synthesis of N-Boc-5-Aminolevulinic Acid Benzyl Ester
The carboxylic acid of N-Boc-5-aminolevulinic acid is esterified with benzyl alcohol using a carbodiimide coupling agent.
Reaction:
N-Boc-5-aminolevulinic acid is reacted with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM).
Experimental Workflow:
Caption: Experimental workflow for the esterification of N-Boc-5-aminolevulinic acid.
Detailed Methodology:
-
N-Boc-5-aminolevulinic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and DMAP (0.1 equivalents) are dissolved in anhydrous dichloromethane.
-
The solution is cooled to 0°C in an ice bath.
-
EDC hydrochloride (1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford N-Boc-5-aminolevulinic acid benzyl ester.
Step 3: Synthesis of this compound
The final step is the deprotection of the N-Boc group under acidic conditions to yield the hydrochloride salt of the benzyl ester.
Reaction:
N-Boc-5-aminolevulinic acid benzyl ester is treated with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane, to cleave the Boc group. The use of HCl directly provides the desired hydrochloride salt.
Experimental Workflow:
Caption: Experimental workflow for the deprotection of N-Boc-5-aminolevulinic acid benzyl ester.
Detailed Methodology:
-
N-Boc-5-aminolevulinic acid benzyl ester is dissolved in a minimal amount of dioxane.
-
A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the product.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white or off-white solid.
Quantitative Data Summary
The following table summarizes typical yields and purity for each step of the synthesis. These values are representative and may vary based on specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Purity (HPLC) |
| 1 | N-Boc-5-Aminolevulinic Acid | 85-95% | >98% |
| 2 | N-Boc-5-Aminolevulinic Acid Benzyl Ester | 70-85% | >98% |
| 3 | This compound | >90% | >99%[2] |
Note: The purity of the final product can be further enhanced by recrystallization from a suitable solvent system, such as ethanol/ether.
Characterization Data
The structure and purity of the final product, this compound (CAS 163271-32-7), should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClNO₃[3][4][5] |
| Molecular Weight | 257.71 g/mol [3][5] |
| Appearance | White to off-white crystalline powder[2] |
| Storage Conditions | Store at -20°C, protected from light[6] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the identity of the synthesized compound.
References
physicochemical properties of 5-ALA benzyl ester
An In-depth Technical Guide to the Physicochemical Properties of 5-ALA Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a critical precursor in the heme biosynthesis pathway.[1] Its exogenous administration leads to the selective accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic tissues, a phenomenon harnessed for photodynamic therapy (PDT) and fluorescence-guided surgery (FGS).[2][3] However, 5-ALA itself is a polar, zwitterionic molecule with limited skin permeability and stability at physiological pH.[4][5]
To overcome these limitations, various ester derivatives have been synthesized to act as more lipophilic prodrugs.[5] Among these, 5-ALA benzyl ester has emerged as a compound of interest. As a prodrug, it is designed to facilitate passage across cell membranes before being hydrolyzed by intracellular esterases to release 5-ALA, which then enters the heme synthesis pathway.[6] This guide provides a comprehensive overview of the core , detailed experimental protocols, and insights into its biological mechanism of action.
Core Physicochemical Properties
5-ALA benzyl ester is typically handled as a hydrochloride salt to improve its stability and handling characteristics. The following data pertains to 5-ALA benzyl ester hydrochloride.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 5-Aminolevulinic acid benzyl ester hydrochloride | [7][8] |
| Synonyms | Benzyl 5-amino-4-oxopentanoate hydrochloride, Benzyl-ALA hydrochloride | [7][9] |
| Appearance | White to off-white solid powder | [10] |
| Purity | >98% (as determined by HPLC) | [11] |
Chemical and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 163271-32-7 | [8][11][12] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [7][8][11][12] |
| Molecular Weight | 257.72 g/mol | [7] |
| SMILES | Cl.NCC(=O)CCC(=O)OCc1ccccc1 | [11] |
Solubility Profile
5-ALA benzyl ester hydrochloride exhibits solubility in various organic solvents, which is critical for its formulation and experimental use.
| Solvent | Solubility | Source(s) |
| DMSO | 250 mg/mL (970.08 mM) | [10][11] |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | ≥ 2.08 mg/mL (8.07 mM) | [9] |
| DMSO/Corn Oil (10:90) | ≥ 2.08 mg/mL (8.07 mM) | [9] |
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
| Condition | Details | Source(s) |
| Solid State Storage | Store at -20°C, protected from light. Stable for ≥ 2 years under these conditions. | [7][11] |
| Solution Stability | Limited stability at neutral pH. Can be stored in solutions at pH 4 without significant degradation. At pH near 5, dimerization can occur, and at pH > 5.5, hydrolysis is possible. | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of 5-ALA benzyl ester.
Synthesis of 5-ALA Benzyl Ester (Fischer-Speier Esterification)
This protocol describes a general method for the synthesis of amino acid benzyl esters, adapted for 5-ALA.
Objective: To synthesize 5-ALA benzyl ester via acid-catalyzed esterification.
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Benzyl alcohol (anhydrous)
-
p-Toluenesulfonic acid (PTSA)
-
Toluene (or another suitable water-azeotroping solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 5-aminolevulinic acid hydrochloride (1 eq.) in toluene.
-
Add benzyl alcohol (1.5-2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Azeotropic Reflux: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel to yield the pure 5-ALA benzyl ester.[13]
Determination of Solubility (Gravimetric Method)
This protocol provides a reliable method for quantifying the solubility of 5-ALA benzyl ester in a specific solvent.
Objective: To determine the solubility of 5-ALA benzyl ester in a given solvent at a specified temperature.[14]
Materials:
-
5-ALA benzyl ester hydrochloride (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 5-ALA benzyl ester to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial. Seal the vial.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.
-
Sample Collection: Allow the vial to stand at the set temperature for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.
-
Calculation: Reweigh the vial containing the dried solute. The solubility is calculated as the mass of the solute divided by the volume of the solvent used.
In Vitro Protoporphyrin IX (PpIX) Accumulation Assay
This protocol details the procedure for measuring the ability of 5-ALA benzyl ester to induce PpIX in cancer cells.
Objective: To quantify PpIX fluorescence in a cell line after treatment with 5-ALA benzyl ester.
Materials:
-
SW480 colon carcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
5-ALA benzyl ester hydrochloride stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed SW480 cells into a 96-well plate (for plate reader analysis) or on glass coverslips in a 24-well plate (for microscopy) and allow them to adhere overnight.
-
Treatment: Prepare working solutions of 5-ALA benzyl ester hydrochloride in a cell culture medium at desired concentrations (e.g., 0.12 mM to 0.6 mM).[11] Remove the old medium from the cells and add the treatment medium.
-
Incubation: Incubate the cells for a specified period (e.g., 3 hours) at 37°C in a CO₂ incubator.[11]
-
Washing: After incubation, remove the treatment medium and wash the cells twice with PBS to remove any extracellular compound.
-
Fluorescence Measurement:
-
Plate Reader: Add fresh PBS or medium to the wells and measure the fluorescence intensity using an excitation wavelength around 405 nm and an emission wavelength around 635 nm.
-
Microscopy: Mount the coverslips on a slide and visualize the red PpIX fluorescence using an appropriate filter set.
-
-
Data Analysis: Quantify the fluorescence intensity and compare it to untreated control cells.
Biological Activity and Signaling Pathways
The primary biological function of 5-ALA benzyl ester is to serve as a prodrug for 5-ALA, which is then converted into the photosensitizer PpIX.
Heme Biosynthesis Pathway
Once inside the cell, 5-ALA benzyl ester is cleaved by non-specific esterases to release 5-ALA. This 5-ALA then enters the mitochondrial heme synthesis pathway. A series of enzymatic steps convert 5-ALA into PpIX. In cancer cells, the final enzymatic step, the conversion of PpIX to heme by ferrochelatase (FECH), is often less efficient, leading to an accumulation of fluorescent PpIX.[15]
Caption: Intracellular conversion of 5-ALA benzyl ester to Protoporphyrin IX (PpIX).
Cellular Uptake and Transport
Unlike 5-ALA, which is transported into cells via specific carriers like system BETA transporters, its ester derivatives are not recognized by these transporters.[16] The increased lipophilicity of 5-ALA benzyl ester compared to the parent 5-ALA molecule is believed to facilitate its transport across the cell membrane primarily through passive diffusion.[5] This difference in uptake mechanism can lead to significantly higher intracellular concentrations and subsequent PpIX accumulation, especially in tumor cells.[6]
Visualization of Experimental and Logical Workflows
General Synthesis Workflow
The following diagram illustrates the logical steps involved in the synthesis and purification of 5-ALA benzyl ester.
Caption: Logical workflow for the synthesis of 5-ALA benzyl ester.
In Vitro PpIX Assay Workflow
This diagram outlines the standard experimental procedure for assessing the efficacy of 5-ALA benzyl ester in cell culture.
Caption: Experimental workflow for in vitro PpIX accumulation assay.
Applications in Research and Drug Development
5-ALA benzyl ester serves as a valuable tool for researchers in several capacities:
-
Photodetection Agent: It is used as a precursor to induce PpIX accumulation, which can then be used to visualize tumor margins during research on fluorescence-guided resection.[7][9]
-
PDT Research: The compound is a key agent in preclinical studies to evaluate and optimize photodynamic therapy protocols. Studies have shown that simple esters like the hexyl and benzyl esters can lead to significantly higher PpIX accumulation in tumor cells compared to 5-ALA, potentially allowing for lower doses and shorter incubation times.[6]
-
Prodrug Development: It serves as a benchmark compound for the design and evaluation of new, more advanced 5-ALA derivatives with improved stability, targeting, and efficacy.[6]
References
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic therapy of skin cancer: controlled drug delivery of 5-ALA and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 7. goldbio.com [goldbio.com]
- 8. echemi.com [echemi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 163271-32-7 [amp.chemicalbook.com]
- 11. 5-ALA benzyl ester hydrochloride | 163271-32-7 | MOLNOVA [molnova.com]
- 12. appchemical.com [appchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Epithelial growth factor receptor expression influences 5-ALA induced glioblastoma fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminolevulinic Acid Benzyl Ester Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) has emerged as a significant prodrug in the fields of oncology and surgical guidance. As a natural precursor in the heme biosynthesis pathway, exogenous administration of 5-ALA leads to the preferential accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells. This selective accumulation forms the basis of two critical clinical applications: photodynamic therapy (PDT) and fluorescence-guided surgery (FGS). However, the hydrophilic nature of 5-ALA can limit its cellular uptake and overall efficacy.
To address this limitation, lipophilic derivatives of 5-ALA have been developed, among which 5-aminolevulinic acid benzyl ester hydrochloride has shown significant promise. By esterifying the carboxylic acid group of 5-ALA with a benzyl group, the lipophilicity of the molecule is increased, facilitating its passage across the cell membrane. Once inside the cell, non-specific esterases are thought to cleave the ester bond, releasing 5-ALA to enter the heme synthesis pathway and induce a more pronounced accumulation of PpIX compared to the administration of 5-ALA alone. This enhanced accumulation of PpIX can lead to more effective tumor destruction in PDT and brighter fluorescence for more precise tumor delineation in FGS.
This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
The mechanism of action of this compound can be dissected into three key stages: cellular uptake and hydrolysis, conversion to Protoporphyrin IX within the heme biosynthesis pathway, and the subsequent applications in photodynamic therapy and fluorescence-guided surgery.
Cellular Uptake and Hydrolysis
Unlike the parent molecule 5-ALA, which is primarily transported into cells via β-amino acid transporters, the more lipophilic 5-ALA benzyl ester is believed to cross the cell membrane primarily through passive diffusion[1]. This enhanced lipophilicity is a key design feature intended to improve intracellular delivery.
Once inside the cell, it is hypothesized that ubiquitous intracellular esterases cleave the benzyl ester bond, releasing 5-aminolevulinic acid and benzyl alcohol. The liberated 5-ALA is then able to participate in the heme biosynthesis pathway.
Heme Biosynthesis Pathway and Protoporphyrin IX Accumulation
The liberated 5-ALA serves as a substrate for the heme biosynthesis pathway, a series of eight enzymatic steps occurring in the cytoplasm and mitochondria. By providing an excess of the initial substrate, 5-ALA bypasses the rate-limiting feedback inhibition of ALA synthase by heme. This leads to a buildup of intermediates, most notably the fluorescent and photosensitive molecule, Protoporphyrin IX (PpIX).
The preferential accumulation of PpIX in tumor cells is attributed to several factors, including a potentially lower activity of the enzyme ferrochelatase, which catalyzes the final step of converting PpIX to heme, and an altered cellular metabolism in cancer cells[2][3].
Applications in Photodynamic Therapy and Fluorescence-Guided Surgery
The accumulation of PpIX is the cornerstone of both PDT and FGS.
-
Photodynamic Therapy (PDT): PpIX is a potent photosensitizer. When exposed to light of a specific wavelength (typically in the red region of the spectrum, around 635 nm), it absorbs a photon and transitions to an excited triplet state. This excited PpIX can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS are cytotoxic, leading to oxidative damage to cellular components and ultimately inducing apoptosis and necrosis in the targeted tumor cells.
-
Fluorescence-Guided Surgery (FGS): PpIX is also a fluorophore. When illuminated with blue-violet light (around 405 nm), it emits a characteristic red fluorescence. This property allows surgeons to visualize tumor margins in real-time during surgery, enabling a more complete and precise resection of malignant tissue while sparing healthy surrounding tissue.
Quantitative Data
Table 1: Comparative Protoporphyrin IX (PpIX) Production
| Compound | Cell Line | Concentration | Incubation Time (hours) | Relative PpIX Fluorescence Intensity (Arbitrary Units) | Reference |
| 5-ALA | WiDr | 2 mM | 4 | ~100 | [1] |
| 5-ALA Hexyl Ester | WiDr | 0.2 mM | 4 | ~100 | [1] |
| 5-ALA | Human Glioma Spheroids | 0.05 mM | 4 | Lower Cytotoxicity | [4] |
| 5-ALA Benzyl Ester | Human Glioma Spheroids | 0.05 mM | 4 | Greater Cytotoxicity | [4] |
Note: The data for 5-ALA Hexyl Ester suggests that a significantly lower concentration is needed to achieve similar PpIX levels as 5-ALA. The qualitative data for 5-ALA Benzyl Ester indicates a similar or even greater efficiency.
Table 2: Comparative Photodynamic Therapy (PDT) Efficacy (IC50 Values)
| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| 5-ALA | Various Cancer Cell Lines | Variable | Generally higher | [5] |
| 5-ALA Benzyl Ester | Human Glioma Spheroids | 25 | Lower than 5-ALA (qualitative) | [4] |
Note: IC50 values are highly dependent on the cell line, light dose, and experimental conditions. The available data strongly suggests that the IC50 for 5-ALA benzyl ester would be significantly lower than that of 5-ALA under identical conditions due to its enhanced cellular uptake and PpIX production.
Experimental Protocols
The following are representative protocols for key experiments involved in the study of this compound.
Synthesis of this compound
A common method for the synthesis of 5-ALA esters involves the reaction of 5-aminolevulinic acid hydrochloride with the corresponding alcohol in the presence of a catalyst.
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Benzyl alcohol
-
Thionyl chloride or other suitable catalyst
-
Anhydrous solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Crystallization solvent (e.g., diethyl ether)
Procedure:
-
Suspend 5-aminolevulinic acid hydrochloride in anhydrous benzyl alcohol.
-
Slowly add thionyl chloride dropwise to the cooled suspension while stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess benzyl alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding an anti-solvent like diethyl ether.
-
Collect the crystalline product by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
References
- 1. abbs.info [abbs.info]
- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer [mdpi.com]
The Evolution of 5-Aminolevulinic Acid (5-ALA) Esters: A Technical Guide to Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminolevulinic acid (5-ALA), a naturally occurring precursor in the heme biosynthesis pathway, has emerged as a significant prodrug in photodynamic therapy (PDT) and fluorescence-guided surgery. Upon administration, exogenous 5-ALA bypasses the rate-limiting step of its own synthesis, leading to the accumulation of the potent photosensitizer protoporphyrin IX (PpIX) in neoplastic cells. However, the clinical efficacy of 5-ALA is hampered by its hydrophilic nature, which limits its penetration through cellular membranes. This technical guide provides an in-depth overview of the discovery and development of 5-ALA esters, a class of lipophilic derivatives designed to overcome the limitations of the parent compound. We will delve into their synthesis, physicochemical properties, pharmacokinetics, and mechanisms of action, supported by detailed experimental protocols and quantitative data.
Introduction: The Rationale for 5-ALA Esterification
5-aminolevulinic acid (5-ALA) is a prodrug that, when administered, leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in malignant tissues.[1] This accumulation forms the basis of 5-ALA-based photodynamic therapy (PDT), a treatment modality that uses light to activate the photosensitizer, generating reactive oxygen species (ROS) that induce localized cell death.[1] Despite its promise, the high hydrophilicity of 5-ALA restricts its ability to cross the lipophilic stratum corneum and cellular membranes, thereby limiting its bioavailability and efficacy, particularly in deeper or more resilient tumors.[2]
To address this challenge, researchers have focused on modifying the 5-ALA molecule to enhance its lipophilicity. The most successful strategy to date has been the esterification of the carboxylic acid group of 5-ALA with various alcohols.[2] These 5-ALA esters are more lipophilic than the parent compound, allowing for improved tissue penetration and cellular uptake. Once inside the cell, non-specific esterases are thought to hydrolyze the ester bond, releasing 5-ALA to enter the heme synthesis pathway and induce PpIX accumulation.[3] This approach has led to the development of clinically approved 5-ALA esters, such as methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL), for various dermatological and oncological applications.[4][5]
Physicochemical Properties of 5-ALA Esters
The primary driver for the synthesis of 5-ALA esters is the enhancement of lipophilicity to improve membrane permeability. This is quantitatively assessed by the octanol/water partition coefficient (Log P), where a higher value indicates greater lipid solubility. The length of the alkyl chain in the ester group directly correlates with the lipophilicity of the molecule.
| Compound | Log P (Octanol/Water) |
| 5-Aminolevulinic Acid (5-ALA) | -2.30 |
| Methyl 5-Aminolevulinate (MAL) | -1.10 |
| Propyl 5-Aminolevulinate | -0.10 |
| Butyl 5-Aminolevulinate | 0.40 |
| Hexyl 5-Aminolevulinate (HAL) | 1.40 |
| Octyl 5-Aminolevulinate | 2.40 |
Synthesis of 5-ALA Esters
The synthesis of 5-ALA esters is typically achieved through Fischer esterification, where 5-ALA hydrochloride is reacted with the corresponding alcohol in the presence of an acid catalyst.
Detailed Experimental Protocol: Synthesis of 5-Aminolevulinic Acid Hexyl Ester Hydrochloride
This protocol describes a common method for the synthesis of 5-ALA hexyl ester hydrochloride.
Materials:
-
5-Aminolevulinic acid hydrochloride
-
Anhydrous n-hexanol
-
Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 5-aminolevulinic acid hydrochloride in an excess of anhydrous n-hexanol. The flask should be equipped with a magnetic stir bar and a reflux condenser.
-
Acid Catalyst Addition: Slowly add thionyl chloride dropwise to the stirred suspension at 0°C (ice bath). Alternatively, bubble dry hydrogen chloride gas through the mixture. This step should be performed in a well-ventilated fume hood as it generates corrosive gases.
-
Reflux: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-hexanol and volatile byproducts using a rotary evaporator.
-
Precipitation and Isolation: The resulting oily residue is triturated with anhydrous diethyl ether to precipitate the 5-ALA hexyl ester hydrochloride as a solid.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any remaining impurities. Dry the product under vacuum to yield the final 5-aminolevulinic acid hexyl ester hydrochloride.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
In Vitro and In Vivo Evaluation
The efficacy of 5-ALA esters is evaluated through a series of in vitro and in vivo experiments designed to measure PpIX accumulation, cellular toxicity upon photoactivation, and pharmacokinetic profiles.
Measurement of Protoporphyrin IX (PpIX) Fluorescence
The intracellular conversion of 5-ALA and its esters to PpIX can be quantified by measuring the characteristic red fluorescence of PpIX.
Experimental Protocol: In Vitro PpIX Fluorescence Measurement
Materials:
-
Cancer cell line of interest (e.g., human colon adenocarcinoma WiDr cells)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
5-ALA and 5-ALA ester solutions of known concentrations
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1 M perchloric acid in 50% methanol)
-
Fluorescence spectrophotometer or microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Incubation with 5-ALA/Esters: Remove the culture medium and replace it with fresh medium containing various concentrations of 5-ALA or a 5-ALA ester. Incubate for a defined period (e.g., 4 hours).
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with PBS to remove any extracellular compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for a sufficient time to ensure complete cell lysis and PpIX extraction.
-
Fluorescence Measurement: Measure the fluorescence intensity of the lysate using a fluorescence spectrophotometer or microplate reader. The excitation wavelength is typically around 405 nm, and the emission is measured at approximately 635 nm.
-
Data Analysis: Normalize the fluorescence intensity to the total protein content in each well (determined by a protein assay like the BCA assay) to account for variations in cell number.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
This assay determines the cell-killing efficacy of 5-ALA esters upon light activation.
Experimental Protocol: MTT Assay for PDT Cytotoxicity
Materials:
-
Cancer cell line
-
Culture medium
-
5-ALA and 5-ALA ester solutions
-
Light source with a specific wavelength (e.g., 635 nm laser or LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with 5-ALA or a 5-ALA ester as described in the PpIX fluorescence assay.
-
Irradiation: After the incubation period and washing with PBS, add fresh culture medium to the wells. Irradiate the cells with a light source at a specific wavelength and light dose (J/cm²). Include non-irradiated control wells.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for a further 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Pharmacokinetic Studies
Experimental Workflow for In Vivo Pharmacokinetic and Biodistribution Studies
Caption: Workflow for in vivo pharmacokinetic and biodistribution studies of 5-ALA esters.
Mechanism of Action: From Heme Synthesis to Cell Death
The mechanism of action of 5-ALA esters begins with their enhanced transport across the cell membrane due to their increased lipophilicity.
Cellular Uptake and Conversion to PpIX
Once inside the cell, it is hypothesized that intracellular esterases cleave the ester bond, releasing 5-ALA. This free 5-ALA then enters the heme biosynthesis pathway, leading to the accumulation of PpIX.
Heme Biosynthesis Pathway and PpIX Accumulation
Caption: The heme biosynthesis pathway illustrating the conversion of 5-ALA esters to PpIX.
Photodynamic Action and Cell Death Pathways
Upon irradiation with light of an appropriate wavelength (typically in the red region of the spectrum), PpIX is excited from its ground state to a triplet state. This excited PpIX can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major type of ROS. These ROS can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through various mechanisms, including apoptosis, necrosis, and autophagy.
Signaling Pathways in 5-ALA PDT-Induced Cell Death
Caption: Major cell death pathways induced by 5-ALA PDT.
Conclusion and Future Directions
The development of 5-ALA esters represents a significant advancement in the field of photodynamic therapy. By enhancing the lipophilicity of the parent compound, these derivatives have demonstrated improved cellular uptake and PpIX production, leading to greater therapeutic efficacy in various preclinical and clinical settings. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of 5-ALA esters, along with detailed experimental protocols to aid researchers in this field.
Future research will likely focus on the development of novel 5-ALA derivatives with even greater tumor selectivity and reduced side effects. This may involve the conjugation of 5-ALA to tumor-targeting moieties or the development of enzyme-activatable prodrugs. Furthermore, a deeper understanding of the intricate cell death signaling pathways activated by 5-ALA PDT will pave the way for combination therapies that can overcome treatment resistance and improve patient outcomes. The continued exploration of 5-ALA esters and their derivatives holds immense promise for the future of cancer therapy.
References
- 1. Pharmacokinetics of 5-aminolevulinic-acid-induced porphyrins in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of 5-ALA esters derivatives in hairless mice skin homogenate and in vivo PpIX accumulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 5-aminolevulinic acid and its hexylester mediated photodynamic action on human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the pharmacokinetics of topically applied 5-aminolevulinic acid and two of its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of 5-aminolevulinic acid in healthy volunteers and patients at high risk for recurrent bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALA and ALA hexyl ester induction of porphyrins after their systemic administration to tumour bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
5-ALA Benzyl Ester Hydrochloride for Photodetection of Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Aminolevulinic acid (5-ALA) has emerged as a significant tool in the photodetection of cancerous tissues. Its utility stems from its role as a metabolic precursor to the fluorescent molecule Protoporphyrin IX (PpIX), which preferentially accumulates in neoplastic cells. However, the hydrophilic nature of 5-ALA can limit its cellular uptake. To overcome this, lipophilic derivatives such as 5-ALA benzyl ester hydrochloride have been developed. This technical guide provides a comprehensive overview of the core principles, experimental data, and methodologies related to the use of 5-ALA benzyl ester hydrochloride for the photodetection of cancer. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of oncology.
Introduction: The Rationale for 5-ALA Benzyl Ester in Photodetection
Photodynamic diagnosis (PDD) relies on the selective accumulation of a photosensitizer in tumor tissue, which, upon excitation with light of a specific wavelength, emits fluorescence, allowing for real-time visualization of malignant areas. 5-ALA is a prodrug that leverages the endogenous heme synthesis pathway to produce the photosensitizer PpIX.[1][2] Cancer cells exhibit altered enzymatic activity in this pathway, leading to a higher accumulation of PpIX compared to normal cells.[3]
While effective, the clinical application of 5-ALA can be hampered by its limited ability to cross cell membranes due to its hydrophilic nature. Esterification of 5-ALA, for instance with a benzyl group, increases its lipophilicity. This enhanced lipophilicity is believed to facilitate passive diffusion across the cell membrane, leading to more efficient intracellular delivery of the 5-ALA moiety.[4] Once inside the cell, ubiquitous intracellular esterases are thought to hydrolyze the ester bond, releasing 5-ALA to enter the heme synthesis pathway and produce PpIX. This approach can lead to significant PpIX accumulation in tumor cells even at lower concentrations and with shorter incubation times compared to the parent 5-ALA compound.[4]
Mechanism of Action: From Prodrug to Fluorescent Signal
The photodetection of cancer using 5-ALA benzyl ester hydrochloride is a multi-step process that begins with the administration of the compound and culminates in the emission of fluorescent light from cancerous tissues.
Signaling Pathway: Heme Synthesis and PpIX Accumulation
The following diagram illustrates the key steps of the heme synthesis pathway and the role of 5-ALA.
Caption: Heme synthesis pathway and mechanism of 5-ALA benzyl ester-induced fluorescence.
Quantitative Data on 5-ALA Benzyl Ester and Other Esters
While specific quantitative data for 5-ALA benzyl ester hydrochloride is limited in publicly available literature, studies on other long-chain 5-ALA esters provide valuable insights into their enhanced efficacy compared to 5-ALA. The following tables summarize key findings.
Table 1: In Vitro Efficacy of 5-ALA Esters in Cancer Cell Lines
| 5-ALA Ester | Cell Line | Concentration for Equivalent PpIX Production to 1mM 5-ALA | Incubation Time (hours) | Fold Increase in Efficacy (approx.) | Reference |
| Benzyl | SW480 (colon carcinoma) | 0.12 - 0.6 mM (produces PpIX accumulation) | 3 | - | [5] |
| Hexyl | QGY (hepatoma) | 0.2 mM | Not specified | 10x | [6] |
| Heptyl | WiDr (colon adenocarcinoma) | 0.01 mM | 4 | 100x | [1] |
| Octyl | WiDr (colon adenocarcinoma) | Not specified | Not specified | 30-150x | [7] |
Table 2: In Vivo Administration of 5-ALA Benzyl Ester
| Animal Model | Tumor Model | Administration Route | Dosage | Time to Observation | Key Finding | Reference |
| Female CBA/Gy mouse | CaNT tumour | Intravenous (i.v.) | 31 mg/kg | 1 hour | Dose-dependent reduction in tumor porphyrin levels. | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 5-ALA benzyl ester hydrochloride for cancer photodetection.
In Vitro PpIX Fluorescence Analysis in Cancer Cells
This protocol outlines the steps to assess the induction of PpIX fluorescence in a cancer cell line after treatment with 5-ALA benzyl ester hydrochloride.
Experimental Workflow: In Vitro Fluorescence Analysis
Caption: Workflow for in vitro analysis of 5-ALA benzyl ester-induced fluorescence.
Materials:
-
Cancer cell line (e.g., SW480 colon carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-ALA benzyl ester hydrochloride
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~405 nm, emission >600 nm)
-
Imaging software for quantitative analysis
Procedure:
-
Cell Seeding: Seed the cancer cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips) at a density that allows for adherence and growth. Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of 5-ALA Benzyl Ester Solution: Prepare a stock solution of 5-ALA benzyl ester hydrochloride in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations (e.g., 0.1, 0.5, 1 mM) in serum-free culture medium immediately before use.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the different concentrations of 5-ALA benzyl ester hydrochloride to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for a specific period (e.g., 3 hours) at 37°C and 5% CO₂.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with PBS to remove any extracellular compound.
-
Fluorescence Microscopy: Mount the coverslips on a microscope slide with a drop of PBS. Observe the cells under a fluorescence microscope.
-
Excitation: Use a violet/blue light source with an excitation filter centered around 405 nm.
-
Emission: Use a long-pass filter to collect the red fluorescence of PpIX (typically >600 nm).
-
-
Image Acquisition and Analysis: Capture fluorescence and bright-field images of the cells. Use imaging software to quantify the mean fluorescence intensity per cell or per unit area. Compare the fluorescence intensity between different concentrations and the control group.
In Vivo Photodetection of Tumors in a Mouse Model
This protocol describes a general procedure for evaluating the tumor-localizing properties of 5-ALA benzyl ester hydrochloride in a xenograft mouse model.
Experimental Workflow: In Vivo Tumor Photodetection
Caption: Workflow for in vivo photodetection of tumors using 5-ALA benzyl ester.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., U87 glioblastoma cells)
-
5-ALA benzyl ester hydrochloride sterile solution for injection
-
In vivo fluorescence imaging system with appropriate excitation and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Model Establishment: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-10 mm in diameter).
-
Compound Administration: Prepare a sterile solution of 5-ALA benzyl ester hydrochloride in a vehicle suitable for intravenous injection (e.g., saline with a small amount of a solubilizing agent). Administer the solution to the tumor-bearing mice via tail vein injection at a specific dose (e.g., 31 mg/kg).
-
Time for Biodistribution: Allow a predetermined amount of time (e.g., 1 hour) for the compound to distribute and be metabolized into PpIX.
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images using an excitation wavelength around 405 nm and an emission filter to capture the red fluorescence of PpIX.
-
Acquire a bright-field or white-light image for anatomical reference.
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and an area of normal adjacent tissue (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-normal tissue fluorescence ratio (T/N ratio) to assess the tumor selectivity of the agent.
-
-
Ex Vivo Analysis (Optional): After in vivo imaging, the mouse can be euthanized, and the tumor and other organs can be excised for ex vivo fluorescence imaging to confirm the in vivo findings and for histological analysis to correlate fluorescence with tumor morphology.
Discussion and Future Directions
5-ALA benzyl ester hydrochloride holds promise as a valuable tool for the photodetection of cancer. Its enhanced lipophilicity offers a potential advantage over the parent 5-ALA compound, potentially leading to improved tumor visualization and, consequently, more precise surgical resection. The preclinical data, although limited for the benzyl ester specifically, suggest that long-chain esters are more efficient at inducing PpIX fluorescence in cancer cells.
Future research should focus on several key areas:
-
Quantitative Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to quantify the uptake, hydrolysis rate, and PpIX conversion of 5-ALA benzyl ester hydrochloride in various cancer models.
-
Direct Comparative Studies: Head-to-head comparisons of 5-ALA benzyl ester with 5-ALA and other esters in the same in vitro and in vivo models are crucial to definitively establish its relative efficacy.
-
Optimization of Dosing and Timing: Further investigation is required to determine the optimal dose and time interval between administration and imaging to maximize the tumor-to-normal tissue contrast.
-
Clinical Translation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of 5-ALA benzyl ester hydrochloride for fluorescence-guided surgery in cancer patients.
Conclusion
5-ALA benzyl ester hydrochloride represents a logical progression in the development of agents for photodynamic diagnosis. By addressing the limitation of cellular uptake of 5-ALA, it has the potential to enhance the sensitivity and specificity of cancer detection. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 5. Frontiers | 5-Aminolevulinic Acid Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study [frontiersin.org]
- 6. Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and formula of Benzyl 5-amino-4-oxopentanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 5-amino-4-oxopentanoate hydrochloride, an ester of 5-aminolevulinic acid (5-ALA), is a pivotal compound in the field of photodynamic therapy (PDT). As a second-generation photosensitizer precursor, it offers enhanced lipophilicity compared to 5-ALA, facilitating its passage through cellular membranes. This guide provides a comprehensive overview of its chemical structure, formula, and significant role in oncological research. It details its mechanism of action, involving the intracellular synthesis of the potent photosensitizer Protoporphyrin IX (PpIX), and presents experimental protocols for its synthesis, analysis, and application in PDT. This document is intended to be a critical resource for researchers and professionals in drug development, offering a consolidated source of technical information to support and inspire further investigation into this promising molecule.
Chemical Structure and Properties
Benzyl 5-amino-4-oxopentanoate hydrochloride, also known by its synonym 5-Aminolevulinic acid benzyl ester hydrochloride, is a white crystalline powder.[1][2] Its hydrochloride form enhances its solubility, making it more amenable for use in laboratory and clinical research settings.[2]
Chemical Formula: C₁₂H₁₅NO₃·HCl[3]
Molecular Weight: 257.71 g/mol [3]
CAS Number: 163271-32-7[3]
Synonyms: this compound, Benzyl-ALA hydrochloride[3]
Storage Conditions: For optimal stability, the compound should be stored at -20°C and protected from light.[4]
The chemical structure of Benzyl 5-amino-4-oxopentanoate hydrochloride is characterized by a pentanoic acid backbone with an amino group at the 5th position and a ketone at the 4th position. The carboxylic acid is esterified with a benzyl group, a modification that significantly increases the molecule's lipophilicity compared to its parent compound, 5-aminolevulinic acid.
Mechanism of Action in Photodynamic Therapy
The therapeutic efficacy of Benzyl 5-amino-4-oxopentanoate hydrochloride in photodynamic therapy stems from its role as a prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in cancer cells.[5] The benzyl ester group facilitates the uptake of the molecule into tumor cells. Once inside the cell, endogenous esterases cleave the benzyl group, releasing 5-aminolevulinic acid (5-ALA). This exogenous 5-ALA then enters the heme biosynthesis pathway.
In cancer cells, the activity of the enzyme ferrochelatase, which converts PpIX into heme, is often lower than in healthy cells.[5] This enzymatic bottleneck leads to a preferential accumulation of the highly photosensitive PpIX in malignant tissues.[5]
Upon exposure to light of a specific wavelength (typically in the red region, around 630-635 nm), the accumulated PpIX is excited from its ground state to a triplet state. This excited state of PpIX can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. These ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of the tumor cells.[5][6]
The signaling pathway for the conversion of Benzyl 5-amino-4-oxopentanoate hydrochloride to PpIX and the subsequent photodynamic effect is illustrated below.
Experimental Protocols
Synthesis of Benzyl 5-amino-4-oxopentanoate Hydrochloride
While a definitive, publicly available, step-by-step protocol for the synthesis of Benzyl 5-amino-4-oxopentanoate hydrochloride is not readily found in peer-reviewed literature, the general approach involves the esterification of 5-aminolevulinic acid with benzyl alcohol. A plausible synthetic route, based on general organic chemistry principles and similar preparations, is outlined below. It is crucial to note that this is a generalized procedure and would require optimization for yield and purity.
Materials:
-
5-aminolevulinic acid hydrochloride
-
Benzyl alcohol
-
Thionyl chloride or a suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Diethyl ether
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Suspend 5-aminolevulinic acid hydrochloride in an excess of benzyl alcohol in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with benzyl alcohol to form the esterification agent in situ.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding an excess of diethyl ether to the reaction mixture.
-
Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted benzyl alcohol and other impurities.
-
Dry the resulting white solid under vacuum to yield Benzyl 5-amino-4-oxopentanoate hydrochloride.
Purification:
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary to achieve high purity.
High-Performance Liquid Chromatography (HPLC) Analysis
Quantitative analysis of Benzyl 5-amino-4-oxopentanoate hydrochloride and its conversion to 5-ALA can be performed using reverse-phase HPLC. A general method, adaptable for this compound, is described below.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) is typically used. The exact gradient program would need to be optimized for baseline separation of the analyte from impurities and other components.
Sample Preparation:
-
Prepare a stock solution of Benzyl 5-amino-4-oxopentanoate hydrochloride in a suitable solvent (e.g., methanol or the mobile phase).
-
For analysis of cellular uptake or conversion, cell lysates can be prepared and deproteinized (e.g., with acetonitrile or perchloric acid) before injection.
Detection:
-
UV detection can be performed at a wavelength where the benzyl group absorbs (e.g., ~254 nm).
-
For more sensitive detection of the released 5-ALA, pre-column derivatization with a fluorogenic reagent like o-phthaldialdehyde (OPA) can be employed, followed by fluorescence detection.
In Vitro Protoporphyrin IX (PpIX) Accumulation Assay
This protocol outlines a method to quantify the intracellular accumulation of PpIX in cancer cells following treatment with Benzyl 5-amino-4-oxopentanoate hydrochloride.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Benzyl 5-amino-4-oxopentanoate hydrochloride
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Benzyl 5-amino-4-oxopentanoate hydrochloride for different incubation times (e.g., 2, 4, 8, 24 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove the extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorometer with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
-
Normalize the fluorescence intensity to the total protein concentration of the lysate to account for variations in cell number.
The experimental workflow for evaluating PpIX accumulation and subsequent phototoxicity is depicted below.
Quantitative Data
The following tables summarize key quantitative parameters related to Benzyl 5-amino-4-oxopentanoate hydrochloride and its application in PDT.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃·HCl |
| Molecular Weight | 257.71 g/mol |
| Appearance | White crystalline powder |
| Storage Temperature | -20°C |
Table 2: Representative Experimental Parameters for PpIX Detection
| Parameter | Value |
| Excitation Wavelength | ~405 nm |
| Emission Wavelength | ~635 nm |
| HPLC Column | C18 Reverse-Phase |
| Typical Mobile Phase | Acetonitrile/Water with acid modifier |
Conclusion
Benzyl 5-amino-4-oxopentanoate hydrochloride stands as a compound of significant interest for the advancement of photodynamic therapy. Its enhanced cellular uptake, leading to the selective accumulation of Protoporphyrin IX in tumor tissues, makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of this and similar 5-ALA esters. Future research should focus on optimizing synthetic routes, conducting detailed pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in a wider range of cancer models. The continued development of such targeted photosensitizer prodrugs holds the key to improving the precision and effectiveness of cancer treatment.
References
5-Aminolevulinic acid benzyl ester hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Specifications
Chemical Identity and Properties
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a precursor in the heme biosynthesis pathway. Its benzyl ester hydrochloride derivative is a synthetically modified version designed to enhance cellular uptake and efficacy in photodynamic applications. The key specifications of this compound are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 163271-32-7 | [1][2] |
| Molecular Formula | C12H16ClNO3 | [1][2] |
| Molecular Weight | 257.71 g/mol | [1][2] |
| Appearance | Crystalline solid | |
| Storage and Handling | Store at -20°C, desiccated and protected from light. | [3] |
Mechanism of Action and Signaling Pathway
The primary application of 5-Aminolevulinic acid benzyl ester hydrochloride is in photodynamic therapy (PDT) and fluorescence-guided surgery. Its mechanism of action is centered on the intracellular accumulation of the photosensitizer protoporphyrin IX (PpIX).
Exogenously administered 5-ALA esters are believed to passively diffuse across the cell membrane due to their increased lipophilicity compared to 5-ALA, which is transported by specific carriers.[4][5] Once inside the cell, endogenous esterases are thought to hydrolyze the benzyl ester, releasing 5-ALA. This 5-ALA then enters the heme synthesis pathway, leading to a significant accumulation of PpIX, a potent photosensitizer.[6][7]
In cancerous cells, the enzymatic activity of ferrochelatase, which converts PpIX to heme, is often reduced. This enzymatic bottleneck leads to the preferential accumulation of PpIX in tumor cells compared to healthy tissue.[6]
Upon excitation with light of a specific wavelength (typically in the blue or red region of the spectrum), PpIX generates reactive oxygen species (ROS), which induce apoptosis and necrosis in the targeted cancer cells.[8][9]
Experimental Protocols
While specific, detailed protocols for this compound are not abundantly available in the public literature, the following methodologies are based on established procedures for 5-ALA and its other ester derivatives and can be adapted for research purposes.
In Vitro Protoporphyrin IX (PpIX) Accumulation Assay
This protocol outlines a method to quantify the intracellular accumulation of PpIX in a cancer cell line following incubation with 5-ALA benzyl ester hydrochloride.
1. Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., colon, glioma, or cervical cancer cell lines) in appropriate media and conditions.[1][10]
-
Seed cells in 24-well plates at a density that ensures they are near confluency at the time of the experiment.
2. Compound Preparation and Incubation:
-
Prepare a stock solution of this compound. While specific solubility data is limited, related compounds are often dissolved in DMSO or a suitable buffer.[11]
-
Dilute the stock solution in serum-free and phenol red-free cell culture medium to achieve the desired final concentrations (a typical starting range for 5-ALA esters is 0.1 mM to 1 mM).
-
Remove the culture medium from the cells and incubate them with the compound-containing medium in the dark for a specified period (e.g., 4 hours).
3. PpIX Fluorescence Quantification:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Add a lysis buffer to the cells to release the intracellular contents.
-
Measure the fluorescence of the cell lysate using a spectrofluorometer. The excitation wavelength for PpIX is typically around 405 nm, and the emission is measured at approximately 635 nm.[12]
-
Normalize the fluorescence intensity to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).
In Vitro Photodynamic Therapy (PDT) Protocol
This protocol describes a general procedure for assessing the phototoxic effects of 5-ALA benzyl ester hydrochloride on cancer cells in culture.
1. Cell Seeding and Compound Incubation:
-
Follow the same cell seeding and incubation procedures as described in the PpIX accumulation assay.
2. Light Irradiation:
-
After the incubation period, replace the compound-containing medium with fresh, phenol red-free medium.
-
Irradiate the cells with a light source of a specific wavelength (e.g., a 635 nm laser or LED array).[9]
-
The light dose (fluence) is a critical parameter and should be optimized for the specific cell line and experimental setup (a common starting range is 1 to 20 J/cm²).[13]
3. Cell Viability Assessment:
-
Following irradiation, return the cells to the incubator for a period of time (e.g., 24 hours) to allow for the induction of cell death.
-
Assess cell viability using a standard method such as the MTT assay, which measures metabolic activity.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to control cells (untreated or treated with light only) to determine the phototoxic efficacy of the compound.
References
- 1. echemi.com [echemi.com]
- 2. appchemical.com [appchemical.com]
- 3. goldbio.com [goldbio.com]
- 4. Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jcadonline.com [jcadonline.com]
- 9. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-ALA benzyl ester hydrochloride - CAS:163271-32-7 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 11. carlroth.com [carlroth.com]
- 12. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Research on 5-ALA Benzyl Ester Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on 5-aminolevulinic acid (5-ALA) benzyl ester hydrochloride derivatives, providing a comprehensive overview of their synthesis, characterization, and early biological evaluation. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of photodynamic therapy (PDT) agents and other targeted therapeutics.
Introduction to 5-ALA and its Ester Derivatives
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a key precursor in the biosynthesis of heme.[1] Exogenous administration of 5-ALA leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in rapidly proliferating cells, such as cancer cells.[2] This selective accumulation forms the basis of 5-ALA-based photodynamic therapy (PDT), where subsequent irradiation with light of a specific wavelength triggers the generation of reactive oxygen species (ROS), leading to localized cell death.[3]
Despite its therapeutic potential, the clinical application of 5-ALA is hampered by its low lipophilicity, which limits its ability to penetrate biological membranes. To address this limitation, early research focused on the synthesis of more lipophilic ester derivatives of 5-ALA.[4] Esterification of the carboxylic acid moiety of 5-ALA, particularly with lipophilic alcohols like benzyl alcohol, was hypothesized to enhance cellular uptake and, consequently, the efficiency of PpIX accumulation. This guide focuses on the early research and development of one such derivative: 5-ALA benzyl ester hydrochloride.
Synthesis and Characterization
A plausible synthetic route involves the reaction of 5-aminolevulinic acid hydrochloride with benzyl alcohol in the presence of an acid catalyst, such as hydrogen chloride, often with azeotropic removal of water to drive the reaction to completion. Another approach described in the patent literature for other 5-ALA esters involves the catalytic hydrogenation of N-benzyl protected precursors.[5]
Table 1: Physicochemical Properties of 5-ALA Benzyl Ester Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | Benzyl 5-amino-4-oxopentanoate hydrochloride | [6] |
| CAS Number | 163271-32-7 | [7] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [6][7] |
| Molecular Weight | 257.71 g/mol | [7] |
Note: Detailed experimental protocols for the synthesis and full spectral characterization data (NMR, IR, MS) from early research publications are not extensively available in the public domain. The information provided is based on general chemical knowledge and available data from chemical suppliers and patent literature.
Experimental Protocols
General In Vitro Photodynamic Therapy (PDT) Protocol
Early in vitro studies on 5-ALA derivatives aimed to quantify their ability to induce PpIX accumulation and subsequent phototoxicity in cancer cell lines. A typical experimental workflow is outlined below.[8]
Workflow for In Vitro PDT Efficacy Testing
Quantification of Protoporphyrin IX (PpIX)
The primary measure of the effectiveness of 5-ALA derivatives in early research was the quantification of intracellular PpIX accumulation. This was typically achieved using fluorescence spectroscopy.
-
Cell Lysis: After incubation with the 5-ALA derivative, cells are washed and lysed to release intracellular components.
-
Fluorescence Measurement: The fluorescence of the cell lysate is measured using a spectrofluorometer, with an excitation wavelength around 405 nm and an emission peak for PpIX typically observed at approximately 635 nm.[9]
-
Normalization: The fluorescence intensity is often normalized to the total protein content of the cell lysate to account for variations in cell number.
Biological Activity and Data
Early research consistently demonstrated that lipophilic esters of 5-ALA, including the benzyl ester, were more effective at inducing PpIX accumulation in cancer cells compared to 5-ALA itself.[1] This enhanced activity is attributed to the increased ability of the esterified compounds to cross cell membranes.
Table 2: Comparative Efficacy of 5-ALA and its Ester Derivatives in Inducing PpIX Accumulation in Human Cancer Cell Lines
| Cell Line | Compound | Concentration for Max. PpIX Accumulation | Fold Reduction in Concentration vs. 5-ALA | Reference(s) |
| WiDr (colon adenocarcinoma) | 5-ALA | ~1 mM | - | [10] |
| 5-ALA hexyl ester | ~0.05-0.1 mM | 10-20 | [10] | |
| 5-ALA heptyl ester | ~0.05-0.1 mM | 10-20 | [10] | |
| 5-ALA octyl ester | ~0.05-0.1 mM | 10-20 | [10] | |
| NHIK 3025 (cervical carcinoma) | 5-ALA | Not specified | - | [11] |
| Long-chain (C6-C8) ALA esters | Not specified | 30-150 | [11] |
Note: While direct quantitative data for 5-ALA benzyl ester from these specific early comparative studies was not found, the data for long-chain aliphatic esters provide strong evidence for the principle that increased lipophilicity enhances PpIX induction efficiency. A study on human high-grade glioma spheroids did show greater cytotoxicity with hexyl-ALA and benzyl-ALA compared to 5-ALA and methyl-ALA under the same conditions.
Mechanism of Action: The Heme Biosynthesis Pathway
The therapeutic effect of 5-ALA and its derivatives is mediated through the endogenous heme synthesis pathway. The administered prodrug is converted into the active photosensitizer, PpIX.
Heme Biosynthesis Pathway and the Role of Exogenous 5-ALA
Exogenously supplied 5-ALA or its esters bypass the rate-limiting step of ALA synthase, which is normally under feedback inhibition by heme. This leads to a buildup of PpIX, as the final enzymatic step, the insertion of iron by ferrochelatase, becomes the new rate-limiting step.
Conclusion
Early research into 5-ALA benzyl ester hydrochloride and other lipophilic derivatives laid the critical groundwork for the development of more effective photosensitizing agents for photodynamic therapy. The core principle established by these studies is that increasing the lipophilicity of 5-ALA through esterification significantly enhances its cellular uptake and subsequent conversion to the photosensitizer protoporphyrin IX. This allows for the use of lower drug concentrations to achieve the same or greater therapeutic effect compared to the parent compound, 5-ALA. While detailed synthetic and characterization data from the earliest studies are not always readily accessible, the foundational biological data clearly demonstrated the potential of this class of compounds, paving the way for further development and clinical investigation in the field of photodynamic therapy.
References
- 1. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro skin permeation and retention of 5-aminolevulinic acid ester derivatives for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102649769A - New preparation process of 5-aminolevulinic acid (5-ALA) ester hydrochloride - Google Patents [patents.google.com]
- 6. goldbio.com [goldbio.com]
- 7. echemi.com [echemi.com]
- 8. In vitro studies on the potential use of 5-aminolaevulinic acid-mediated photodynamic therapy for gynaecological tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Uptake and Metabolism of 5-ALA Benzyl Ester in Tumor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolic conversion of 5-aminolevulinic acid (5-ALA) benzyl ester in tumor cells. 5-ALA and its derivatives are crucial components in photodynamic therapy (PDT), a promising cancer treatment modality. Understanding the pharmacokinetics and cellular processing of these compounds is paramount for optimizing therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to 5-ALA Benzyl Ester in Photodynamic Therapy
5-Aminolevulinic acid (5-ALA) is a natural precursor in the heme biosynthesis pathway.[1][2] When exogenously administered, 5-ALA can lead to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in cancer cells.[1][2] This selective accumulation is attributed to altered enzymatic activity within the heme synthesis pathway in malignant cells, particularly a lower activity of ferrochelatase, the enzyme that converts PpIX to heme.[1][3] Upon excitation with light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to cellular apoptosis and necrosis, the fundamental principle of photodynamic therapy (PDT).[4][5]
However, the hydrophilic nature of 5-ALA can limit its penetration across cellular membranes.[6] To enhance cellular uptake, more lipophilic ester derivatives of 5-ALA, such as the benzyl ester, have been developed.[7] These esters are designed to passively diffuse across the cell membrane and are then hydrolyzed by intracellular esterases to release 5-ALA, which subsequently enters the heme synthesis pathway to produce PpIX.[8]
Quantitative Data on Uptake and Metabolism
The following tables summarize quantitative data from various studies on the uptake and metabolism of 5-ALA and its benzyl ester in different tumor cell lines.
Table 1: Cellular Uptake Mechanisms and Activation Energies
| Compound | Cell Line | Predominant Uptake Mechanism | Activation Energy (kJ/mol) | Reference |
| 5-ALA | HT29 (human colon adenocarcinoma) | Active Transport (BETA transporter) | 10-80 (temperature dependent) | [9] |
| CCD18 (human colon fibroblast) | Passive Diffusion & BETA transporter (lower extent) | 15 | [9] | |
| WiDr (human adenocarcinoma) | Active Transport (saturable, Na+ and Cl- dependent) | 112 (15-32°C), 26 (>32°C) | [10] | |
| 5-ALA Benzyl Ester | HT29 (human colon adenocarcinoma) | Passive Diffusion | 20 | [9] |
| CCD18 (human colon fibroblast) | Passive Diffusion | 15 | [9] |
Activation energies below 17 kJ/mol are generally associated with passive diffusion, while values above 32 kJ/mol are indicative of active transport.[9]
Table 2: Protoporphyrin IX (PpIX) Accumulation
| Compound | Cell Line | Condition | PpIX Accumulation (Relative to Control/5-ALA) | Reference |
| 5-ALA Benzyl Ester | Human Glioma Spheroids | - | Equivalent to 5-ALA at 10-20x lower concentration | [6] |
| CaNT (murine mammary carcinoma) | In vitro | At least as effective as 5-ALA | [8] | |
| CaNT (murine mammary carcinoma) | In vivo (IV or topical) | Lower than equimolar 5-ALA | [8] |
Table 3: Inhibition of PpIX Accumulation
| Inhibitor | Target | Cell Line | Effect on 5-ALA-induced PpIX | Effect on 5-ALA Ester-induced PpIX | Reference |
| Hypotaurine | BETA-transporter | HT29 | Reduced to 35% | No influence | [9] |
| CCD18 | Reduced to 75% | No influence | [9] | ||
| β-alanine, GABA, Taurine | Competitive (BETA-transporter) | HT29 | Reduced to 40% | Reduced to 85% | [9] |
| CCD18 | Reduced to 60% | Reduced to 50% | [9] | ||
| β-alanine | Competitive (BETA-transporter) | WiDr | Attenuated by 85% | Not significantly influenced | [10] |
Signaling Pathways and Metabolic Conversion
The conversion of 5-ALA to PpIX occurs through the well-established heme synthesis pathway. The key steps are outlined in the diagram below. The increased lipophilicity of 5-ALA benzyl ester facilitates its passive diffusion across the cell membrane, bypassing the need for active transporters that mediate 5-ALA uptake.
Caption: Cellular uptake and metabolic conversion of 5-ALA and its benzyl ester to PpIX.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the uptake and metabolism of 5-ALA benzyl ester.
Cellular Uptake Assay (Radiolabeled Substrate)
This protocol is adapted from methodologies used to study the transport of radiolabeled compounds into cells.[10][11]
Objective: To quantify the uptake of radiolabeled 5-ALA or its esters into tumor cells.
Materials:
-
Tumor cell line of interest (e.g., HT29, WiDr)
-
Complete cell culture medium
-
Radiolabeled substrate (e.g., [14C]-5-ALA)
-
Unlabeled 5-ALA or 5-ALA benzyl ester
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Inhibitors (e.g., β-alanine, hypotaurine)
-
Multi-well plates (e.g., 24- or 96-well)
-
Scintillation cocktail and counter
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates and culture until they reach near confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells with assay buffer. Add fresh assay buffer containing any inhibitors and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate (mixed with unlabeled substrate to achieve the desired concentration) to initiate the uptake.
-
Incubation: Incubate the plate for a predetermined time interval with gentle agitation.
-
Termination of Uptake: Stop the incubation by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
Transfer a portion of the cell lysate for protein concentration determination.
-
Add scintillation cocktail to the remaining lysate and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactivity counts to the protein concentration to determine the uptake rate (e.g., in nmol/mg protein/hour).
Caption: Experimental workflow for a radiolabeled cellular uptake assay.
Quantification of Intracellular PpIX by Fluorescence
This protocol outlines the general steps for measuring PpIX fluorescence using flow cytometry or a microplate reader.[9][12]
Objective: To quantify the amount of PpIX produced in tumor cells after incubation with 5-ALA or its benzyl ester.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
5-ALA or 5-ALA benzyl ester
-
Phosphate-buffered saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Flow cytometer or fluorescence microplate reader with appropriate filters (Excitation: ~405 nm, Emission: ~635 nm)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of 5-ALA or 5-ALA benzyl ester for different time periods.
-
Cell Harvesting (for Flow Cytometry):
-
Wash the cells with PBS.
-
Detach the cells using a cell dissociation solution.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
-
Fluorescence Measurement:
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE-Cy5 or APC).
-
Microplate Reader: For adherent cells, wash the plate with PBS and measure the fluorescence directly in the plate. For cell suspensions, transfer to a black-walled, clear-bottom plate.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each condition and compare it to untreated controls.
Caption: Workflow for quantifying intracellular PpIX fluorescence.
Photodynamic Therapy (PDT) Efficacy Assay
This protocol describes a method to assess the cytotoxic effect of 5-ALA benzyl ester-mediated PDT using a cell viability assay (e.g., MTS).[13]
Objective: To determine the efficacy of PDT in killing tumor cells.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
5-ALA or 5-ALA benzyl ester
-
Light source with appropriate wavelength and power for PpIX excitation (e.g., ~635 nm LED array)
-
Cell viability assay kit (e.g., MTS, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with 5-ALA or 5-ALA benzyl ester as described in section 4.2.
-
Incubation: Incubate for a period sufficient for PpIX accumulation.
-
Irradiation: Wash the cells to remove the drug-containing medium and add fresh medium. Irradiate the cells with a specific light dose (fluence). Include control groups that are not irradiated.
-
Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours) to allow for cell death to occur.
-
Viability Assessment: Add the cell viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated, non-irradiated control.
Caption: Experimental workflow for assessing PDT efficacy.
Conclusion
The esterification of 5-ALA, particularly with a benzyl group, represents a promising strategy to enhance its delivery into tumor cells for photodynamic applications. The increased lipophilicity of 5-ALA benzyl ester facilitates its passive diffusion across the cell membrane, a distinct advantage over the carrier-mediated uptake of 5-ALA. While in vitro studies demonstrate at least equivalent efficacy in PpIX production, in vivo performance can be influenced by factors such as tissue esterase activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize the use of 5-ALA benzyl ester in cancer therapy. Future research should continue to explore the nuances of its metabolism in different tumor microenvironments to fully realize its clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models | PLOS One [journals.plos.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Photodynamic therapy of skin cancer: controlled drug delivery of 5-ALA and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Porphyrin accumulation induced by 5-aminolaevulinic acid esters in tumour cells growing in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 13. Assessment of 5-Aminolevulinic Acid-Mediated Photodynamic Therapy on Bone Metastases: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Photodynamic Therapy Protocol for 5-ALA Benzyl Ester Hydrochloride
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizing agent, a specific wavelength of light, and molecular oxygen to induce targeted cell death.[1][2] 5-aminolevulinic acid (5-ALA) is a natural amino acid and a precursor in the heme biosynthesis pathway.[3][4] Exogenous administration of 5-ALA leads to the accumulation of the endogenous photosensitizer, Protoporphyrin IX (PpIX), preferentially in cancer cells.[5][6] Subsequent activation of PpIX by light generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which triggers cellular damage and ultimately leads to apoptosis, necrosis, or autophagy.[7][8][9]
5-ALA benzyl ester hydrochloride is a lipophilic derivative of 5-ALA designed to enhance cellular uptake and improve the efficiency of PpIX accumulation compared to the more hydrophilic 5-ALA.[10][11] This increased lipophilicity can facilitate better penetration through cell membranes, potentially leading to greater phototoxicity at lower concentrations or shorter incubation times.[10][11] This document provides a detailed protocol for the in vitro application of 5-ALA benzyl ester hydrochloride for photodynamic therapy, aimed at researchers in oncology, cell biology, and drug development.
Mechanism of Action
The therapeutic effect of 5-ALA benzyl ester hydrochloride-mediated PDT is initiated by its conversion to PpIX within the cell. 5-ALA esters are believed to be hydrolyzed by intracellular esterases to release 5-ALA, which then enters the heme synthesis pathway.[5][10] Due to a comparatively lower activity of the enzyme ferrochelatase in cancer cells, which converts PpIX to heme, PpIX accumulates to high levels in the mitochondria.[12][13] Upon irradiation with light of a suitable wavelength (typically in the blue or red region of the spectrum), the accumulated PpIX is excited from its ground state to a short-lived singlet state, followed by transition to a more stable triplet state.[7][14] This excited triplet state of PpIX can then transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂).[8][9][15] The resulting oxidative stress damages cellular components, including mitochondria, lysosomes, and the plasma membrane, initiating cell death pathways.[7][16]
Experimental Protocols
1. Cell Culture and Plating
-
Cell Lines: This protocol is suitable for various adherent cancer cell lines (e.g., human glioblastoma U87MG, squamous cell carcinoma SCC-13, colon adenocarcinoma WiDr).[1][17][18]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: For a typical experiment in a 6-well plate, seed approximately 20,000 to 50,000 cells per well in 2 mL of culture medium.[1][19] Allow cells to adhere and grow for 24 hours to reach 60-70% confluency before treatment.
2. Preparation of 5-ALA Benzyl Ester Hydrochloride Solution
-
Reconstitution: Prepare a stock solution of 5-ALA benzyl ester hydrochloride in sterile phosphate-buffered saline (PBS) or cell culture medium without FBS. The compound is light-sensitive, so all steps should be performed with minimal light exposure (e.g., in a darkened room or with aluminum foil-covered tubes).[19]
-
Working Solutions: On the day of the experiment, dilute the stock solution with culture medium (containing 0.1% to 1% FBS) to achieve the desired final concentrations for treatment.[20] Concentrations can range from 0.025 mM to 2 mM, depending on the cell line and experimental goals.[10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
3. Photosensitizer Incubation
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 2 mL of sterile PBS.[19]
-
Add the culture medium containing the various concentrations of 5-ALA benzyl ester hydrochloride to the respective wells. Include a "no drug" control group.
-
Incubate the plates for a period ranging from 30 minutes to 4 hours at 37°C.[1][10] The optimal incubation time should be determined empirically. During incubation, protect the plates from light by covering them with aluminum foil or placing them in a light-proof container within the incubator.[19]
4. Light Irradiation Procedure
-
Following incubation, aspirate the drug-containing medium and wash the cells twice with sterile PBS to remove any extracellular photosensitizer.
-
Add 2 mL of fresh, pre-warmed culture medium (without the photosensitizer) to each well.[19]
-
Irradiate the cells using a light source with an appropriate wavelength for PpIX activation. Common sources include LED arrays, halogen lamps, or lasers.
-
Before irradiating the cells, warm up the light source for at least one cycle to ensure a stable output.[1][19]
-
Measure the irradiance (light intensity) at the cell surface using a photometer, which should be around 10-25 mW/cm².[10][20]
-
Calculate the total light dose (fluence) using the formula: Fluence (J/cm²) = Irradiance (W/cm²) × Time (s) . A typical total fluence ranges from 10 to 50 J/cm².[10][20]
-
Include control groups: "no light" (cells incubated with the drug but not irradiated) and "light only" (cells not incubated with the drug but irradiated).
5. Post-Irradiation Incubation and Assessment
-
After irradiation, return the plates to the incubator for a further 24 to 48 hours to allow for the progression of cell death.
-
Assess cell viability and the mode of cell death using one or more of the following assays:
-
MTT/MTS Assay: To quantify metabolic activity and cell viability.
-
Trypan Blue Exclusion Assay: To count viable and non-viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[1][16]
-
Caspase Activity Assays: To measure the activation of key apoptosis-related enzymes like caspase-3 and caspase-9.[18][21]
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[12]
-
Data Presentation
Table 1: Example Experimental Parameters for In Vitro PDT
| Parameter | Range / Value | Cell Line Example | Reference |
| Photosensitizer | 5-ALA Benzyl Ester HCl | Human HGG Spheroids | [10] |
| Concentration Range | 0.025 - 5.0 mM | Human HGG Spheroids | [10] |
| Incubation Time | 30 min - 4 h | SCC-13, HGG Spheroids | [1][10] |
| Light Source | LED, Halogen Lamp | - | [1] |
| Wavelength | 417 nm (Blue) or 635 nm (Red) | SCC-13, HGG Spheroids | [1][10] |
| Irradiance | 10 - 25 mW/cm² | SCC-13, HGG Spheroids | [10][20] |
| Total Fluence | 10 - 50 J/cm² | SCC-13, HGG Spheroids | [10][20] |
| Post-Irradiation Time | 24 - 48 h | Jurkat Cells | [21] |
Table 2: Summary of Expected Outcomes from Control and Treatment Groups
| Group | 5-ALA Benzyl Ester HCl | Light Exposure | Expected Outcome |
| Untreated Control | No | No | High cell viability (~100%) |
| Dark Toxicity Control | Yes | No | High cell viability; minimal toxicity expected |
| Light Only Control | No | Yes | High cell viability; minimal phototoxicity expected |
| PDT Treatment | Yes | Yes | Dose-dependent decrease in cell viability |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of 5-ALA Benzyl Ester PDT.
Caption: Standard workflow for an in vitro PDT experiment.
Caption: Major cell death pathways induced by PDT.
References
- 1. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 12. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy [mdpi.com]
- 16. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Aminolevulinic acid-based photodynamic therapy suppressed survival factors and activated proteases for apoptosis in human glioblastoma U87MG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Photodynamic therapy with 5-aminolevulinic acid induces apoptosis and caspase activation in malignant T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-ALA Benzyl Ester Hydrochloride for the Treatment of High-Grade Gliomas
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-grade gliomas (HGGs), including glioblastoma, are aggressive primary brain tumors with a dismal prognosis. Maximal safe surgical resection is a cornerstone of treatment, yet the infiltrative nature of these tumors makes complete removal challenging. 5-aminolevulinic acid (5-ALA) and its derivatives have emerged as valuable tools in the management of HGGs. 5-ALA is a natural precursor in the heme biosynthesis pathway. When administered exogenously, it leads to the accumulation of the fluorescent photosensitizer protoporphyrin IX (PpIX) preferentially in malignant glioma cells. This tumor-specific accumulation allows for fluorescence-guided surgery (FGS) to enhance the extent of resection and can be harnessed for photodynamic therapy (PDT) to ablate residual tumor cells.
This document provides detailed application notes and protocols for the use of 5-ALA benzyl ester hydrochloride in the context of HGG treatment, with a focus on its advantages, mechanism of action, and methodologies for preclinical and clinical research. The benzyl ester formulation of 5-ALA exhibits increased lipophilicity, which may facilitate enhanced penetration across the cell membrane, achieving therapeutic effects at lower concentrations compared to 5-ALA hydrochloride.[1]
Mechanism of Action: The Heme Biosynthesis Pathway in High-Grade Gliomas
The selective accumulation of PpIX in HGG cells following 5-ALA administration is attributed to a dysregulated heme biosynthesis pathway. In normal cells, the production of heme from 5-ALA is tightly regulated by feedback inhibition. However, in malignant glioma cells, there is an altered expression and activity of key enzymes and transporters in this pathway. Specifically, there is often a decreased activity of ferrochelatase, the enzyme that converts PpIX to heme. This enzymatic bottleneck, coupled with a potential upregulation of enzymes involved in PpIX synthesis, leads to the buildup of fluorescent PpIX.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the use of 5-ALA in high-grade gliomas. Note that most of the available clinical data pertains to 5-ALA hydrochloride.
Table 1: Preclinical Efficacy of 5-ALA Mediated Therapies
| Cell Line | 5-ALA Concentration | Treatment Modality | Key Findings | Reference |
| U87MG | 500 µg/mL | Cytotoxicity | IC50 after 7 days of treatment. Increased apoptosis and ROS generation. | [2] |
| U87MG, U251MG | Not specified | Sonodynamic Therapy | Induced apoptotic cell death. | [3] |
| Pediatric Brain Tumors | >50 µg/mL | Photodynamic Therapy | Significant cell death. | [4] |
| Human Glioma Spheroids | 10-20x lower than 5-ALA | Photodynamic Therapy | Equivalent response to 5-ALA at lower concentrations. | [1] |
Table 2: Clinical Efficacy of 5-ALA Fluorescence-Guided Surgery (FGS)
| Study | Number of Patients | 5-ALA HCl Dose | Gross Total Resection (GTR) Rate (5-ALA vs. Control) | Progression-Free Survival (PFS) at 6 Months (5-ALA vs. Control) | Reference |
| Stummer et al. (2006) | 322 | 20 mg/kg | 65% vs. 36% | 41% vs. 21.1% | [5] |
| Comparative Analysis (2025) | 141 | Not specified | 28.17% vs. 12.86% | Not reported | [6] |
| Systematic Review (2024) | 19 studies | Not specified | 75.4% vs. 54.3% | Median 8.1 months vs. 5.4 months | [7] |
Experimental Protocols
Preclinical Protocols
1. In Vitro Cytotoxicity and Apoptosis Assay
-
Cell Culture:
-
Human glioblastoma cell lines (e.g., U87MG, U251) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of 5-ALA benzyl ester hydrochloride in a suitable solvent (e.g., sterile PBS or DMSO).
-
Treat cells with a range of concentrations of 5-ALA benzyl ester hydrochloride (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Include untreated and vehicle-only controls.
-
-
Incubation:
-
Incubate the treated cells for various time points (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assay (MTT Protocol):
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
2. In Vitro Photodynamic Therapy (PDT) Protocol
-
Cell Preparation:
-
Seed glioma cells in appropriate culture plates (e.g., 96-well or larger dishes) and allow them to adhere.
-
-
5-ALA Incubation:
-
Incubate the cells with the desired concentration of 5-ALA benzyl ester hydrochloride for a specific duration (e.g., 4 hours) to allow for PpIX accumulation.
-
-
Irradiation:
-
After incubation, replace the medium with fresh medium.
-
Irradiate the cells with a light source at a wavelength corresponding to the absorption peak of PpIX (e.g., 635 nm).
-
The light dose (fluence) and dose rate (fluence rate) should be carefully controlled and documented (e.g., 10 J/cm²).
-
-
Post-Irradiation:
-
Incubate the cells for a further period (e.g., 12-24 hours) to allow for the induction of cell death.
-
-
Viability Assessment:
-
Assess cell viability using an appropriate assay such as MTT or WST-1, as described in the previous protocol.
-
Clinical Protocol
1. Fluorescence-Guided Surgery (FGS) with 5-ALA Benzyl Ester Hydrochloride
-
Patient Selection and Preparation:
-
Patients with suspected high-grade glioma based on preoperative imaging are eligible.
-
Obtain informed consent.
-
Patients should be advised to avoid exposure to direct sunlight for 24 hours post-administration due to potential photosensitivity.
-
-
Administration:
-
Administer 5-ALA benzyl ester hydrochloride orally at a dose of 20 mg/kg body weight.
-
The drug is typically dissolved in water and administered 3-4 hours before the induction of anesthesia.[8]
-
-
Surgical Procedure:
-
Perform a standard craniotomy to expose the tumor.
-
The surgical microscope should be equipped with a module for fluorescence detection (excitation light around 400-410 nm and observation filters for the emitted red light).
-
-
Fluorescence-Guided Resection:
-
After initial tumor debulking under white light, switch the microscope to the blue light mode.
-
Malignant tissue will fluoresce in shades of red to pink, while normal brain tissue will appear blue.
-
Resect the fluorescent tissue.
-
Intermittently switch back to white light to maintain anatomical orientation and for hemostasis.
-
-
Post-operative Care and Evaluation:
-
Standard post-operative care for craniotomy patients.
-
A post-operative MRI within 72 hours is recommended to assess the extent of resection.
-
Safety and Precautions
-
Photosensitivity: Patients should be counseled to avoid exposure to strong light sources, including direct sunlight, for at least 24 hours after administration of 5-ALA to prevent skin photosensitivity reactions.
-
Liver Function: Transient elevation of liver enzymes has been reported. Monitoring of liver function may be considered.
-
False Positives and Negatives: While 5-ALA fluorescence has a high positive predictive value for malignancy, false positives can occur in areas of inflammation or reactive gliosis. Conversely, non-fluorescing areas may still contain tumor cells. Surgical judgment remains paramount.
Conclusion
5-ALA benzyl ester hydrochloride represents a promising agent for enhancing the surgical and therapeutic management of high-grade gliomas. Its preferential accumulation in tumor cells allows for improved intraoperative visualization and the potential for targeted therapies like PDT. The protocols outlined in this document provide a framework for researchers and clinicians to further investigate and utilize this technology to improve outcomes for patients with this devastating disease. Further research is warranted to optimize dosing and treatment parameters specifically for the benzyl ester formulation and to explore its full therapeutic potential in combination with other treatment modalities.
References
- 1. Frontiers | Photodynamic therapy and associated targeting methods for treatment of brain cancer [frontiersin.org]
- 2. Fluorescence-Guided High-Grade Glioma Surgery More Than Four Hours After 5-Aminolevulinic Acid Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of antitumor activity by using 5-ALA-mediated sonodynamic therapy to induce apoptosis in malignant gliomas: significance of high-intensity focused ultrasound on 5-ALA-SDT in a mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Vitro Use of 5-ALA for Photodynamic Therapy in Pediatric Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Glioblastoma-Associated Macrophages for Photodynamic Therapy Using AGuIX®-Design Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Frontiers | Photodynamic Therapy for the Treatment of Glioblastoma [frontiersin.org]
- 8. atcc.org [atcc.org]
Application of 5-ALA Benzyl Ester in Dermatological Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality increasingly utilized in dermatology for the treatment of various skin conditions, including actinic keratosis (AK), non-melanoma skin cancers (NMSC) such as basal cell carcinoma (BCC) and squamous cell carcinoma (SCC) in situ, and acne vulgaris.[1][2][3][4][5][6] The therapy is based on the light-induced activation of a photosensitizing agent, leading to the generation of reactive oxygen species (ROS) that cause selective destruction of target cells.[2][3]
5-aminolevulinic acid (5-ALA), a natural precursor in the heme biosynthesis pathway, is a widely used topical photosensitizer prodrug.[6][7][8] Exogenously applied 5-ALA is preferentially metabolized into the potent photosensitizer protoporphyrin IX (PpIX) in hyperproliferative cells, such as those found in tumors and sebaceous glands.[5][7][9] However, the hydrophilic and zwitterionic nature of 5-ALA limits its penetration through the lipophilic stratum corneum, which can impact its efficacy.[10][11]
To overcome this limitation, more lipophilic ester derivatives of 5-ALA have been developed to enhance skin permeation.[7][10][11] 5-ALA benzyl ester is one such derivative, which, due to its increased lipophilicity, is expected to facilitate passage across the skin barrier. While specific clinical data for the benzyl ester in dermatology is still emerging, preliminary studies on related aromatic and lipophilic esters suggest significant potential for enhanced efficacy in PDT.
This document provides detailed application notes and protocols for the use of 5-ALA benzyl ester in dermatological PDT, based on the current understanding of 5-ALA esters.
Principle of Action
The application of 5-ALA benzyl ester in dermatological PDT follows a sequential process. First, the topical formulation containing 5-ALA benzyl ester is applied to the target lesion. The lipophilic nature of the benzyl ester facilitates its penetration through the stratum corneum into the epidermis and dermis. Intracellularly, non-specific esterases are believed to hydrolyze the benzyl ester, releasing 5-ALA. This liberated 5-ALA then enters the heme synthesis pathway, leading to the accumulation of the photosensitive PpIX. Subsequent illumination of the target area with a light source of an appropriate wavelength (typically in the red or blue region of the spectrum) excites the PpIX molecules. This excitation, in the presence of oxygen, results in the production of cytotoxic ROS, primarily singlet oxygen, which induces apoptosis and necrosis in the target cells, leading to lesion destruction.[2][3]
Potential Advantages of 5-ALA Benzyl Ester
The primary advantage of 5-ALA benzyl ester over unmodified 5-ALA lies in its enhanced lipophilicity, which is expected to lead to:
-
Improved Skin Penetration: The benzyl group increases the molecule's affinity for the lipid-rich stratum corneum, potentially leading to deeper and more efficient delivery to target cells in the epidermis and pilosebaceous units.[7][10]
-
Higher Bioavailability at Target Site: Enhanced penetration could result in a higher concentration of the prodrug at the site of action, potentially allowing for lower applied doses or shorter incubation times compared to 5-ALA.
-
Increased PpIX Production: Studies on other lipophilic 5-ALA esters have shown more effective PpIX synthesis at lower concentrations compared to 5-ALA.[10] Research on glioma spheroids has indicated that the PDT response with benzyl-ALA is equivalent to that of 5-ALA, but at concentrations 10 to 20 times lower.[12]
Applications in Dermatology
Based on the established applications of 5-ALA and its other esters, 5-ALA benzyl ester is a promising candidate for the treatment of:
-
Actinic Keratosis (AK): A common precancerous lesion on sun-exposed skin.[1][5][6]
-
Superficial Basal Cell Carcinoma (sBCC): A non-melanoma skin cancer confined to the superficial layers of the skin.[1][2]
-
Squamous Cell Carcinoma in situ (Bowen's Disease): A superficial form of squamous cell carcinoma.[1][2]
-
Acne Vulgaris: By targeting and destroying hyperactive sebaceous glands and Propionibacterium acnes.[3][13]
Data Presentation
Table 1: Comparative Efficacy of 5-ALA and its Esters in Preclinical Models
| Compound | Cell/Tissue Model | Outcome Measure | Key Finding | Reference(s) |
| 5-ALA Benzyl Ester | Human Glioma Spheroids | Spheroid Survival and Growth after PDT | Equivalent PDT response to 5-ALA at 10-20 times lower concentrations. | [12] |
| 5-ALA Hexyl Ester | Murine Melanoma Cells (B-16) | PpIX Production and Phototoxicity | Higher or similar PpIX production at a fourfold lower dose compared to 5-ALA. | [14] |
| 5-ALA Octyl Ester | Murine Melanoma Cells (B-16) | PpIX Production and Phototoxicity | Similar PpIX production at a threefold lower dose compared to 5-ALA. | [14] |
| Various 5-ALA Esters | Skin Cell Lines (HEK, hF, A431, TXM13) | PpIX Synthesis | ALA esters were more effective than ALA at inducing PpIX synthesis at low doses (0.01-0.1 mmol L⁻¹). | [10] |
Table 2: General Protocol Parameters for Topical 5-ALA Ester PDT
| Parameter | Range/Value | Notes |
| Prodrug Concentration | 5% - 20% (w/w) in a suitable vehicle | Optimal concentration for benzyl ester needs to be determined. Lower concentrations may be feasible due to higher lipophilicity. |
| Incubation Time | 1 - 4 hours | Shorter incubation times may be possible with enhanced penetration of the benzyl ester. Occlusion may be used. |
| Light Source | Red light (630-635 nm) or Blue light (417 nm) | Red light offers deeper tissue penetration, suitable for thicker lesions. Blue light is effective for more superficial lesions. |
| Light Dose (Fluence) | 37 - 150 J/cm² | The optimal light dose is dependent on the target lesion and the amount of PpIX accumulation. |
| Number of Sessions | 1 - 2 sessions, spaced 1-4 weeks apart | May vary depending on the condition being treated and the clinical response. |
Experimental Protocols
The following are generalized protocols that can be adapted for preclinical and clinical research on 5-ALA benzyl ester PDT.
Protocol 1: In Vitro Cellular Uptake and PpIX Fluorescence Kinetics
Objective: To determine the rate of cellular uptake and conversion of 5-ALA benzyl ester to PpIX in skin cell lines (e.g., HaCaT keratinocytes, A431 squamous cell carcinoma cells).
Materials:
-
5-ALA benzyl ester hydrochloride
-
Human keratinocyte cell line (e.g., HaCaT) and/or skin cancer cell lines (e.g., A431, SK-MEL-28)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence spectrophotometer or a fluorescence microscope with appropriate filters for PpIX detection (Excitation: ~405 nm, Emission: ~635 nm)
Methodology:
-
Cell Culture: Culture the selected cell lines in appropriate medium until they reach 80-90% confluency in multi-well plates.
-
Prodrug Incubation: Prepare fresh solutions of 5-ALA benzyl ester in serum-free medium at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). As a control, prepare solutions of 5-ALA at equimolar concentrations.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the prodrug solutions to the cells and incubate for different time points (e.g., 0.5, 1, 2, 4, 6, 8 hours) at 37°C in a CO₂ incubator.
-
PpIX Measurement (Fluorometry):
-
At each time point, wash the cells with PBS to remove the extracellular prodrug.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence spectrophotometer (Excitation: ~405 nm, Emission: ~635 nm).
-
Normalize the fluorescence intensity to the total protein content of the lysate.
-
-
PpIX Visualization (Fluorescence Microscopy):
-
At each time point, wash the cells with PBS.
-
Observe the cells under a fluorescence microscope equipped with a filter set for PpIX.
-
Capture images to visualize the intracellular PpIX distribution.
-
-
Data Analysis: Plot the normalized fluorescence intensity against incubation time to determine the PpIX accumulation kinetics for each concentration of 5-ALA benzyl ester and 5-ALA.
Protocol 2: Ex Vivo Skin Penetration Study
Objective: To evaluate the penetration of 5-ALA benzyl ester through the stratum corneum and its distribution in the different layers of the skin.
Materials:
-
5-ALA benzyl ester formulation (e.g., cream, gel, or solution)
-
Freshly excised human or porcine skin
-
Franz diffusion cells
-
Receptor fluid (e.g., PBS with a solubility enhancer if needed)
-
Microtome
-
Fluorescence microscope
Methodology:
-
Skin Preparation: Use freshly obtained full-thickness skin. Shave any hair and clean the skin surface. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a known amount of the 5-ALA benzyl ester formulation to the skin surface in the donor compartment.
-
Incubation: Maintain the receptor fluid at 37°C and stir continuously. Incubate for a defined period (e.g., 4 hours).
-
Sample Collection (Permeation): At predetermined time intervals, collect aliquots from the receptor fluid to quantify the amount of 5-ALA benzyl ester that has permeated through the skin (analysis by HPLC or other suitable method).
-
Sample Collection (Retention): At the end of the incubation period, dismount the skin from the Franz cell.
-
Wipe the skin surface to remove any excess formulation.
-
Use tape stripping to remove the stratum corneum. The amount of prodrug in the strips can be quantified.
-
Separate the epidermis from the dermis.
-
Homogenize the epidermis and dermis separately to extract and quantify the amount of retained 5-ALA benzyl ester.
-
Fluorescence Microscopy:
-
Alternatively, after incubation, freeze the skin sample and cryo-section it.
-
Examine the sections under a fluorescence microscope to visualize the distribution of PpIX fluorescence in the different skin layers.
-
-
Data Analysis: Calculate the flux of 5-ALA benzyl ester across the skin and the amount retained in each skin layer. Compare these values with those obtained for a standard 5-ALA formulation.
Protocol 3: In Vivo Murine Model for Efficacy and Safety Assessment
Objective: To assess the efficacy and safety of 5-ALA benzyl ester PDT in a murine tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., A431)
-
5-ALA benzyl ester topical formulation
-
Light source (e.g., LED array or laser) with a wavelength of ~635 nm
-
Calipers for tumor measurement
Methodology:
-
Tumor Induction: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).
-
Treatment Groups: Randomly assign the mice to different treatment groups:
-
Control (no treatment)
-
Light only
-
5-ALA benzyl ester formulation only
-
5-ALA benzyl ester formulation + Light (PDT)
-
-
PDT Procedure:
-
Topically apply the 5-ALA benzyl ester formulation to the tumor and a small surrounding area.
-
Allow for an incubation period (e.g., 2-4 hours).
-
Irradiate the tumor with red light at a specific fluence (e.g., 100 J/cm²).
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume.
-
Monitor the tumor response (e.g., regression, growth delay).
-
-
Safety Assessment:
-
Monitor the mice for any signs of local skin toxicity (e.g., erythema, edema, necrosis) at the treatment site.
-
Monitor the general health of the mice (e.g., body weight, behavior).
-
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors for histological examination to assess the extent of necrosis and apoptosis.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups. Statistically analyze the differences in tumor volume and survival.
Visualization of Pathways and Workflows
Signaling Pathway of 5-ALA Ester Mediated PDT
Caption: Mechanism of 5-ALA Benzyl Ester PDT.
Experimental Workflow for In Vitro PpIX Quantification
Caption: In Vitro PpIX Quantification Workflow.
Logical Relationship of 5-ALA Ester Properties and PDT Efficacy
Caption: Properties of 5-ALA Esters and PDT Efficacy.
Conclusion
5-ALA benzyl ester represents a promising next-generation photosensitizer prodrug for dermatological PDT. Its enhanced lipophilicity is anticipated to overcome the penetration limitations of 5-ALA, potentially leading to improved therapeutic outcomes. While direct clinical data for the benzyl ester in dermatology is currently limited, the principles and protocols outlined in this document, derived from the broader knowledge of 5-ALA and its other esters, provide a solid foundation for researchers and drug development professionals to explore its full potential. Further studies are warranted to establish the optimal formulation, treatment parameters, and clinical efficacy of 5-ALA benzyl ester for various dermatological conditions.
References
- 1. jcadonline.com [jcadonline.com]
- 2. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current evidence and applications of photodynamic therapy in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-aminolevulinic acid photodynamic therapy for the treatment of high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro skin permeation and retention of 5-aminolevulinic acid ester derivatives for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy [mdpi.com]
- 10. Relationship of protoporphyrin IX synthesis to photodynamic effects by 5-aminolaevulinic acid and its esters on various cell lines derived from the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy of skin cancer: controlled drug delivery of 5-ALA and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iontophoresis-Enhanced Delivery of 5-Aminolevulinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing iontophoresis to enhance the dermal delivery of 5-aminolevulinic acid (ALA) and its esters. This technique is particularly relevant for improving the efficacy of photodynamic therapy (PDT) in dermatological applications.
Introduction
5-aminolevulinic acid (ALA) is a prodrug that is metabolically converted into the photosensitizer protoporphyrin IX (PpIX). However, the hydrophilic and zwitterionic nature of ALA limits its passive diffusion across the stratum corneum, the primary barrier of the skin.[1][2] To overcome this limitation, more lipophilic ALA esters have been developed.[1][3] Iontophoresis, a non-invasive technique that uses a low-level electrical current to drive charged molecules across the skin, has been shown to significantly enhance the delivery of both ALA and its cationic ester derivatives.[4][5] This enhanced delivery can lead to higher and more localized concentrations of the prodrug in the target tissue, potentially improving the therapeutic outcome of PDT.[4][6]
Anodal iontophoresis is employed for the delivery of positively charged ALA esters.[4] The process relies on two primary mechanisms: electromigration (the movement of ions in an electric field) and electroosmosis (the bulk flow of solvent).[4][7] Studies have demonstrated that iontophoresis can increase the permeation of ALA and its esters by several folds compared to passive delivery.[4][8] For instance, the iontophoretic flux of methyl-ALA has been observed to be over 50 times greater than that of ALA.[4]
Key Principles of Iontophoresis for ALA Ester Delivery
Iontophoresis facilitates the transport of ionized drugs across the skin by applying a small, continuous electrical current. For cationic ALA esters, the drug solution is placed under the anode (positive electrode). The principle of "like charges repel" drives the positively charged drug molecules away from the anode and into the skin.[5] Simultaneously, electroosmotic flow from the anode to the cathode further contributes to the transport of the drug and solvent across the skin. The efficiency of iontophoretic delivery is influenced by several factors, including the physicochemical properties of the drug (charge, size, lipophilicity), the formulation (pH, ionic strength), and the electrical parameters (current density, duration of application).[4]
Experimental Protocols
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol describes an in vitro experiment to quantify the iontophoresis-enhanced permeation of an ALA ester through an excised skin sample.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., porcine ear skin, human cadaver skin)
-
Iontophoresis power supply
-
Ag/AgCl electrodes
-
ALA ester hydrochloride salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
Receptor solution (e.g., PBS)
-
Mannitol (as an electroosmotic marker)
-
High-performance liquid chromatography (HPLC) system for quantification
-
Standard laboratory glassware and equipment
Methodology:
-
Skin Preparation:
-
Thaw frozen full-thickness porcine skin at room temperature.
-
Excise a section of the skin and remove subcutaneous fat and connective tissue.
-
Cut the skin into appropriately sized pieces to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a known volume of receptor solution (e.g., PBS) and ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stir plate to ensure continuous mixing.
-
-
Iontophoresis Setup:
-
Place the Ag/AgCl anode in the donor compartment containing the ALA ester solution.
-
Place the Ag/AgCl cathode in the receptor compartment.
-
Connect the electrodes to the iontophoresis power supply.
-
-
Drug Application and Iontophoresis:
-
Prepare a solution of the ALA ester hydrochloride in an appropriate vehicle (e.g., PBS).
-
Add a known concentration of mannitol to the donor solution to monitor electroosmosis.
-
Fill the donor compartment with the ALA ester solution.
-
Apply a constant direct current at a specified density (e.g., 0.5 mA/cm²) for a set duration (e.g., 2 hours).[4]
-
For passive control experiments, follow the same procedure but without applying the electrical current.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh receptor solution.
-
At the end of the experiment, dissemble the Franz cell.
-
Analyze the concentration of the ALA ester and mannitol in the collected samples using a validated HPLC method.
-
Extract the drug retained in the skin by appropriate methods (e.g., solvent extraction) and quantify using HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of ALA ester permeated per unit area (μg/cm² or nmol/cm²) versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) by dividing the flux by the donor concentration.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the iontophoretic delivery of ALA and its esters.
Table 1: Comparison of Passive and Iontophoretic Permeability of ALA and ALA Esters
| Compound | Delivery Method | Permeability Coefficient (cm/h x 10⁻⁵) | Enhancement Factor | Reference |
| ALA.HCl | Passive | 7 | - | [7] |
| ALA.HCl | Iontophoresis | 110 | 15.7 | [7] |
| Methyl-ALA | Iontophoresis | - | >50 (vs. ALA) | [4] |
Table 2: Iontophoretic Flux of ALA and Methyl-ALA from Different Formulations
| Compound | Formulation | Iontophoretic Flux at 3h (nmol cm⁻² h⁻¹) | Reference |
| ALA | Lipid Sponge Phase | 80-100 | [9] |
| Methyl-ALA | Lipid Sponge Phase | 80-100 | [9] |
| Methyl-ALA (16% w/w) | Lipid Sponge Phase | ~800 (at 5h) | [9] |
Table 3: In Vitro Iontophoretic Transport of ALA
| ALA Concentration in Donor | Current Density (mA cm⁻²) | Duration (min) | Amount Transported (μmol cm⁻²) | Reference |
| 2% | 0.255 | 10 | 0.065 | [10] |
Note: The results presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Visualizations
Mechanism of Anodal Iontophoresis for Cationic ALA Esters
Caption: Mechanism of anodal iontophoresis for ALA ester delivery.
Experimental Workflow for In Vitro Iontophoresis Study
Caption: Workflow for in vitro iontophoresis skin permeation study.
Conversion of ALA Ester to Protoporphyrin IX
References
- 1. In vitro skin permeation and retention of 5-aminolevulinic acid ester derivatives for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced delivery of 5-aminolevulinic acid esters by iontophoresis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iontophoresis in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Photodynamic therapy using direct-current pulsed iontophoresis for 5-aminolevulinic acid application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced transdermal delivery of 5-aminolevulinic acid and a dipeptide by iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of topical 5-aminolaevulinic acid delivery by erbium:YAG laser and microdermabrasion: a comparison with iontophoresis and electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transdermal delivery from a lipid sponge phase--iontophoretic and passive transport in vitro of 5-aminolevulinic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Aminolevulinic Acid (5-ALA) Derivatives in the Photodynamic Therapy of Actinic Keratosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinic keratosis (AK) is a common pre-cancerous skin lesion resulting from chronic sun exposure that can progress to invasive squamous cell carcinoma.[1][2] Photodynamic therapy (PDT) has emerged as a highly effective, non-invasive treatment modality for AK, offering excellent cosmetic outcomes.[3][4] PDT involves the administration of a photosensitizing agent, which is preferentially absorbed by rapidly proliferating cells, followed by activation with a specific wavelength of light, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[1][5]
5-Aminolevulinic acid (5-ALA) and its derivatives are the most commonly used photosensitizer precursors in dermatology.[6] While 5-ALA hydrochloride (ALA-HCl) and its methyl ester, methyl aminolevulinate (MAL), are widely approved and used, research into other esters, such as the benzyl ester of 5-ALA, has shown promise in preclinical studies for enhancing the production of the active photosensitizer, Protoporphyrin IX (PpIX).[7] This document provides a detailed overview of the application of 5-ALA derivatives in the treatment of actinic keratosis, with a focus on established protocols for ALA-HCl and MAL, and insights into the potential of emerging derivatives like 5-ALA benzyl ester.
Mechanism of Action
The therapeutic effect of 5-ALA-based PDT is dependent on the endogenous synthesis of the photosensitizer PpIX. Exogenously applied 5-ALA, a natural precursor in the heme biosynthetic pathway, is preferentially taken up by dysplastic keratinocytes in AK lesions.[1][8] Within these cells, 5-ALA is converted to PpIX. In cancer cells, a relative deficiency of the enzyme ferrochelatase leads to an accumulation of PpIX.[5] When exposed to light of a specific wavelength, PpIX is excited, leading to the production of cytotoxic ROS, which in turn cause selective apoptosis and necrosis of the targeted cells.[5]
Esters of 5-ALA, such as MAL and the investigational benzyl ester, are more lipophilic than the parent 5-ALA molecule. This increased lipophilicity is thought to enhance penetration through the stratum corneum, potentially leading to greater and more rapid accumulation of PpIX in the target cells.[4][7] Preclinical studies have indicated that aromatic esters, including the benzyl ester, can significantly enhance PpIX fluorescence compared to 5-ALA.[7]
Signaling Pathway of 5-ALA Photodynamic Therapy
Quantitative Data from Clinical Studies
The following tables summarize the efficacy and safety data for various 5-ALA formulations in the treatment of actinic keratosis. Note that specific clinical data for 5-ALA benzyl ester hydrochloride is not yet available; the tables present data for clinically approved and studied formulations.
Table 1: Efficacy of 5-ALA Derivatives in Treating Actinic Keratosis
| Formulation | Concentration | Incubation Time | Light Source (Wavelength) | Light Dose | Complete Lesion Clearance Rate | Follow-up Period | Reference |
| 5-ALA-HCl | 20% Solution | 14-18 hours | Blue Light (417 nm) | 10 J/cm² | 72% of patients | 12 weeks | [2] |
| 5-ALA-HCl | 10%, 20%, 30% | 3 hours | Red Light (630 nm) | 10-150 J/cm² | 91% (face/scalp), 45% (trunk/extremities) with 30% ALA | 8 weeks | [9] |
| 5-ALA-HCl (BF-200) | 10% Gel | 3 hours | Red Light (635 nm) | 37 J/cm² | ~85% | 12 weeks | [6] |
| MAL-HCl | 16% Cream | 3 hours | Red Light (630 nm) | 37 J/cm² | 88.2 ± 7.5% | 12 weeks | [3] |
| 5-ALA Patch | Not Specified | 4 hours | Red Light (630 nm) | 37 J/cm² | 89% | 12 weeks | [7] |
Table 2: Comparison of 5-ALA PDT with Other Therapies for Actinic Keratosis
| Treatment 1 | Treatment 2 | Key Finding | Follow-up | Reference |
| 5-ALA PDT | Cryotherapy | PDT showed 14% greater complete lesion clearance. | 3 months | [6] |
| 5-ALA Patch PDT | Cryotherapy | 5-ALA patch PDT was superior (89% vs. 77% lesion clearance). | 12 weeks | [7] |
| 5-FU-ALA-PDT | ALA-PDT alone | Sequential therapy was more effective (100% vs. 82.6% median reduction in AKs). | 12 months | [2] |
| ALA-HCl PDT | MAL-HCl PDT | No significant difference in efficacy. | 12 weeks | [3] |
Experimental Protocols
The following are generalized protocols for the use of 5-ALA derivatives in PDT for actinic keratosis, based on published studies. Researchers should adapt these protocols based on their specific formulation and equipment.
Protocol 1: Conventional PDT with 5-ALA-HCl or MAL Cream/Gel
-
Patient Preparation:
-
Obtain written informed consent.
-
Ensure the patient has no contraindications (e.g., porphyria, known allergies to components).
-
Gently prepare the lesion surface by removing scales and crusts with a curette to enhance photosensitizer penetration.
-
Cleanse the treatment area.
-
-
Photosensitizer Application:
-
Apply a thin layer (approximately 1 mm) of the 5-ALA or MAL formulation to the target lesions or the entire field of cancerization.
-
Cover the treated area with an occlusive dressing.
-
-
Incubation:
-
Irradiation:
-
Remove the occlusive dressing and wipe away any excess cream or gel.
-
Position the light source (e.g., red light LED at ~630 nm) at the recommended distance from the skin surface.
-
Irradiate the treatment area with a total light dose of approximately 37 J/cm².[7]
-
The patient and operator should wear protective eyewear.
-
-
Post-Treatment Care:
-
Instruct the patient to avoid sun exposure to the treated area for at least 48 hours.
-
A mild moisturizer may be applied to soothe the skin.
-
Schedule a follow-up visit at 8-12 weeks to assess treatment response. A second PDT session may be necessary.
-
Protocol 2: Daylight PDT with 5-ALA Patch
-
Patient Preparation:
-
As described in Protocol 1.
-
-
Photosensitizer Application:
-
Apply the self-adhesive 5-ALA patch directly to the lesion.
-
-
Incubation (Shortened):
-
An incubation period of 30 minutes is typically sufficient before daylight exposure.[7]
-
-
Irradiation (Daylight):
-
The patient should go outdoors for a continuous 2 to 3-hour period on a day with adequate daylight.
-
A broad-spectrum sunscreen should be applied to all sun-exposed skin not being treated. The treatment area should not have sunscreen applied.
-
The patient should remain in direct daylight but can seek shade if the weather is very hot or sunny to manage discomfort.
-
-
Post-Treatment Care:
-
After the 2-3 hour exposure, the patient can return indoors.
-
Standard post-PDT care instructions apply, including sun avoidance for the treated area for 48 hours.
-
Experimental Workflow for a Clinical Trial of a Novel 5-ALA Ester
Safety and Tolerability
PDT with 5-ALA derivatives is generally well-tolerated. The most common side effects are localized to the treatment area and are transient.
-
During Irradiation: Patients often experience stinging, burning, or pain. This can be managed with a cold air blower during the procedure.
-
Post-Irradiation: Common local skin reactions include erythema, edema, crusting, and scaling. These phototoxic reactions typically peak within 72 hours and resolve over 1-2 weeks.[9]
-
Adverse Events: Serious adverse events are rare. Some patients may experience headaches. Hypopigmentation or hyperpigmentation can occur but is less common than with cryotherapy.[7]
Future Directions: 5-ALA Benzyl Ester and Other Derivatives
The development of new 5-ALA esters, such as the benzyl ester, aims to improve upon the efficacy and tolerability of existing formulations. The primary goals of developing these new derivatives include:
-
Enhanced Skin Penetration: Increasing the lipophilicity of the molecule to improve its passage through the stratum corneum.
-
Increased PpIX Accumulation: Achieving higher concentrations of the active photosensitizer in the target cells.
-
Reduced Incubation Times: Potentially shortening the time between application and light exposure.
-
Improved Selectivity: Further targeting dysplastic cells over healthy surrounding tissue.
While preclinical data for 5-ALA benzyl ester is promising, showing enhanced PpIX production, clinical trials are necessary to establish its safety, efficacy, and optimal treatment parameters in humans for the treatment of actinic keratosis.
Logical Relationship in Formulation Development
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Researchers should consult primary literature and adhere to all institutional and regulatory guidelines when conducting experiments.
References
- 1. Aminolevulinic Acid Topical: MedlinePlus Drug Information [medlineplus.gov]
- 2. Topical aminolevulinic acid HCl photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jcadonline.com [jcadonline.com]
- 7. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Photodynamic therapy of actinic keratosis with topical 5-aminolevulinic acid. A pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometric Analysis of 5-ALA Ester Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid and a precursor in the heme biosynthesis pathway. Exogenous administration of 5-ALA or its ester derivatives leads to the preferential accumulation of the fluorescent photosensitizer, Protoporphyrin IX (PpIX), in cancer cells.[1][2] This selectivity is attributed to a combination of factors in malignant cells, including increased uptake and a lower activity of the enzyme ferrochelatase, which converts PpIX to non-fluorescent heme.[1][3] The accumulation of PpIX, which emits a characteristic red fluorescence when excited with blue-violet light, forms the basis for its use in photodynamic diagnosis (PDD) and photodynamic therapy (PDT) of various cancers.[1][2][4]
5-ALA esters, being more lipophilic than 5-ALA, exhibit enhanced penetration across cell membranes, potentially leading to greater intracellular PpIX accumulation. Flow cytometry is a powerful technique for the quantitative analysis of PpIX fluorescence at the single-cell level. This application note provides a detailed protocol for the treatment of cells with 5-ALA esters and the subsequent quantification of PpIX accumulation using flow cytometry.
Signaling Pathway of 5-ALA to Protoporphyrin IX (PpIX)
Exogenously administered 5-ALA is transported into the cell and enters the porphyrin synthesis pathway. Through a series of enzymatic reactions in the cytoplasm and mitochondria, 5-ALA is converted to PpIX. In cancer cells, a metabolic bottleneck, often due to reduced ferrochelatase activity, leads to the accumulation of fluorescent PpIX.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with a 5-ALA ester, preparing them for flow cytometry, and analyzing the resulting PpIX fluorescence.
Materials and Reagents
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
5-ALA ester (e.g., methyl aminolevulinate, hexyl aminolevulinate)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other cell detachment solution
-
Fetal Bovine Serum (FBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with a 405 nm (violet) laser
Experimental Workflow
Step-by-Step Method
-
Cell Seeding:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
5-ALA Ester Treatment:
-
Prepare a stock solution of the 5-ALA ester in a suitable solvent (e.g., serum-free medium or PBS).
-
Dilute the stock solution to the desired final concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the 5-ALA ester.
-
Include an untreated control (medium only) for background fluorescence measurement.
-
Incubate the cells for the desired period (typically 4 to 24 hours) at 37°C in a CO2 incubator. Protect the plates from light.
-
-
Cell Harvesting and Staining:
-
After incubation, carefully remove the medium.
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin-EDTA or a gentle cell scraper.
-
Neutralize the trypsin with medium containing FBS.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge again, discard the supernatant, and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1-2% FBS).
-
Transfer the cell suspension to flow cytometry tubes. Keep the cells on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with a 405 nm violet laser for excitation.
-
Detect the PpIX fluorescence using a bandpass filter appropriate for its emission spectrum, typically around 610/20 nm or 635 nm.
-
Use the untreated control cells to set the baseline fluorescence and to gate the cell population.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data to determine the geometric mean fluorescence intensity (gMFI) of the PpIX-positive population.
-
Data Presentation
The following table summarizes typical experimental parameters for 5-ALA and its esters in various cancer cell lines. Note that optimal conditions may vary depending on the specific cell line and experimental goals.
| Compound | Cell Line | Concentration Range | Incubation Time | Outcome |
| 5-ALA | GIST-T1 | 0.89 mmol/L | 15-60 min | Time-dependent increase in PpIX fluorescence.[5] |
| 5-ALA | Myxofibrosarcoma | 500 µg/mL | 1-3 hours | Selective fluorescence in tumor cells.[4] |
| 5-ALA | HT-29 (Colon Cancer) | 100-1500 µM | 3 hours | Dose-dependent increase in fluorescence.[2] |
| 5-ALA | Multiple Myeloma (KMS18) | 0.25-1 mM | 2-24 hours | Nearly 100% porphyrin fluorescence expression. |
| Hexyl-ALA | B-16 (Melanoma) | 0.075 mM | Not specified | Higher PpIX production than 5-ALA at a lower dose. |
| Octyl-ALA | B-16 (Melanoma) | 0.1 mM | Not specified | Similar PpIX production to 5-ALA at a lower dose. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No PpIX Signal | Insufficient 5-ALA ester concentration or incubation time. | Optimize concentration and incubation time for your specific cell line. |
| Low expression of enzymes in the heme synthesis pathway. | This may be inherent to the cell line. Consider using a positive control cell line known to produce PpIX. | |
| High ferrochelatase activity. | Some cell lines may efficiently convert PpIX to heme. | |
| Photobleaching of PpIX. | Protect cells from light during incubation, harvesting, and analysis. | |
| High Background Fluorescence | Autofluorescence of the cells. | Use an unstained control to set the baseline fluorescence. Consider using a spectral flow cytometer to unmix the PpIX signal from autofluorescence. |
| Contamination of the sample. | Ensure aseptic techniques during cell culture and sample preparation. | |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Uneven treatment of cells. | Mix the 5-ALA ester-containing medium thoroughly before adding to the cells. | |
| Cell clumping. | Gently pipette to break up clumps before analysis. Consider filtering the cell suspension. | |
| Cell Death | High concentration of 5-ALA ester. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| Phototoxicity from ambient light. | Minimize light exposure throughout the experiment. |
References
- 1. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-Aminolevulinic acid tumor paint and photodynamic therapy for myxofibrosarcoma: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-ALA Benzyl Ester Hydrochloride for Photodynamic Therapy
Welcome to the technical support center for the optimization of 5-ALA benzyl ester hydrochloride in Photodynamic Therapy (PDT) research. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using 5-ALA benzyl ester hydrochloride over 5-ALA?
A1: 5-ALA benzyl ester hydrochloride is a more lipophilic derivative of 5-aminolevulinic acid (5-ALA). This increased lipophilicity enhances its ability to penetrate cell membranes, leading to a more efficient intracellular delivery of the photosensitizer precursor.[1] Studies have shown that aromatic esters, like the benzyl ester, can lead to significantly higher accumulation of the active photosensitizer, Protoporphyrin IX (PpIX), in tumor cells compared to 5-ALA, especially at lower concentrations and shorter incubation times.[2] This can result in a more effective PDT outcome with potentially fewer side effects.[2]
Q2: How is 5-ALA benzyl ester hydrochloride converted to the active photosensitizer?
A2: 5-ALA benzyl ester hydrochloride acts as a prodrug.[3] Once inside the cell, intracellular esterases are thought to cleave the benzyl ester group, releasing 5-ALA. This 5-ALA then enters the heme biosynthesis pathway, where it is converted into the photoactive molecule, Protoporphyrin IX (PpIX).[2][4] When PpIX is exposed to light of a specific wavelength, it generates reactive oxygen species (ROS), which are toxic to cells and lead to cell death.[4][5]
Q3: What cell lines are suitable for experiments with 5-ALA benzyl ester hydrochloride?
A3: A variety of human tumor cell lines have been used in studies with 5-ALA and its esters. Some examples include WiDr (adenocarcinoma of the rectosigmoid colon), NHIK 3025 (carcinoma of the cervix), and human high-grade glioma (HGG) spheroids.[3][6] The choice of cell line will depend on your specific research question. It is important to select a cell line that is well-characterized and relevant to the cancer type you are studying.
Q4: What is the general wavelength of light used to activate PpIX?
A4: The light used to activate PpIX is typically in the red region of the visible spectrum. A common wavelength used in published studies is 635 nm.[3][7] However, other wavelengths, such as 436 nm (blue light), have also been reported.[8] The optimal wavelength should correspond to the absorption peaks of PpIX to ensure efficient activation.[3]
Troubleshooting Guide
Issue 1: Low PpIX accumulation or fluorescence in cells.
-
Possible Cause 1: Suboptimal concentration of 5-ALA benzyl ester hydrochloride.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations (e.g., 0.025 mM to 5.0 mM) and measure PpIX fluorescence or perform a cell viability assay after PDT.[3]
-
-
Possible Cause 2: Insufficient incubation time.
-
Possible Cause 3: Low esterase activity in the chosen cell line.
-
Solution: If you suspect low esterase activity is preventing the conversion of the prodrug, you may consider using a different cell line or measuring the esterase activity directly.
-
-
Possible Cause 4: Efflux of PpIX from the cells.
-
Solution: Some cancer cells can actively pump out PpIX. You can investigate the use of inhibitors for transporters like ABCG2, which has been shown to efflux PpIX.[4]
-
Issue 2: High cell viability after PDT, indicating low treatment efficacy.
-
Possible Cause 1: Inadequate light dose.
-
Solution: Increase the light dose (fluence), measured in J/cm². Typical ranges found in the literature are 25 J/cm² to 50 J/cm².[3] Perform a light-dose escalation study to find the optimal fluence for your experimental setup.
-
-
Possible Cause 2: Insufficient oxygen.
-
Solution: Photodynamic therapy is an oxygen-dependent process. Ensure that your cell culture conditions provide adequate oxygenation during light exposure.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cancer cells may be inherently resistant to PDT. This can be due to a variety of factors, including altered heme metabolism or activation of cell survival pathways.[9] Consider investigating these pathways or using combination therapies. For example, combining 5-ALA PDT with inhibitors of the MEK/ERK signaling pathway has shown synergistic antitumor effects in some models.[7]
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause 1: Variability in experimental conditions.
-
Solution: Strictly control all experimental parameters, including cell seeding density, 5-ALA benzyl ester hydrochloride concentration, incubation time, light source power and wavelength, and the distance of the light source from the cells.
-
-
Possible Cause 2: Instability of 5-ALA benzyl ester hydrochloride.
-
Solution: Prepare fresh solutions of 5-ALA benzyl ester hydrochloride for each experiment. Protect the stock solution from light and store it under appropriate conditions as recommended by the manufacturer.
-
Data Presentation
Table 1: Example Concentration Ranges of 5-ALA Esters and Corresponding Cell Lines from Literature
| 5-ALA Derivative | Concentration Range | Cell Line(s) | Reference |
| 5-ALA | 0.1 - 0.35 mM | Ewing Sarcoma Cells | [8] |
| 5-ALA and its esters | 0.025 - 5.0 mM | Human HGG spheroids | [3] |
| 5-ALA | 0.05 mM | Human HGG spheroids | [3] |
| Methyl-ALA (m-ALA) | 0.05 mM | Human HGG spheroids | [3] |
| Hexyl-ALA (h-ALA) | Not specified | Human HGG spheroids | [3] |
| Benzyl-ALA (b-ALA) | Not specified | Human HGG spheroids | [3] |
Table 2: Example Light Doses and Wavelengths for PDT with 5-ALA and its Derivatives
| Wavelength | Light Dose (Fluence) | Cell Line(s) | Reference |
| 436 nm | Not specified | Ewing Sarcoma Cells | [8] |
| 635 nm | 25 J/cm², 50 J/cm² | Human HGG spheroids | [3] |
| Broadband | 11 J/cm² | U-105MG GBM, CH-157MN meningioma | [3] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro 5-ALA Benzyl Ester Hydrochloride-PDT
-
Cell Seeding: Seed the desired number of cells into appropriate culture plates (e.g., 96-well plates for viability assays). Allow the cells to adhere and grow for 24 hours in a CO₂ incubator at 37°C.
-
Preparation of 5-ALA Benzyl Ester Hydrochloride Solution: Prepare a stock solution of 5-ALA benzyl ester hydrochloride in a suitable solvent (e.g., sterile water or culture medium). Further dilute the stock solution to the desired final concentrations in a serum-free medium immediately before use.
-
Incubation: Remove the culture medium from the cells and add the medium containing the various concentrations of 5-ALA benzyl ester hydrochloride. Incubate the cells in the dark for a predetermined period (e.g., 4 hours) in a CO₂ incubator at 37°C.[3][8]
-
Washing (Optional but Recommended): After incubation, you may choose to remove the drug-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any extracellular prodrug. Then, add fresh culture medium.
-
Light Exposure: Irradiate the cells with a light source of the appropriate wavelength (e.g., 635 nm) and a calibrated light dose.[3]
-
Post-PDT Incubation: Return the cells to the CO₂ incubator and incubate for a further period (e.g., 24 hours) to allow for the induction of cell death.
-
Assessment of Cell Viability: Determine cell viability using a standard assay such as the MTT assay or a trypan blue exclusion assay.
Visualizations
Caption: A generalized workflow for an in vitro PDT experiment using 5-ALA benzyl ester hydrochloride.
Caption: Key signaling events initiated by 5-ALA benzyl ester hydrochloride-mediated PDT.
References
- 1. Photodynamic therapy of skin cancer: controlled drug delivery of 5-ALA and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 3. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITVT-01. 5-ALA PDT and Targeting MEK/ERK Signaling Elicits Synergistic Antitumor Effects in Diffuse Midline Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing 5-ALA-PDT efficacy against resistant tumor cells: Strategies and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cellular Uptake of 5-Aminolevulinic Acid Benzyl Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Aminolevulinic acid benzyl ester (5-ALA-Bz).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with 5-ALA-Bz.
| Problem | Possible Cause | Suggested Solution |
| Low or No Protoporphyrin IX (PpIX) Fluorescence | 1. Inefficient Cellular Uptake: Unlike 5-ALA, which uses active transporters, 5-ALA-Bz enters cells via passive diffusion. Cell membrane characteristics can affect uptake efficiency. | - Optimize Incubation Time and Concentration: Systematically vary the concentration (e.g., 0.1 mM to 1 mM) and incubation time (e.g., 2 to 24 hours) to find the optimal conditions for your specific cell line.[1] - Check Cell Health: Ensure cells are healthy and not overly confluent, as this can affect membrane integrity and uptake. |
| 2. Insufficient Intracellular Esterase Activity: 5-ALA-Bz is a prodrug and requires intracellular esterases to cleave the benzyl group, releasing 5-ALA to enter the heme synthesis pathway. Different cell lines have varying levels of esterase activity. | - Assess Esterase Activity: If possible, perform an esterase activity assay on your cell line. - Consider Alternative Esters: If esterase activity is low, other 5-ALA esters (e.g., hexyl ester) might be more efficiently cleaved in your cell type.[1][2] | |
| 3. Rapid PpIX Efflux: Some cancer cells actively pump PpIX out, reducing intracellular accumulation. | - Use Efflux Pump Inhibitors: Consider co-incubation with known inhibitors of ABCG2 transporters, which are often responsible for PpIX efflux. | |
| 4. Issues with Fluorescence Measurement: Incorrect instrument settings or sample handling can lead to poor signal detection. | - Verify Instrument Settings: Ensure the spectrofluorometer or fluorescence microscope is set to the correct excitation (around 405 nm) and emission (around 635 nm) wavelengths for PpIX.[3] - Protect from Light: PpIX is a photosensitizer and can be photobleached. Protect samples from light as much as possible after incubation. | |
| High Cell Death/Toxicity (without light activation) | 1. High Concentration of 5-ALA-Bz: At high concentrations, 5-ALA and its esters can induce cytotoxicity independent of light activation. | - Perform a Dose-Response Curve: Determine the optimal concentration that maximizes PpIX production without causing significant dark toxicity using a cell viability assay like the MTT assay. Some studies show toxicity at concentrations above 1 mM. - Reduce Incubation Time: Shorter incubation periods may be sufficient for PpIX accumulation without inducing significant cytotoxicity. |
| 2. Contamination: Contamination of the 5-ALA-Bz stock solution or cell culture can lead to cell death. | - Ensure Sterility: Filter-sterilize your 5-ALA-Bz stock solution. Regularly check cell cultures for signs of contamination. | |
| Inconsistent or Non-Reproducible Results | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluence, and media composition can affect experimental outcomes. | - Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells to achieve a consistent confluence at the time of the experiment. Use the same batch of media and supplements. |
| 2. Instability of 5-ALA-Bz in Solution: 5-ALA and its esters can be unstable in aqueous solutions at physiological pH. | - Prepare Fresh Solutions: Prepare 5-ALA-Bz solutions immediately before use. Avoid prolonged storage of diluted solutions. | |
| 3. Inconsistent Experimental Timing: The kinetics of PpIX production and clearance can vary, so timing is critical. | - Strictly Adhere to Timelines: Standardize all incubation and measurement times across all experiments. | |
| Solubility Issues with 5-ALA-Bz | 1. Poor Solubility in Aqueous Media: As a more lipophilic compound, 5-ALA-Bz may not dissolve well in cell culture media. | - Use a Stock Solution in an Organic Solvent: Prepare a concentrated stock solution of 5-ALA-Bz in a solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for 5-ALA-Bz?
A1: Unlike its parent compound, 5-aminolevulinic acid (5-ALA), which is taken up by active transport via β-amino acid and GABA transporters, 5-ALA benzyl ester (5-ALA-Bz) is more lipophilic and is understood to cross the cell membrane primarily through passive diffusion.[4] This increased lipophilicity is designed to enhance its penetration through biological membranes.
Q2: Why am I seeing lower PpIX fluorescence with 5-ALA-Bz compared to other esters like the hexyl ester?
A2: The efficiency of PpIX production from 5-ALA esters depends on two main factors: cellular uptake and the rate of intracellular hydrolysis by esterases to release free 5-ALA. While 5-ALA-Bz has enhanced lipophilicity for uptake, the efficiency of its cleavage by intracellular esterases can be cell-line dependent. Some studies have shown that esters with longer aliphatic chains, like the hexyl ester, can be more efficient at inducing PpIX accumulation in certain cell lines compared to shorter-chain or benzyl esters.[5] The optimal ester can vary between different cell types.
Q3: What is the optimal concentration and incubation time for 5-ALA-Bz?
A3: The optimal concentration and incubation time are highly dependent on the specific cell line being used. Generally, concentrations in the range of 0.1 mM to 1.0 mM are tested, with incubation times from 4 to 24 hours.[1] It is crucial to perform a titration experiment for your specific cell line to determine the conditions that yield the highest PpIX fluorescence with the lowest cytotoxicity.
Q4: Can 5-ALA-Bz be toxic to cells without light exposure?
A4: Yes, at higher concentrations (often above 1 mM), 5-ALA and its esters can exhibit cytotoxicity even without light activation, a phenomenon known as "dark toxicity".[6] This is why it is essential to determine the therapeutic window for your experiments by performing a dose-response cytotoxicity assay.
Q5: How should I prepare and store 5-ALA-Bz for cell culture experiments?
A5: It is recommended to prepare a concentrated stock solution of 5-ALA-Bz in a sterile organic solvent such as DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, the stock solution should be diluted to the final desired concentration in cell culture medium immediately before use. The final concentration of the organic solvent in the medium should be kept to a minimum (e.g., <0.5%) to avoid affecting the cells.
Q6: What are the key signaling pathways activated during 5-ALA-Bz mediated photodynamic therapy (PDT)?
A6: 5-ALA-Bz-mediated PDT induces cell death primarily through apoptosis. The process is initiated by the generation of reactive oxygen species (ROS) upon light activation of PpIX. This leads to mitochondrial damage, the release of cytochrome c into the cytosol, and activation of the caspase cascade (initiator caspase-9 and effector caspase-3).[7][8][9] Additionally, ER stress, characterized by the release of Ca2+ and activation of caspase-12, can also contribute to the apoptotic process.[10][11] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of the cellular response.[12][13][14]
Quantitative Data
The following tables summarize comparative data for different 5-ALA esters. Note that performance can be cell-line specific.
Table 1: Relative Efficiency of PpIX Production by Different 5-ALA Esters
| 5-ALA Ester | Relative PpIX Production Efficiency (Compared to 5-ALA) | Notes |
| Benzyl Ester | Moderately higher | Can achieve significant PpIX accumulation at lower concentrations and shorter incubation times than 5-ALA.[2] |
| Methyl Ester | Lower to comparable | Often less efficient than 5-ALA in producing PpIX.[5] |
| Hexyl Ester | Significantly higher | In many human cell lines, long-chain esters are substantially more efficient, requiring 30-150 times lower concentrations than 5-ALA for similar PpIX levels.[5] |
| Octyl Ester | Significantly higher | Similar to the hexyl ester, demonstrates high efficiency in PpIX production at lower concentrations.[1] |
Table 2: Example Optimal Concentrations for Maximum PpIX Production in B-16 Murine Melanoma Cells
| Compound | Optimal Concentration for Max PpIX |
| 5-ALA | 0.3 mM |
| Hexyl-ALA | 0.075 mM |
| Octyl-ALA | 0.1 mM |
| Decyl-ALA | 0.075 mM |
| (Data adapted from a study on B-16 murine melanoma cells and may vary for other cell lines.)[1][15] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Protoporphyrin IX (PpIX)
This protocol describes the extraction and fluorometric quantification of PpIX from cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH, 1% SDS) or Dimethyl sulfoxide (DMSO)
-
Spectrofluorometer
-
96-well black plates
-
PpIX standard solution
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation with 5-ALA-Bz: Remove the culture medium and add fresh medium containing the desired concentration of 5-ALA-Bz. Incubate for the desired time, protecting the plate from light.
-
Cell Harvesting and Washing:
-
Carefully aspirate the medium containing 5-ALA-Bz.
-
Wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular compound.
-
-
Cell Lysis and PpIX Extraction:
-
Add a sufficient volume of cell lysis buffer or DMSO to each well (e.g., 200 µL for a 24-well plate).
-
Incubate for 10-15 minutes at room temperature with gentle shaking, protected from light, to ensure complete cell lysis.
-
Collect the cell lysates.
-
-
Fluorescence Measurement:
-
Transfer the lysates to a 96-well black plate.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of a PpIX standard dissolved in the same lysis buffer.
-
Determine the concentration of PpIX in the samples by comparing their fluorescence intensity to the standard curve.
-
Normalize the PpIX concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay) or to the cell number.
-
Protocol 2: MTT Cell Viability Assay for Cytotoxicity Assessment
This protocol is for determining the cytotoxicity of 5-ALA-Bz.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of 5-ALA-Bz. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Addition of MTT Reagent:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow for PpIX Quantification.
Caption: Troubleshooting Low PpIX Fluorescence.
Caption: 5-ALA-Bz PDT-Induced Apoptosis Pathway.
References
- 1. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy with 5-aminolevulinic acid induces apoptosis and caspase activation in malignant T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of 5-aminolevulinic acid photodynamic therapy in promoting endoplasmic reticulum stress in the treatment of HR-HPV-infected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bax is essential for mitochondrion-mediated apoptosis but not for cell death caused by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aminolevulinic Acid Benzyl Ester Hydrochloride
This technical support center provides guidance on the stability of 5-Aminolevulinic acid benzyl ester hydrochloride (5-ALA-Bz-HCl) in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to assist with their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary degradation pathways for 5-ALA-Bz-HCl in solution?
A1: Based on the chemistry of 5-aminolevulinic acid (ALA) and its esters, two primary degradation pathways are expected for 5-ALA-Bz-HCl in solution:
-
Hydrolysis of the Ester Bond: The benzyl ester bond is susceptible to hydrolysis, especially under basic or acidic conditions, yielding 5-aminolevulinic acid and benzyl alcohol. This is often the primary degradation route for ester prodrugs of ALA in aqueous solutions.
-
Dimerization: Like the parent ALA molecule, the 5-ALA-Bz-HCl can undergo self-condensation or dimerization, particularly at or near physiological pH. This reaction involves two ALA molecules and can lead to the formation of pyrazine derivatives, which are inactive.
Q2: How does pH affect the stability of 5-ALA-Bz-HCl solutions?
A2: The stability of ALA and its esters is highly dependent on pH. Acidic conditions significantly improve the stability of ALA esters by reducing the rate of both hydrolysis and dimerization. As the pH approaches neutral or becomes alkaline, the rate of degradation increases substantially. For instance, a study on the analogous 5-ALA tyrosine ester showed that at room temperature, keeping the pH at 2.0 limited the hydrolysis of the ester bond to about 10% after 24 hours.
Q3: What is the recommended solvent for preparing stock solutions of 5-ALA-Bz-HCl?
A3: For in vitro experiments, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions of 5-ALA-Bz-HCl. For aqueous solutions for experimental use, it is crucial to use a buffer at an acidic pH (e.g., pH 4-5) to maintain stability.
Q4: What are the recommended storage conditions for 5-ALA-Bz-HCl solutions?
A4: Stock solutions of 5-ALA-Bz-HCl in an appropriate solvent should be stored at low temperatures. Recommendations for stock solutions include storage at -20°C for up to one month or at -80°C for up to six months. For aqueous solutions, it is best to prepare them fresh before use. If short-term storage is necessary, they should be kept at refrigerated temperatures (e.g., 4°C) and at an acidic pH.
Q5: My 5-ALA-Bz-HCl solution has turned yellow. Is it still usable?
A5: A color change, such as turning yellow, in a solution of an ALA ester can be an indication of degradation. This is often associated with the formation of degradation products like pyrazines, especially at physiological pH. It is recommended to use only clear, colorless solutions for experiments to ensure the integrity of the compound and the reproducibility of your results.
Q6: I am observing inconsistent results in my cell-based assays. Could the stability of 5-ALA-Bz-HCl be a factor?
A6: Yes, inconsistent results can be a consequence of the degradation of 5-ALA-Bz-HCl in your culture medium. If the medium is at physiological pH (around 7.4), the compound can degrade over the course of the experiment, leading to a decrease in the effective concentration of the active substance. It is advisable to minimize the time the compound is in the physiological pH buffer before and during the experiment or to consider replacing the medium with a freshly prepared solution if the incubation times are long. The ability of ALA solutions to stimulate porphyrin production in cells has been shown to be gradually lost upon breakdown.
Quantitative Stability Data
| pH | Temperature (°C) | Approximate % Hydrolysis after 24 hours | Reference |
| 7.5 | 21 | > 80% | |
| 7.5 | 4 | ~60% | |
| 2.0 | 21 | ~10% | |
| 2.0 | 4 | < 5% |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To identify the potential degradation products of 5-ALA-Bz-HCl under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 5-ALA-Bz-HCl at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Sample Collection: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquots before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol for Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 5-ALA-Bz-HCl from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm) and Mass Spectrometry (MS) for the identification of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Inject the unstressed 5-ALA-Bz-HCl solution to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Optimize the mobile phase gradient, pH, and other chromatographic conditions to achieve adequate separation between the parent peak and all degradation product peaks.
Visualizations
Caption: A general workflow for conducting a forced degradation study.
Caption: Potential degradation pathways for 5-ALA-Bz-HCl in solution.
Technical Support Center: 5-Aminolevulinic acid benzyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-Aminolevulinic acid benzyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
This compound powder should be stored at -20°C in a desiccated environment, protected from light.[1]
Q2: How should I handle the this compound powder upon receipt?
Upon receipt, the vial should be stored at the recommended -20°C. Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation, as the compound may be hygroscopic.
Q3: What are the appropriate personal protective equipment (PPE) when handling this compound?
When handling this compound, it is important to use standard laboratory PPE, including safety glasses, gloves, and a lab coat.
Q4: How do I reconstitute this compound?
This compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO). A detailed protocol for reconstitution is provided in the "Experimental Protocols" section below.
Q5: What is the stability of the reconstituted solution?
The stability of the reconstituted solution depends on the solvent and storage conditions. For stock solutions in DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions are less stable and it is generally not recommended to store them for more than one day.[2] The stability of 5-ALA esters is also pH-dependent; they can undergo dimerization at a pH near 5 and hydrolysis at a pH greater than 5.5.
Q6: Can I use this compound in cell culture experiments?
Yes, this compound is used in cell culture for applications such as photodynamic therapy (PDT), where it serves as a precursor to the photosensitizer Protoporphyrin IX (PpIX).[3][4][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder appears clumpy or discolored. | Moisture absorption. | Ensure the vial is brought to room temperature before opening to prevent condensation. Store in a desiccator. If clumping is minor, the product may still be usable, but it is best to perform a small-scale test. |
| Difficulty dissolving the compound. | Incorrect solvent or insufficient mixing. | Use a recommended solvent like DMSO. Gentle warming and vortexing can aid dissolution. |
| Inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment, especially when using aqueous buffers. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the pH of your experimental medium is not in the range that promotes degradation (around 5 or above 5.5). |
| Low Protoporphyrin IX (PpIX) accumulation in cells. | Suboptimal incubation time or concentration. | Optimize the concentration and incubation time for your specific cell line. Published studies suggest that ester derivatives can achieve significant PpIX accumulation at lower concentrations and shorter incubation times compared to non-esterified 5-ALA.[5][6] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Powder) | -20°C | [1] |
| Solubility in DMSO | Soluble | - |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
| Aqueous Solution Storage | Not recommended for more than one day | - |
| Optimal pH for Stability | Acidic pH is generally better for stability of 5-ALA esters. | - |
Experimental Protocols
Protocol 1: Reconstitution of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Aseptically weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Use in Cell Culture for Photodynamic Therapy (PDT) Studies
Materials:
-
Cells of interest cultured in appropriate medium
-
Reconstituted stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS)
-
Light source for photoactivation (wavelength dependent on the photosensitizer, typically in the red light spectrum for PpIX)
Procedure:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. Concentrations used in research for ALA esters can range from micromolar to low millimolar, and should be optimized for your specific cell line and experimental goals.[6]
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the diluted compound to the cells.
-
Incubate the cells for a specific period (e.g., 4 to 24 hours) to allow for the uptake of the compound and its conversion to Protoporphyrin IX. The optimal incubation time should be determined experimentally.
-
After incubation, wash the cells with PBS to remove any excess compound.
-
Add fresh, compound-free medium to the cells.
-
Expose the cells to a light source at the appropriate wavelength and dose to induce phototoxicity.
-
Following irradiation, return the cells to the incubator and assess cell viability or other endpoints at the desired time points.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture. | Semantic Scholar [semanticscholar.org]
- 5. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 6. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Technical Support Center: 5-Aminolevulinic Acid (5-ALA) Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-aminolevulinic acid (5-ALA) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5-ALA solution turned yellow/orange. Is it still usable?
A1: A color change from colorless to yellow and then to red/orange is a visual indicator of 5-ALA degradation.[1] The yellow color is attributed to the formation of an intermediate degradation product, 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY), which is then oxidized to the red-colored 2,5-dicarboxyethylpyrazine (PY).[1][2] The formation of these degradation products signifies a decrease in the concentration of active 5-ALA. For applications requiring precise concentrations of 5-ALA, it is recommended to use a freshly prepared solution or to quantify the remaining 5-ALA concentration before use. The breakdown of 5-ALA and the formation of these products lead to a gradual loss of the solution's ability to stimulate porphyrin production in cells.[3]
Q2: I prepared a 5-ALA solution in PBS (pH 7.4) and stored it in the refrigerator. How long is it stable?
A2: 5-ALA is highly unstable at physiological pH (around 7.4).[3][4] At this pH, the degradation reaction follows second-order kinetics and is rapid.[5] For instance, a 1% (60 mM) 5-ALA solution at pH 7.42 and 50°C has a half-life of only 3.0 hours.[5] While refrigeration will slow the degradation rate, significant degradation can still occur in a short period. For optimal stability, aqueous solutions of 5-ALA should be prepared at a pH below 5.[2][6][7] It is strongly recommended to prepare fresh solutions in a low pH buffer immediately before use, especially for experiments sensitive to 5-ALA concentration.
Q3: What is the primary degradation mechanism of 5-ALA in an aqueous solution?
A3: The primary degradation mechanism of 5-ALA in aqueous solutions, particularly under neutral to alkaline conditions, is a self-condensation reaction.[8][9] Two molecules of 5-ALA dimerize to form 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY).[1][2][8] This intermediate is then oxidized, especially in aerated solutions, to form the more stable 2,5-dicarboxyethylpyrazine (PY).[1][2] This reaction is dependent on the deprotonation of the amino group of 5-ALA, which is why the degradation is more pronounced at higher pH values.[1]
Q4: How can I improve the stability of my 5-ALA aqueous solution?
A4: The stability of 5-ALA in aqueous solutions is significantly influenced by several factors. To improve stability, consider the following:
-
pH: Maintain the pH of the solution below 5.[2][6][7] 5-ALA is considerably more stable in acidic conditions. At pH 2.35, a 1% solution showed no significant degradation over 37 days at 50°C.[5]
-
Temperature: Store the solution at low temperatures. The degradation rate increases with temperature.[5][10] For a solution at pH 7.53, the degradation rate increases approximately 1.5 times for every 10°C rise in temperature.[5]
-
Concentration: Use lower concentrations of 5-ALA if possible. The degradation follows second-order kinetics, meaning the rate of decomposition is proportional to the square of the 5-ALA concentration.[1][5][6]
-
Oxygen: Purging the solution with an inert gas like nitrogen can inhibit the oxidation of the intermediate DHPY to PY, thus slowing down the overall degradation process.[2][4]
Q5: I've noticed a new peak in my HPLC chromatogram after incubating my 5-ALA solution. What could it be?
A5: The new peak is likely a degradation product of 5-ALA. The most common degradation products are 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY) and its oxidized form, 2,5-dicarboxyethylpyrazine (PY).[2] Depending on your experimental conditions (pH, temperature, presence of oxygen), you may see one or both of these products. These degradation products have different retention times than 5-ALA in reversed-phase liquid chromatography.[5]
Q6: Does the presence of antioxidants or chelating agents like EDTA improve 5-ALA stability?
A6: Studies have shown that the addition of antioxidants does not significantly improve the stability of 5-ALA in aqueous solutions.[2] Similarly, the presence of the chelating agent ethylenediaminetetraacetic acid (EDTA) did not influence the degradation rate of 5-ALA at pH 7.42.[5] The primary degradation pathway is a self-condensation reaction, which is not effectively inhibited by common antioxidants or chelators.
Quantitative Data Summary
The stability of 5-aminolevulinic acid in aqueous solutions is highly dependent on pH, temperature, and concentration. The following tables summarize the quantitative data from cited experiments.
Table 1: Half-life of 1% (60 mM) 5-ALA Solution at 50°C
| pH | Half-life (hours) | Stability |
| 2.35 | > 888 (37 days) | Stable over the entire incubation period.[5] |
| 4.81 | 257 | Moderately stable.[5] |
| 7.42 | 3.0 | Highly unstable.[5] |
Table 2: Effect of Temperature on the Degradation Rate of 1% 5-ALA at pH 7.53
| Temperature Range (°C) | Increase in Degradation Rate per 10°C Rise |
| 37 - 85 | Approximately 1.5 times.[5] |
Table 3: Effect of Concentration on the Stability of 5-ALA Solutions at pH 5.0
| Initial 5-ALA Concentration (% w/w) | Time to Drop Below 90% of Initial Concentration (days) |
| 0.5 | > 178 |
| 2 | 150 |
| 5 | 94 |
| 10 | 29 |
| Data adapted from De Blois et al. as cited in reference[1] |
Experimental Protocols
Protocol 1: Determination of 5-ALA Stability by Reversed-Phase Liquid Chromatography (RP-LC)
This protocol is based on the methodology described by Elfsson et al.[5] and is suitable for monitoring the degradation of 5-ALA in aqueous solutions.
-
Sample Preparation:
-
Prepare a stock solution of 5-ALA in the desired aqueous buffer (e.g., phosphate buffer for pH 7.4 or citrate buffer for acidic pH).
-
Incubate the solution under controlled conditions (e.g., specific temperature in a water bath).
-
At designated time points, withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for LC analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds.
-
Mobile Phase: An aqueous buffer at a pH where 5-ALA is protonated (e.g., pH below its pKa1 of 3.90) to ensure retention. The exact composition may need optimization based on the column used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where 5-ALA and its degradation products can be monitored.
-
Injection Volume: Typically 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of 5-ALA at each time point.
-
Plot the concentration of 5-ALA versus time.
-
Determine the reaction kinetics (e.g., by plotting 1/[ALA] vs. time for second-order kinetics).
-
Calculate the half-life of 5-ALA under the tested conditions.
-
Protocol 2: Analysis of 5-ALA and its Degradation Products by Capillary Electrophoresis (CE)
This protocol is based on the methodology described by Bunke et al.[2] for the simultaneous quantification of 5-ALA and its degradation products.
-
Sample Preparation:
-
Prepare and incubate the 5-ALA solution as described in Protocol 1.
-
At specified time intervals, take a sample and, if necessary, dilute it with the CE running buffer.
-
-
Capillary Electrophoresis Conditions:
-
Capillary: Uncoated fused-silica capillary.
-
Running Buffer: A buffer system that allows for the separation of 5-ALA and its anionic degradation products (e.g., 50 mM borate buffer, pH 9.4).
-
Voltage: Applied voltage for separation (e.g., 20 kV).
-
Temperature: Controlled capillary temperature (e.g., 30°C).
-
Detection: UV detector, typically at 200 nm.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to 5-ALA and its degradation products based on their migration times.
-
Quantify the concentration of each species by comparing their peak areas to those of known standards.
-
Monitor the decrease in 5-ALA and the increase in degradation products over time.
-
Visualizations
References
- 1. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 10. The influence of temperature on 5-aminolevulinic acid-based photodynamic reaction in keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in 5-ALA Based Photodynamic Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during 5-ALA based photodynamic therapy (PDT) experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during 5-ALA PDT experiments.
Problem 1: Low Protoporphyrin IX (PpIX) Fluorescence and/or Accumulation
-
Possible Cause 1: Suboptimal 5-ALA Concentration or Incubation Time.
-
Troubleshooting: Titrate the concentration of 5-ALA and vary the incubation time to determine the optimal conditions for your specific cell line. Different cell types exhibit varied rates of 5-ALA uptake and conversion to PpIX.
-
-
Possible Cause 2: Altered Heme Biosynthesis Pathway.
-
Troubleshooting: Analyze the expression and activity of key enzymes in the heme synthesis pathway. A reduction in porphobilinogen deaminase (PBGD) activity has been shown to cause resistance by decreasing PpIX biosynthesis[1]. Consider quantifying the protein levels of enzymes like PBGD.
-
-
Possible Cause 3: Increased PpIX Efflux.
-
Possible Cause 4: Enhanced PpIX Conversion to Heme.
Problem 2: High Cell Survival Post-PDT Despite Adequate PpIX Accumulation
-
Possible Cause 1: Increased Antioxidant Capacity.
-
Troubleshooting: Measure the levels and activity of antioxidant enzymes such as glutathione peroxidase and heme oxygenase-1 (HO-1).[6] Upregulation of these enzymes can neutralize the cytotoxic reactive oxygen species (ROS) generated during PDT. Consider co-treatment with inhibitors of these antioxidant pathways.
-
-
Possible Cause 2: Activation of Pro-Survival Signaling Pathways.
-
Troubleshooting: Examine the activation status of pro-survival signaling pathways like NF-κB, Akt/mTOR, and AMPK.[7][8] Western blotting for phosphorylated forms of key proteins in these pathways (e.g., p-NFκB, p-Akt) can confirm their activation. The use of specific inhibitors for these pathways in combination with 5-ALA PDT may enhance cell killing.
-
-
Possible Cause 3: Upregulation of Anti-Apoptotic Proteins.
-
Troubleshooting: Assess the expression levels of anti-apoptotic proteins from the Bcl-2 family. Overexpression of Bcl-2 can confer resistance to PDT-induced apoptosis.[9] Combination with Bcl-2 inhibitors could be a viable strategy to overcome this resistance.
-
-
Possible Cause 4: Enhanced DNA Damage Repair.
Problem 3: Development of a Resistant Phenotype After Repeated PDT Cycles
-
Possible Cause 1: Selection and Expansion of a Resistant Subpopulation.
-
Troubleshooting: Characterize the resistant cell line to identify the underlying mechanisms of resistance, which could include any of the factors mentioned in the previous sections. This may involve genomic and proteomic analyses to identify alterations in the resistant cells.
-
-
Possible Cause 2: Presence of Cancer Stem Cells (CSCs).
-
Troubleshooting: CSCs are known to be intrinsically resistant to many therapies, including 5-ALA PDT.[5][11] This resistance can be due to higher expression of ABC transporters and enhanced stress response pathways.[11] Strategies to target CSCs, such as combination with CSC-specific inhibitors, may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 5-ALA based PDT?
A1: Resistance to 5-ALA PDT is multifactorial and can arise from several mechanisms[4][7][12]:
-
Reduced Photosensitizer Accumulation: Decreased uptake of 5-ALA or increased efflux of the active photosensitizer, Protoporphyrin IX (PpIX), often mediated by ABC transporters.
-
Altered Heme Metabolism: Dysregulation of enzymes in the heme biosynthesis pathway, leading to inefficient conversion of 5-ALA to PpIX.
-
Cellular Defense Mechanisms: Upregulation of antioxidant systems that scavenge cytotoxic reactive oxygen species (ROS), and enhanced DNA damage repair pathways.
-
Activation of Survival Pathways: Activation of pro-survival signaling cascades such as NF-κB and Akt/mTOR that inhibit apoptosis.
Q2: How can I experimentally induce and confirm resistance to 5-ALA PDT in a cell line?
A2: To develop a 5-ALA PDT resistant cell line, you can subject the parental cell line to multiple cycles of sub-lethal PDT.[8][11] This involves treating the cells with a dose of 5-ALA and light that allows a small fraction of cells to survive. These surviving cells are then cultured and subjected to subsequent rounds of PDT, often with escalating light doses.[1][8] Resistance can be confirmed by comparing the cell viability of the resistant subline to the parental cell line after a standardized PDT treatment.
Q3: What are some effective combination therapies to overcome 5-ALA PDT resistance?
A3: Combining 5-ALA PDT with other therapeutic modalities can synergistically enhance its efficacy and overcome resistance[13][14]:
-
Chemotherapy: The use of cytotoxic drugs in combination with PDT has shown promising results. For instance, cisplatin has been shown to enhance the therapeutic effect of 5-ALA PDT.[13][14]
-
Targeted Inhibitors: Inhibitors of specific resistance mechanisms, such as ABCG2 inhibitors, APE1 inhibitors, or inhibitors of pro-survival signaling pathways (e.g., Akt/mTOR inhibitors), can re-sensitize resistant cells to PDT.[1][10]
-
Immunotherapy: PDT can induce an anti-tumor immune response, and combining it with immunotherapies may lead to a more robust and durable therapeutic effect.
Q4: Can cancer stem cells (CSCs) contribute to 5-ALA PDT resistance?
A4: Yes, cancer stem cells are often intrinsically resistant to 5-ALA PDT.[5][11] This resistance is attributed to several factors, including their high expression of ABC drug efflux pumps, which reduce PpIX accumulation, and their enhanced cellular stress response mechanisms.[11] Targeting CSCs is a critical aspect of overcoming tumor recurrence after PDT.
Data Summary Tables
Table 1: Key Molecules Implicated in 5-ALA PDT Resistance
| Molecule/Pathway | Function in Resistance | Potential Therapeutic Strategy |
| ABCG2 | Efflux of PpIX, reducing intracellular concentration. | Combination with ABCG2 inhibitors (e.g., Ko143, lapatinib).[1] |
| Porphobilinogen Deaminase (PBGD) | Reduced activity leads to decreased PpIX synthesis. | Gene therapy to restore PBGD function (experimental). |
| Heme Oxygenase-1 (HO-1) | Cytoprotective enzyme that degrades heme and protects against oxidative stress. | Combination with HO-1 inhibitors.[5] |
| NF-κB | Activation of this transcription factor promotes cell survival and inhibits apoptosis. | Combination with NF-κB inhibitors. |
| Akt/mTOR | Pro-survival signaling pathway that can be activated in response to PDT-induced stress. | Combination with Akt/mTOR inhibitors (e.g., AZD2014).[1][8] |
| Bcl-2 | Anti-apoptotic protein that inhibits cell death. | Combination with Bcl-2 inhibitors (e.g., ABT-263).[9] |
| APE1 | DNA repair enzyme that counteracts PDT-induced DNA damage. | Combination with APE1 inhibitors.[10] |
Table 2: Example IC50 Values for 5-ALA PDT in Sensitive vs. Resistant Cell Lines (Illustrative)
| Cell Line | Treatment | IC50 (Light Dose, J/cm²) | Fold Resistance | Reference |
| Human Glioma (H4) Parental | 5-ALA PDT + ABCG2 inhibitor | ~5 | - | [1] |
| Human Glioma (H4) Resistant | 5-ALA PDT + ABCG2 inhibitor | >10 | >2 | [1] |
| Murine Mammary Adenocarcinoma Parental | ALA-PDT | - | - | [4] |
| Murine Mammary Adenocarcinoma Resistant Clone 1 | ALA-PDT | - | 6.7 | [4] |
| Murine Mammary Adenocarcinoma Resistant Clone 2 | ALA-PDT | - | 4.2 | [4] |
Experimental Protocols
Protocol 1: Generation of a 5-ALA PDT-Resistant Cell Line
-
Plating: Plate the parental cancer cell line in appropriate culture vessels.
-
5-ALA Incubation: Once the cells reach the desired confluency, incubate them with a predetermined concentration of 5-ALA for a specific duration (e.g., 1 mM 5-ALA for 4 hours).
-
Irradiation: Irradiate the cells with a light source at the appropriate wavelength for PpIX excitation (e.g., 635 nm). Start with a light dose that results in approximately 80-90% cell death.
-
Recovery: Replace the medium with fresh culture medium and allow the surviving cells to recover and repopulate the vessel.
-
Repeat Cycles: Once the surviving cells have grown to sufficient numbers, repeat the cycle of 5-ALA incubation and irradiation. With each cycle, you may gradually increase the light dose to apply further selective pressure.
-
Characterization: After several cycles (e.g., 6-10), characterize the resulting cell population for its resistance to 5-ALA PDT compared to the parental cell line. This can be done using cell viability assays.
Protocol 2: Quantification of Intracellular Protoporphyrin IX (PpIX)
-
Cell Treatment: Plate cells and treat them with 5-ALA as you would for a PDT experiment.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a spectrofluorometer. The excitation wavelength for PpIX is typically around 405 nm, and the emission is measured at approximately 635 nm.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalization: Normalize the PpIX fluorescence to the total protein concentration to account for differences in cell number.
Visualizations
Caption: Key signaling pathways activated by 5-ALA PDT-induced stress leading to therapeutic resistance.
Caption: Workflow for generating a 5-ALA PDT resistant cell line through repeated sub-lethal treatments.
Caption: Logical relationships between different molecular and cellular mechanisms contributing to 5-ALA PDT resistance.
References
- 1. A novel acquired resistance mechanism to 5-aminolevulinic acid-mediated photodynamic therapy with ABCG2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of photodynamic therapy using 5-aminolevulinic acid-induced photosensitization is enhanced in pancreatic cancer cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Resistance of oral cancer cells to 5-ALA-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing 5-ALA-PDT efficacy against resistant tumor cells: Strategies and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of photodynamic therapy in overcoming cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Cancer Treatment Through Combined Approaches: Photodynamic Therapy in Concert with Other Modalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-ALA Benzyl Ester Hydrochloride in Photodynamic Therapy (PDT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of 5-ALA benzyl ester hydrochloride in Photodynamic Therapy (PDT). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed during and after PDT with 5-ALA benzyl ester hydrochloride?
A1: The most frequently reported side effects associated with 5-ALA and its esters in PDT are localized to the treatment area and include pain or a burning sensation during light application, as well as erythema (redness) and edema (swelling) post-treatment.[1][2][3] Photosensitivity of the treated area is also a common, transient side effect.[4][5]
Q2: How does 5-ALA benzyl ester hydrochloride differ from 5-ALA and other esters in terms of side effects?
A2: While specific comparative data for 5-ALA benzyl ester hydrochloride is limited, studies comparing 5-ALA with its methyl ester (MAL) suggest that more lipophilic esters may be associated with reduced pain during PDT.[1][6] This is potentially due to altered transport mechanisms into nerve endings.[1] The benzyl ester's increased lipophilicity compared to 5-ALA might offer a similar advantage, though further research is needed to confirm this.
Q3: What is the general duration of the common side effects?
A3: Pain and burning sensations are typically experienced during the illumination phase of PDT and can persist for up to 24 hours post-treatment.[3][7] Erythema and edema usually peak within the first 24-48 hours and gradually subside over 5-7 days.[8] Photosensitivity in the treated area generally lasts for 24 to 48 hours.[4][5][8][9]
Troubleshooting Guides
Issue 1: Excessive Pain During Illumination
Problem: The subject experiences significant pain or a burning sensation during the light application phase of the PDT protocol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Fluence Rate | Reduce the light intensity (fluence rate) while maintaining the total light dose. | Decrease the power output of the light source (e.g., from 100 mW/cm² to 50 mW/cm²) and proportionally increase the illumination time to deliver the same total energy (J/cm²).[10] |
| Nerve Fiber Stimulation | Implement topical cooling before and during illumination. | Apply cold air or a cooling spray to the treatment area immediately before and during light exposure. Alternatively, cold compresses can be used intermittently.[7] |
| High Protoporphyrin IX (PpIX) Accumulation | Optimize the incubation time of 5-ALA benzyl ester hydrochloride. | Conduct a dose- and time-response study to determine the optimal incubation period that achieves therapeutic PpIX levels in target cells while minimizing accumulation in surrounding tissues and nerve endings. Shorter incubation times may be beneficial.[10] |
| Patient Anxiety | Provide a pre-treatment anxiolytic. | In pre-clinical models or clinical trials where permissible, administration of a mild anxiolytic prior to the procedure can help manage pain perception.[7] |
Issue 2: Severe Erythema and Edema Post-Treatment
Problem: The treated area exhibits marked redness and swelling more than 24 hours after the PDT procedure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inflammatory Response | Apply post-treatment topical corticosteroids. | A low-to-medium potency topical corticosteroid cream can be applied to the treated area once or twice daily for 2-3 days following PDT to mitigate the inflammatory response. |
| Vasodilation and Increased Vascular Permeability | Use cold compresses and recommend head elevation. | Apply cold packs to the treated area for 15-20 minutes every 1-2 hours for the first 24 hours post-treatment. If the facial area is treated, advise the subject to sleep with their head elevated on extra pillows to reduce edema.[1][11] |
| Post-Treatment Photosensitivity | Ensure strict light avoidance. | Instruct the subject to avoid exposure of the treated area to direct sunlight and bright indoor lighting for at least 48 hours post-PDT.[4][5][8][9] |
| Skin Dryness and Irritation | Apply a gentle, hydrating moisturizer. | Recommend the use of a bland, non-irritating emollient to keep the skin hydrated and support the healing process.[8][9][11] |
Quantitative Data on Side Effect Management
The following tables summarize quantitative data on the assessment of common side effects in PDT. While specific data for 5-ALA benzyl ester hydrochloride is not available, these established scales can be used in experimental protocols to quantify and compare the efficacy of different mitigation strategies.
Table 1: Visual Analog Scale (VAS) for Pain Assessment
| Score | Description |
| 0 | No pain |
| 1-3 | Mild pain |
| 4-6 | Moderate pain |
| 7-9 | Severe pain |
| 10 | Worst possible pain |
This scale is widely used in clinical trials to subjectively quantify pain levels during PDT.[1][6][12]
Table 2: Grading Scale for Erythema
| Grade | Description |
| 0 | None |
| 1 | Mild: Slight pinkness |
| 2 | Moderate: Definite redness |
| 3 | Marked: Intense redness |
| 4 | Severe: Fiery, beefy redness |
This grading system allows for a standardized visual assessment of erythema in the treated area.[13][14]
Table 3: Grading Scale for Edema
| Grade | Description |
| 0 | None |
| 1 | Mild: Slight swelling, barely perceptible |
| 2 | Moderate: Visible swelling |
| 3 | Marked: Pronounced swelling with distortion of surface anatomy |
| 4 | Severe: Gross swelling with significant distortion |
This scale provides a method for the consistent evaluation of edema following PDT.[13]
Signaling Pathways and Experimental Workflows
To aid in the understanding of the mechanisms underlying PDT-induced side effects and the experimental approaches to mitigate them, the following diagrams are provided.
Caption: General mechanism of 5-ALA ester-mediated PDT.
Caption: Experimental workflow for mitigating pain in PDT.
Caption: Logical workflow for post-PDT side effect management.
References
- 1. Pain associated with photodynamic therapy using 5-aminolevulinic acid or 5-aminolevulinic acid methylester on tape-stripped normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.valpo.edu [scholar.valpo.edu]
- 3. Pain Associated with Aminolevulinic Acid-Photodynamic Therapy of Skin Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcadonline.com [jcadonline.com]
- 5. rebeccafitzgeraldmd.com [rebeccafitzgeraldmd.com]
- 6. Randomized, double-blind, prospective study to compare topical 5-aminolaevulinic acid methylester with topical 5-aminolaevulinic acid photodynamic therapy for extensive scalp actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. youngdermed.com [youngdermed.com]
- 9. penndermspecialists.com [penndermspecialists.com]
- 10. The Interventions to Minimize Pain During Photodynamic Therapy With 5-Aminolevulinic Acid for the Treatment of Cutaneous Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mohsdermhouston.com [mohsdermhouston.com]
- 12. Pain during topical photodynamic therapy of actinic keratoses with 5-aminolevulinic acid and red light source: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PpIX Fluorescence with 5-ALA Ester Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminolevulinic acid (5-ALA) ester prodrugs to enhance Protoporphyrin IX (PpIX) fluorescence for photodynamic therapy (PDT) and photodiagnosis (PDD).
Frequently Asked Questions (FAQs)
Q1: Why should I use a 5-ALA ester prodrug instead of 5-ALA?
5-ALA is a hydrophilic molecule, which can limit its ability to diffuse through cellular membranes.[1] Ester prodrugs of 5-ALA are more lipophilic, which is expected to improve their diffusion across biological membranes.[1][2] This enhanced cellular uptake can lead to a greater accumulation of PpIX within the cells, often at lower concentrations and with shorter incubation times compared to 5-ALA.[3] For example, the methyl ester of 5-ALA (Metvix) and the hexyl ester of 5-ALA (Hexvix/Cysview) are approved for clinical use, demonstrating their effectiveness.[4]
Q2: How do 5-ALA ester prodrugs lead to PpIX accumulation in tumor cells?
Exogenously administered 5-ALA or its ester derivatives bypass the natural feedback mechanism that controls the heme synthesis pathway.[5] Once inside the cell, cellular esterases hydrolyze the ester prodrugs to release 5-ALA.[1][3] The cell then metabolizes this 5-ALA through the heme synthesis pathway to produce the photosensitizer PpIX.[6][7] In many tumor cells, the activity of ferrochelatase, the enzyme that converts PpIX to heme, is relatively low.[5][8][9] This enzymatic bottleneck leads to the selective accumulation of fluorescent PpIX in tumor cells compared to normal cells.[5]
Q3: Which 5-ALA ester prodrug is the most effective?
The effectiveness of a 5-ALA ester prodrug can be cell-line and tissue-dependent, largely due to varying levels of cellular esterase activity required to convert the prodrug into active 5-ALA.[5] Studies have shown that simple alkyl esters, such as hexyl and benzyl esters, can significantly increase PpIX accumulation in tumor cells.[3] Long-chain derivatives have also been found to be effective.[3] For instance, in a murine melanoma cell line, hexyl-ALA (h-ALA) and octyl-ALA (o-ALA) were found to be highly efficient PpIX precursors, achieving high PpIX production at concentrations three to four times lower than that of 5-ALA.[2]
Q4: Can other agents be used to enhance 5-ALA-induced PpIX fluorescence?
Yes, several strategies can be employed to further boost PpIX levels:
-
Iron Chelators: Ferrochelatase requires ferrous iron (Fe²⁺) to convert PpIX to heme.[7] Iron chelators like deferoxamine (DFO) or deferasirox (DFX) reduce the availability of intracellular iron, further inhibiting this final step and increasing PpIX accumulation.[7][10]
-
Enzyme Inhibitors: Directly inhibiting ferrochelatase can increase PpIX levels.[10]
-
Transport Modulators: The ABCG2 transporter protein can pump PpIX out of cells, reducing its intracellular concentration.[6] Inhibiting this transporter can therefore enhance PpIX accumulation and the resulting fluorescence.[6]
Troubleshooting Guide
Problem 1: Low or No PpIX Fluorescence Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Prodrug Uptake/Conversion: The chosen cell line may have low esterase activity, preventing the conversion of the ester prodrug to 5-ALA.[5] | 1. Select a different 5-ALA ester: Test various alkyl chain lengths (e.g., methyl, hexyl, octyl) to find one that is optimal for your system.[2] 2. Switch to 5-ALA: As a positive control, use 5-ALA to confirm that the downstream heme synthesis pathway is functional in your cells.[11] 3. Increase Incubation Time: Allow more time for the prodrug to be taken up and metabolized. Some studies show PpIX levels increasing for up to 24-30 hours.[12] |
| Suboptimal Prodrug Concentration: The concentration may be too low for detectable PpIX synthesis or too high, causing cytotoxicity.[2] | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0.05 mM to 2 mM) to determine the optimal concentration that maximizes fluorescence without significant cell death.[2][12] |
| Low Ferrochelatase Activity Bottleneck: While a low ferrochelatase level is desired for PpIX accumulation, if other upstream enzymes are the rate-limiting step, PpIX production will be low. | 1. Add an Iron Chelator: Co-incubate cells with an iron chelator like deferoxamine (DFO) (e.g., 100 µM) to inhibit the final heme conversion step and boost PpIX.[10] |
| Incorrect Fluorescence Measurement Settings: The excitation and emission wavelengths on your fluorometer, plate reader, or microscope may be incorrect. | 1. Verify Wavelengths: Use an excitation wavelength around 405-410 nm and measure the peak emission at approximately 631-635 nm.[13][14] |
Problem 2: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Prodrug "Dark Toxicity": Some 5-ALA ester prodrugs can be toxic to cells even without light activation, especially at high concentrations. | 1. Lower the Prodrug Concentration: Refer to your dose-response curve and select a concentration that yields good fluorescence with minimal toxicity. 2. Reduce Incubation Time: Shorten the exposure of the cells to the prodrug. Significant PpIX production can often be achieved in as little as 4 hours.[15] |
| Phototoxicity from Ambient Light: PpIX is a photosensitizer. Exposure of treated cells to ambient or microscope light can generate reactive oxygen species, leading to cell death. | 1. Work in Dim Light: Perform all steps after prodrug incubation (e.g., media changes, measurements) in a darkened room or under dim red light to minimize inadvertent photosensitizer activation. |
Problem 3: High Background Fluorescence or Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Autofluorescence: Biological materials, including cell culture medium components (like phenol red and riboflavin) and the cells themselves, can emit fluorescence that interferes with the PpIX signal.[9] | 1. Use Phenol Red-Free Medium: Before measurement, replace the culture medium with phenol red-free medium or phosphate-buffered saline (PBS). 2. Measure and Subtract Background: Always include untreated control wells to measure the baseline autofluorescence of the cells and medium. Subtract this value from your experimental measurements. |
| Non-specific Binding: The prodrug or synthesized PpIX may be binding non-specifically to the culture plate or extracellular matrix. | 1. Wash Cells Before Measurement: Gently wash the cells with PBS after the incubation period and before adding fresh medium for imaging or measurement.[15] |
Quantitative Data Summary
The optimal concentration for PpIX production varies significantly between 5-ALA and its ester prodrugs. Esters generally require a lower concentration to achieve a similar or greater effect.
Table 1: Optimal Concentrations of 5-ALA and Ester Prodrugs for PpIX Induction in B-16 Murine Melanoma Cells.[2]
| Compound | Optimal Concentration (mM) |
| 5-ALA | 0.3 |
| Hexyl-ALA (h-ALA) | 0.075 |
| Octyl-ALA (o-ALA) | 0.1 |
| Decyl-ALA (d-ALA) | 0.075 |
Data shows that h-ALA and o-ALA can achieve similar or higher PpIX production at 3-4 times lower concentrations than 5-ALA in this cell line.[2]
Table 2: PpIX Fluorescence in WiDr Human Adenocarcinoma Cells.
| Compound | Concentration (mM) | Incubation Time | Result |
| 5-ALA | 0.01 - 0.05 | 24 hours | No measurable PpIX |
| Heptyl-ALA | 0.01 - 0.05 | 24 hours | Significant PpIX production |
| 5-ALA | 1.0 | 24 hours | Maximum PpIX production |
| Heptyl-ALA | 0.25 | 24 hours | Maximum PpIX production |
This study highlights that Heptyl-ALA produces significant PpIX at concentrations where 5-ALA produces none, and reaches its maximum effect at a 4-fold lower concentration.
Diagrams and Workflows
Heme Synthesis Pathway and Prodrug Action
The diagram below illustrates the cellular pathway for converting 5-ALA into PpIX and the mechanism by which ester prodrugs and iron chelators enhance PpIX accumulation.
Caption: Heme synthesis pathway showing uptake of 5-ALA esters and sites of action for enhancers.
Standard In Vitro Experimental Workflow
This workflow outlines the key steps for assessing PpIX fluorescence from 5-ALA ester prodrugs in a cell culture model.
Caption: A typical experimental workflow for in vitro 5-ALA prodrug testing.
Troubleshooting Logic for Low Fluorescence
Use this flowchart to diagnose and resolve issues of unexpectedly low PpIX fluorescence in your experiments.
Caption: A troubleshooting flowchart for diagnosing low PpIX fluorescence signals.
Detailed Experimental Protocols
Protocol: In Vitro Quantification of PpIX Fluorescence
This protocol provides a standardized method for screening 5-ALA ester prodrugs in adherent cancer cell lines using a fluorescence plate reader.
1. Materials
-
Cell line of interest (e.g., HeLa, A431, WiDr)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
5-ALA and 5-ALA ester prodrugs
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader with appropriate filters (Excitation: ~405 nm, Emission: ~635 nm)
-
Cell viability reagent (e.g., Resazurin, MTT)
2. Cell Seeding
-
Culture cells to approximately 80% confluency in a T-75 flask.[15]
-
Trypsinize and count the cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in ~80% confluency at the time of the experiment (typically 24 hours post-seeding). Include wells for untreated controls and media-only blanks.
-
Incubate the plate overnight at 37°C, 5% CO₂.
3. Prodrug Preparation and Treatment
-
Prepare a concentrated stock solution of each 5-ALA ester prodrug and 5-ALA (as a positive control) in a suitable solvent (e.g., sterile PBS or DMSO, check solubility).
-
On the day of the experiment, prepare serial dilutions of the prodrugs in complete cell culture medium to achieve the final desired concentrations.
-
Carefully aspirate the medium from the cells in the 96-well plate.
-
Add 100 µL of the medium containing the respective prodrug concentrations to the appropriate wells. Add fresh medium without any prodrug to the control wells.
4. Incubation
-
Incubate the plate for a predetermined time (a standard starting point is 4 hours) at 37°C, 5% CO₂.[15]
-
Crucially, protect the plate from light during this incubation period by wrapping it in aluminum foil or placing it in a light-proof container within the incubator.
5. Fluorescence Measurement
-
After incubation, aspirate the drug-containing medium from all wells.
-
Gently wash the cell monolayer twice with 100 µL of warm PBS per well.
-
Add 100 µL of phenol red-free medium or PBS to each well. This minimizes background fluorescence.
-
Immediately measure the fluorescence using a microplate reader. Set the excitation wavelength to ~405 nm and the emission wavelength to ~635 nm.
6. Data Analysis and Normalization
-
Subtract the average fluorescence intensity of the media-only blank wells from all other readings.
-
Subtract the average fluorescence of the untreated control cells (autofluorescence) from the treated wells.
-
To account for differences in cell number due to cytotoxicity, perform a cell viability assay on the same plate after fluorescence reading.
-
Normalize the final fluorescence values to the cell viability data for each well (e.g., Fluorescence Units / % Viability). This provides a more accurate measure of PpIX production per viable cell.
References
- 1. Prodrugs of 5-aminolevulinic acid for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 4. Current Advances in 5-Aminolevulinic Acid Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 11. DSpace [scholarbank.nus.edu.sg]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Laser Irradiation Parameters for 5-ALA Benzyl Ester PDT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of laser irradiation parameters for 5-aminolevulinic acid (5-ALA) benzyl ester-mediated photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is 5-ALA benzyl ester and how does it differ from 5-ALA?
A1: 5-ALA benzyl ester is a more lipophilic derivative of 5-aminolevulinic acid. This increased lipophilicity is intended to improve its diffusion across biological membranes, potentially leading to higher intracellular accumulation of the photosensitizer Protoporphyrin IX (PpIX) compared to 5-ALA at the same concentration.[1][2]
Q2: What are the main advantages of using 5-ALA benzyl ester over 5-ALA for PDT?
A2: The primary advantage of 5-ALA benzyl ester is its enhanced ability to penetrate cellular membranes. This can lead to a more significant accumulation of PpIX within tumor cells, even at lower concentrations and with shorter incubation times.[1] Consequently, it may be possible to achieve a similar or greater phototoxic effect with a lower dose of the prodrug, potentially reducing side effects and treatment costs.[2]
Q3: What is the general mechanism of action for 5-ALA benzyl ester PDT?
A3: Once inside the cell, 5-ALA benzyl ester is hydrolyzed to 5-ALA, which then enters the heme biosynthesis pathway. In cancer cells, there is often a metabolic bottleneck at the ferrochelatase step, leading to the accumulation of the photosensitive molecule Protoporphyrin IX (PpIX).[3] When irradiated with light of a specific wavelength, PpIX generates reactive oxygen species (ROS), which induce cellular damage and lead to cell death through apoptosis and necrosis.[3]
Q4: Which laser wavelengths are most effective for activating PpIX derived from 5-ALA benzyl ester?
A4: Protoporphyrin IX has several absorption peaks, with the most prominent in the red region of the spectrum being around 635 nm.[4] This wavelength is commonly used for PDT as it allows for deeper tissue penetration compared to shorter wavelengths (e.g., blue light).[4] Some studies have also explored the use of blue light (around 436-450 nm) for more superficial applications.[5]
Q5: What are typical ranges for light dose and power density in 5-ALA benzyl ester PDT experiments?
A5: While optimal parameters should be determined empirically for each cell line and experimental setup, published studies provide a starting point. For in vitro experiments with 5-ALA derivatives, light doses can range from 0.6 J/cm² to 100 J/cm², and power densities from 12.4 mW/cm² to 100 mW/cm².[4][6] One study directly comparing 5-ALA and its benzyl ester used a light dose of 25 J/cm² with a power density of 25 mW/cm².[4]
Troubleshooting Guide
Q1: I am observing low PpIX fluorescence in my cells after incubation with 5-ALA benzyl ester. What could be the cause?
A1: Several factors can contribute to low PpIX fluorescence:
-
Suboptimal Incubation Time: The kinetics of PpIX accumulation can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 2, 4, 6, 8, 24 hours) to determine the optimal incubation time for your specific cells.
-
Inappropriate Concentration: While 5-ALA benzyl ester can be more efficient at lower concentrations than 5-ALA, it is still crucial to determine the optimal concentration for your cell line.[2] A concentration-response study (e.g., 0.01 mM to 1 mM) is advisable.
-
Cellular Efflux: Some cancer cells express ATP-binding cassette (ABC) transporters, such as ABCG2, which can actively pump PpIX out of the cell, reducing its intracellular concentration.[7]
-
Ester Hydrolysis Issues: The conversion of the benzyl ester to 5-ALA is a necessary step. While generally efficient, the rate of hydrolysis by cellular esterases could be a limiting factor in some cell types.
Q2: My 5-ALA benzyl ester PDT protocol is resulting in low cytotoxicity. How can I improve the cell-killing effect?
A2: If you are experiencing low cytotoxicity, consider the following troubleshooting steps:
-
Verify PpIX Accumulation: First, confirm that you are achieving sufficient PpIX fluorescence as outlined in the previous troubleshooting point. Cell death is directly related to the amount of PpIX that accumulates.
-
Optimize Light Dose: The total amount of light energy delivered (light dose, measured in J/cm²) is a critical parameter. If cytotoxicity is low, a dose-escalation study may be necessary.
-
Adjust Power Density: The rate at which the light is delivered (power density, measured in mW/cm²) can influence the PDT outcome. Very high power densities can lead to rapid oxygen depletion, which can limit the production of cytotoxic ROS. Conversely, a very low power density may not be sufficient to activate the photosensitizer effectively.
-
Oxygen Availability: PDT is an oxygen-dependent process. Ensure that your in vitro setup allows for adequate oxygenation during irradiation. For in vivo studies, tumor hypoxia can be a significant limiting factor.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to PDT. This can be due to differences in PpIX metabolism, antioxidant capacity, and the activation of cell survival pathways.
Q3: I am observing significant photobleaching of PpIX during laser irradiation. Is this a problem?
A3: Photobleaching, the light-induced destruction of the photosensitizer, is an expected phenomenon during PDT. While it indicates that the photosensitizer is being activated, rapid photobleaching can limit the total amount of ROS produced, especially during longer irradiation times. If you suspect that rapid photobleaching is limiting the efficacy of your treatment, you could consider using a fractionated light delivery protocol (splitting the total light dose into multiple smaller doses with dark intervals in between) to allow for cellular reoxygenation.
Q4: Are there any disadvantages to using 5-ALA benzyl ester compared to 5-ALA?
A4: While the increased lipophilicity of 5-ALA benzyl ester is generally an advantage for cellular uptake, it could potentially lead to slower penetration through certain tissue structures in vivo, such as the stratum corneum of the skin.[8] Additionally, the stability of the ester in different formulation vehicles should be considered to ensure its delivery in an active form.
Quantitative Data Summary
The following table summarizes laser irradiation parameters from various studies on 5-ALA and its derivatives. Note that parameters should be optimized for each specific experimental model.
| Prodrug | Cell/Tissue Type | Wavelength (nm) | Light Dose (J/cm²) | Power Density (mW/cm²) | Reference |
| 5-ALA benzyl ester | Human High-Grade Glioma Spheroids | 635 | 25 | 25 | [4] |
| 5-ALA | Human High-Grade Glioma Spheroids | 635 | 25 or 50 | Not specified | [4] |
| 5-ALA | Human Hepatocellular Carcinoma (HuH7) | Not specified | 0.6 | Not specified | [6] |
| 5-ALA | Human Hepatocellular Carcinoma (Hep3B, HepG2) | Not specified | 1.8 | Not specified | [6] |
| 5-ALA | Human Breast Cancer (MDA-MB-231, MCF-7) | Not specified | 6, 9, 12, 18, 24, 30 | Not specified | [3] |
| 5-ALA | Human Bladder Cancer | 400-750 | 7.5 | Not specified | [3] |
| 5-ALA | Healthy Mouse Brain | Not specified | 10 - 40 | 40 - 100 | [4] |
Experimental Protocols
Key Experiment: In Vitro Cytotoxicity Assay for 5-ALA Benzyl Ester PDT
This protocol describes a general method for determining the cytotoxicity of 5-ALA benzyl ester PDT on a cancer cell line using a cell viability assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
5-ALA benzyl ester stock solution (e.g., in DMSO or ethanol, protected from light)
-
Serum-free cell culture medium
-
Laser or LED light source with appropriate wavelength (e.g., 635 nm)
-
Power meter to measure light output
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Prodrug Incubation:
-
Prepare a series of dilutions of 5-ALA benzyl ester in serum-free medium from the stock solution.
-
Remove the complete medium from the wells and wash once with PBS.
-
Add the 5-ALA benzyl ester dilutions to the appropriate wells. Include control wells with serum-free medium only.
-
Incubate the plates in the dark for the desired amount of time (e.g., 4 hours) at 37°C and 5% CO₂.
-
-
Laser Irradiation:
-
Before irradiation, remove the prodrug-containing medium and replace it with fresh, pre-warmed complete medium.
-
Set up the laser or LED light source to deliver the desired wavelength and power density. Measure the power density at the level of the cell monolayer using a power meter.
-
Irradiate the designated wells with the predetermined light dose. The irradiation time can be calculated as follows: Time (s) = Light Dose (J/cm²) / Power Density (W/cm²).
-
Ensure that control wells (no prodrug, no light; prodrug only; light only) are included in the experimental setup. Keep the "dark" control plates shielded from light.
-
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours to allow for the manifestation of cytotoxic effects.
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the cell viability against the 5-ALA benzyl ester concentration or the light dose to determine the optimal parameters.
-
Visualizations
Signaling Pathways in 5-ALA Benzyl Ester PDT
Caption: Signaling pathway of 5-ALA benzyl ester PDT.
Experimental Workflow for Parameter Optimization
Caption: Experimental workflow for optimizing 5-ALA benzyl ester PDT parameters.
References
- 1. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]
- 2. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ABCG2 transporter to enhance 5-aminolevulinic acid for tumor visualization and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
5-Aminolevulinic Acid (5-ALA) Esters in Photodynamic Therapy: A Comparative Analysis of Benzyl and Methyl Ester Efficacy
For researchers, scientists, and drug development professionals, the choice of a photosensitizer prodrug is a critical determinant of photodynamic therapy (PDT) efficacy. 5-Aminolevulinic acid (5-ALA) has emerged as a key player, metabolizing into the potent photosensitizer protoporphyrin IX (PpIX) within target cells. To enhance its cellular uptake, various lipophilic ester derivatives of 5-ALA have been developed. This guide provides a detailed comparison of two such esters: 5-aminolevulinic acid benzyl ester (b-ALA) and 5-aminolevulinic acid methyl ester (m-ALA or MAL), focusing on their performance in preclinical PDT studies.
The rationale behind esterification of the parent 5-ALA molecule is to increase its lipophilicity, thereby facilitating its passage across cellular membranes. This is expected to lead to higher intracellular concentrations of 5-ALA and, consequently, greater accumulation of the photosensitizer PpIX. This guide synthesizes available experimental data to compare the PDT efficacy of the benzyl and methyl esters of 5-ALA.
Comparative Performance: Protoporphyrin IX Induction and Cytotoxicity
In vitro studies have demonstrated that esterification of 5-ALA generally leads to more efficient PpIX production compared to 5-ALA alone. Notably, studies have highlighted that substituted benzyl esters are among the most effective inducers of porphyrin synthesis.
A direct comparison of the cytotoxic effects of b-ALA and m-ALA was conducted on human high-grade glioma (HGG) spheroids. The findings from this study are summarized in the table below.
| Prodrug | Concentration (mM) | Light Fluence (J/cm²) | Light Wavelength (nm) | Incubation Time (h) | Outcome |
| 5-ALA | 0.05 | 25 | 635 | 4 | Similarly cytotoxic to m-ALA |
| Methyl 5-Aminolevulinate (m-ALA) | 0.05 | 25 | 635 | 4 | Similarly cytotoxic to 5-ALA |
| Benzyl 5-Aminolevulinate (b-ALA) | 0.05 | 25 | 635 | 4 | Greater cytotoxicity than 5-ALA and m-ALA |
| Hexyl 5-Aminolevulinate (h-ALA) | 0.05 | 25 | 635 | 4 | Greater cytotoxicity than 5-ALA and m-ALA |
Quantitative Comparison of Cytotoxicity.[1]
This data indicates that at the same concentration and under identical illumination conditions, benzyl 5-aminolevulinate (b-ALA) exhibits superior cytotoxic efficacy in this model system compared to both the parent compound 5-ALA and its methyl ester. This suggests that the benzyl ester may be a more potent prodrug for PDT applications.
Further research has shown that in human adenocarcinoma cell lines, ALA esters, particularly benzyl and hexyl esters, lead to significantly higher levels of PpIX accumulation when compared to 5-ALA. This enhanced PpIX production is a likely contributor to the observed increase in phototoxicity.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro PDT utilizing 5-ALA esters.
Protoporphyrin IX (PpIX) Fluorescence Measurement
Objective: To quantify the intracellular accumulation of PpIX following incubation with 5-ALA esters.
Cell Lines:
-
Human adenocarcinoma cell lines (e.g., SW480, HT29, CaCo2)
-
Human high-grade glioma cell lines
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Incubation: The culture medium is replaced with a medium containing the desired concentration of the 5-ALA ester (e.g., 0.012 to 0.6 mmol/L).
-
Incubation Time: Cells are incubated for a specified period (e.g., 5, 10, 30, 180 minutes or 4 hours).
-
PpIX Measurement:
-
For flow cytometry: Cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS). PpIX fluorescence is then measured using a flow cytometer with appropriate excitation and emission filters.
-
For fluorescence microscopy: Cells grown on coverslips are incubated as described above, washed, and then visualized using a fluorescence microscope.
-
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
Objective: To assess the cell-killing efficacy of 5-ALA ester-mediated PDT.
Cell Lines:
-
Human high-grade glioma spheroids
-
Various adherent cancer cell lines
Methodology:
-
Cell Culture: Cells or spheroids are cultured as previously described.
-
Prodrug Incubation: Cells are incubated with the 5-ALA ester at a specific concentration (e.g., 0.05 mM) for a defined period (e.g., 4 hours).
-
Washing: The cells are washed to remove any excess prodrug.
-
Irradiation: The cells are irradiated with light of a specific wavelength (e.g., 635 nm) and at a defined fluence (e.g., 25 J/cm²).
-
Post-Irradiation Incubation: The cells are returned to the incubator for a period to allow for the manifestation of cytotoxic effects (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.
Mechanistic Insights: Cell Death Pathways in 5-ALA Ester-Mediated PDT
Photodynamic therapy with 5-ALA and its derivatives is known to induce cell death through various mechanisms, primarily apoptosis and necrosis. The predominant pathway can depend on the cell type, the dose of the photosensitizer, and the light dose.
Upon light activation, PpIX generates reactive oxygen species (ROS), which can damage cellular components, including mitochondria, lysosomes, and the plasma membrane. Mitochondrial damage can trigger the intrinsic apoptotic pathway through the release of cytochrome c and the activation of caspases. Damage to other organelles can also contribute to apoptotic or necrotic cell death. Studies have shown that 5-ALA-PDT can induce apoptosis, characterized by DNA fragmentation and caspase activation, in some cell lines, while in others, necrosis is the primary mode of cell death. For instance, in V79 Chinese hamster fibroblasts, 5-ALA-PDT was found to induce apoptosis, whereas in WiDr human colon adenocarcinoma cells, necrosis was the dominant cell death pathway.[2][3]
Further research into the specific signaling cascades activated by 5-ALA benzyl ester-mediated PDT is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.
Visualizing the Process
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using the DOT language.
In Vitro PDT Experimental Workflow
General Signaling Pathway of 5-ALA Ester PDT
Conclusion
The available evidence suggests that 5-aminolevulinic acid benzyl ester is a highly effective prodrug for photodynamic therapy, demonstrating superior cytotoxicity in at least one preclinical model when compared directly to the methyl ester. This enhanced efficacy is likely attributable to increased cellular uptake and subsequent accumulation of protoporphyrin IX. While direct comparative data across a range of cell lines and detailed mechanistic studies for the benzyl ester are still emerging, the current findings position it as a promising candidate for further investigation and development in the field of photodynamic therapy. Future research should focus on comprehensive side-by-side comparisons with other 5-ALA esters and a deeper exploration of the specific signaling pathways it activates to induce cell death.
References
- 1. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 5-ALA Benzyl Ester vs. 5-Aminolevulinic Acid (5-ALA)
In the realm of photodynamic therapy (PDT) and fluorescence-guided surgery, the strategic delivery of photosensitizing agents to target tissues is paramount. 5-Aminolevulinic acid (5-ALA), a natural precursor in the heme biosynthesis pathway, has been a cornerstone in this field.[1][2][3] Upon administration, 5-ALA is metabolized into the potent photosensitizer Protoporphyrin IX (PpIX), which preferentially accumulates in malignant cells.[2][4][5] However, the hydrophilic nature of 5-ALA can impede its passage across cellular membranes.[6][7] This has spurred the development of lipophilic derivatives, such as 5-ALA benzyl ester, to enhance cellular uptake and therapeutic efficacy. This guide provides an objective comparison of 5-ALA benzyl ester and 5-ALA, supported by experimental data, for researchers, scientists, and drug development professionals.
Performance Comparison: Cellular Uptake and Therapeutic Efficacy
The primary rationale for the esterification of 5-ALA is to increase its lipophilicity, thereby facilitating its diffusion across the lipid bilayers of cell membranes.[7][8] This enhanced cellular penetration is expected to lead to higher intracellular concentrations of the prodrug and, consequently, greater accumulation of PpIX.
Experimental evidence supports the superior performance of 5-ALA esters, including the benzyl ester, in in vitro settings. Studies have consistently shown that these lipophilic derivatives can induce a comparable or even greater phototoxic effect than 5-ALA, but at significantly lower concentrations.[1][6] This increased efficacy is directly linked to more efficient PpIX production. For instance, in human high-grade glioma spheroids, the cytotoxic response to PDT with benzyl-ALA was equivalent to that of 5-ALA, but at concentrations 10 to 20 times lower.[1][6]
It is noteworthy that while in vitro studies demonstrate the enhanced efficacy of 5-ALA esters, in vivo outcomes can be influenced by the physiological environment. One study observed that on mouse skin, 5-ALA induced PpIX fluorescence more efficiently than its esters, suggesting that the stratum corneum may temporarily bind the more lipophilic compounds, slowing their penetration to living cells.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of 5-ALA and its ester derivatives.
Table 1: Optimal Concentrations for Protoporphyrin IX (PpIX) Induction
| Compound | Cell Line | Optimal Concentration for Max PpIX | Source |
| 5-ALA | Murine Melanoma (B-16) | 0.3 mM | [10] |
| Hexyl-ALA | Murine Melanoma (B-16) | 0.075 mM | [10] |
| Octyl-ALA | Murine Melanoma (B-16) | 0.1 mM | [10] |
| Decyl-ALA | Murine Melanoma (B-16) | 0.075 mM | [10] |
| 5-ALA | Human HGG Spheroids | 0.05 mM (for cytotoxicity comparison) | [1] |
| Benzyl-ALA | Human HGG Spheroids | Not specified, but effective at 10-20x lower conc. than 5-ALA | [1][6] |
Table 2: Comparative Photodynamic Therapy (PDT) Efficacy
| Compound | Cell Model | Key Finding | Source |
| 5-ALA vs. Benzyl-ALA & Hexyl-ALA | Human HGG Spheroids | Equivalent cytotoxicity achieved with 10-20 times lower concentrations of the esters. | [1][6] |
| 5-ALA vs. Hexyl-ALA & Octyl-ALA | Murine Melanoma (B-16) | Similar phototoxicity to 5-ALA but at much lower drug doses. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Metabolic conversion of 5-ALA and 5-ALA benzyl ester to PpIX.
Caption: A generalized workflow for in vitro photodynamic therapy experiments.
Experimental Protocols
The following are representative methodologies for key experiments comparing 5-ALA and 5-ALA benzyl ester.
Cellular Uptake and Protoporphyrin IX (PpIX) Quantification
-
Cell Culture: Human glioma cell lines (e.g., HT29, U87MG) or other relevant cancer cell lines are cultured in appropriate media and conditions until they reach approximately 80% confluency.[11][12]
-
Incubation: Cells are incubated with varying concentrations of 5-ALA or 5-ALA benzyl ester (e.g., 0.01 mM to 1 mM) for a specified period (typically 2 to 4 hours) in the dark to prevent photobleaching of PpIX.[1][11][13]
-
PpIX Measurement: After incubation, cells are washed with phosphate-buffered saline (PBS), harvested, and lysed. The intracellular PpIX concentration is then measured using fluorescence spectroscopy (excitation ~405 nm, emission ~635 nm) and normalized to the total protein content of the cell lysate.[12] Flow cytometry can also be used to measure PpIX fluorescence in individual cells.[12]
In Vitro Photodynamic Therapy (PDT) and Cytotoxicity Assay
-
Cell Culture and Incubation: Cells are cultured and incubated with the respective compounds as described above.
-
Irradiation: Following incubation and replacement with fresh medium, the cells are exposed to a light source (e.g., a laser or LED array) at a specific wavelength (typically around 635 nm for PpIX activation) and a defined light dose (fluence, e.g., 1 to 25 J/cm²).[1][11]
-
Viability Assay: Cell viability is assessed 24 hours post-irradiation using a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[12] The results are typically expressed as the percentage of cell survival relative to untreated control cells.
Conclusion
The available evidence strongly suggests that 5-ALA benzyl ester offers a significant advantage over its parent compound, 5-ALA, in terms of in vitro therapeutic efficacy for photodynamic therapy. By virtue of its increased lipophilicity, 5-ALA benzyl ester demonstrates enhanced cellular uptake, leading to greater PpIX accumulation and, consequently, a more potent phototoxic effect at lower concentrations. This presents a promising avenue for improving the therapeutic index of PDT, potentially reducing the required drug dosage and associated systemic side effects. However, further in vivo studies are warranted to fully elucidate its performance in a complex biological environment and to optimize its clinical application.
References
- 1. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminolevulinic acid - Wikipedia [en.wikipedia.org]
- 4. Mechanism for enhanced 5-aminolevulinic acid fluorescence in isocitrate dehydrogenase 1 mutant malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the Surgical Benefit of Utilizing 5-ALA for Fluorescence-Guided Surgery of Malignant Gliomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Photodynamic therapy of skin cancer: controlled drug delivery of 5-ALA and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
The Superior Efficacy of 5-ALA Benzyl Ester in Photodynamic Applications: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of a photosensitizer precursor is critical for the success of photodynamic therapy (PDT) and photodiagnosis (PDD). 5-Aminolevulinic acid (ALA) has long been a cornerstone in this field, but its hydrophilic nature can limit its transport across cell membranes.[1] This has led to the development of various ALA esters to enhance cellular uptake and subsequent conversion to the potent photosensitizer, Protoporphyrin IX (PpIX). This guide provides a detailed comparison of the efficacy of 5-ALA benzyl ester against other ALA esters, supported by experimental data, to inform the selection of the most effective compound for your research.
The esterification of 5-ALA is a widely adopted strategy to improve its therapeutic efficacy. By increasing the lipophilicity of the parent compound, ALA esters can more readily diffuse across cellular membranes, leading to higher intracellular concentrations of PpIX.[2] This enhanced accumulation of PpIX translates to a more potent photodynamic effect upon light activation.
Comparative Efficacy in PpIX Production
Numerous studies have demonstrated that lipophilic ALA esters, including benzyl, hexyl, and octyl esters, are more efficient at inducing PpIX synthesis compared to 5-ALA and its short-chain esters like the methyl ester.
In human glioma spheroids, it has been shown that lipophilic ester derivatives such as benzyl-ALA and hexyl-ALA produce a response equivalent to that of 5-ALA, but at concentrations 10 to 20 times lower.[1] This highlights the significantly improved potency of these lipophilic esters. Similarly, in a murine melanoma cell line (B-16), hexyl-ALA and octyl-ALA were found to be the most efficient PpIX precursors, achieving higher or similar PpIX production at four-fold and three-fold lower doses, respectively, compared to 5-ALA.[2]
While both methyl and pentyl esters of 5-ALA have also been investigated, the longer-chain esters generally exhibit superior performance in vitro.[3] However, it is important to note that in vivo, the efficiency of ALA esters can be influenced by factors such as the structure of the stratum corneum, which may temporarily bind the esters and slow their penetration.[4]
Cellular Uptake Mechanisms: A Key Differentiator
The enhanced efficacy of 5-ALA esters is largely attributed to their different cellular uptake mechanisms compared to 5-ALA. While 5-ALA is actively transported into cells by β-transporters, its esters are thought to enter cells primarily through passive diffusion.[5][6] This difference in uptake can influence tumor selectivity. For instance, in HT29 human colon adenocarcinoma cells, the uptake of 5-ALA is predominantly via active transport, whereas the esters (methyl, benzyl, hexyl) enter by passive diffusion.[5] This distinction is crucial, as the expression of specific transporters can vary between cell types, potentially affecting the targeted delivery of 5-ALA.
Quantitative Comparison of ALA Esters
To provide a clear overview of the relative performance of different ALA esters, the following tables summarize key quantitative data from various studies.
| Compound | Cell Line | Concentration for Max PpIX | Fold Increase in Efficacy vs. 5-ALA | Reference |
| 5-ALA | B-16 Murine Melanoma | 0.3 mM | - | [2] |
| Hexyl-ALA | B-16 Murine Melanoma | 0.075 mM | ~4x | [2] |
| Octyl-ALA | B-16 Murine Melanoma | 0.1 mM | ~3x | [2] |
| Decyl-ALA | B-16 Murine Melanoma | 0.075 mM | ~4x | [2] |
| Benzyl-ALA | Human Glioma Spheroids | Not specified | 10-20x | [1] |
| Hexyl-ALA | Human Glioma Spheroids | Not specified | 10-20x | [1] |
Table 1: Comparison of Concentrations for Maximum PpIX Production. This table illustrates the lower concentrations of ALA esters required to achieve maximum PpIX levels compared to 5-ALA.
| Compound | Cell Line | Experimental Conditions | Cytotoxicity/PDT Efficacy | Reference |
| 5-ALA | Human HGG Spheroids | 0.05 mM, 635 nm light | Similar to Methyl-ALA | [7] |
| Methyl-ALA | Human HGG Spheroids | 0.05 mM, 635 nm light | Similar to 5-ALA | [7] |
| Hexyl-ALA | Human HGG Spheroids | Same as above | Greater than 5-ALA and Methyl-ALA | [7] |
| Benzyl-ALA | Human HGG Spheroids | Same as above | Greater than 5-ALA and Methyl-ALA | [7] |
| Hexyl-ALA | Human HGG Spheroids | - | Equivalent to 5-ALA at 10-20x lower concentration | [7] |
Table 2: Comparative Photodynamic Therapy (PDT) Efficacy. This table highlights the enhanced cytotoxic effects observed with lipophilic ALA esters in PDT.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are summaries of typical protocols used in the comparative studies.
Cell Culture and Incubation
Human cell lines, such as CCD18 (normal fibroblasts) and HT29 (colon adenocarcinoma), are cultured to plateau phase.[5] For spheroid models, human glioma cells are used.[1] Cells are incubated with varying concentrations of 5-ALA or its esters (e.g., methyl, benzyl, hexyl) for a specified period, typically around 4 hours.[7]
Measurement of Protoporphyrin IX (PpIX) Content
The intracellular accumulation of PpIX is quantified using flow cytometry or fluorescence spectroscopy.[5][8] For flow cytometry, cells are harvested, and the PpIX fluorescence is measured. For fluorescence spectroscopy, the emission spectra of PpIX are recorded.
Cell Viability and Cytotoxicity Assays
The phototoxic effect of the ALA-induced PpIX is assessed using cell viability assays such as the MTT assay.[3] Following incubation with the ALA compounds, cells are irradiated with light of a specific wavelength (e.g., 635 nm).[7] Cell survival is then measured to determine the efficacy of the photodynamic treatment.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the heme synthesis pathway and a typical experimental workflow for comparing ALA esters.
Caption: The Heme Synthesis Pathway and Photodynamic Action.
Caption: Workflow for Comparing ALA Ester Efficacy.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship of protoporphyrin IX synthesis to photodynamic effects by 5-aminolaevulinic acid and its esters on various cell lines derived from the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-ALA-PDT and LEEP for Cervical Intraepithelial Neoplasia
For researchers and drug development professionals navigating the therapeutic landscape of cervical intraepithelial neoplasia (CIN), the choice between established surgical methods and novel non-invasive treatments is a critical consideration. This guide provides a detailed, data-driven comparison of two prominent treatments: 5-aminolevulinic acid photodynamic therapy (5-ALA-PDT), a light-based therapy, and the loop electrosurgical excision procedure (LEEP), a standard surgical approach.
Performance and Efficacy: A Quantitative Overview
Recent clinical studies have demonstrated comparable efficacy between 5-ALA-PDT and LEEP in treating CIN, particularly for high-grade squamous intraepithelial lesions (HSIL), which include CIN 2 and CIN 3. A key advantage of 5-ALA-PDT is its non-invasive nature, which helps in preserving the cervical structure and function, a significant factor for patients with fertility requirements.[1][2]
Lesion Regression and HPV Clearance
The primary measures of success for CIN treatment are the regression of the lesion and the clearance of the causative agent, high-risk human papillomavirus (HR-HPV). Multiple studies have shown similar rates of lesion regression and HPV clearance for both 5-ALA-PDT and LEEP at various follow-up points.
For instance, one prospective, propensity-matched analysis found no significant difference in lesion regression rates between the PDT and LEEP groups at both 6-month (86.7% vs. 85.0%) and 12-month (91.7% vs. 93.3%) follow-ups.[3] Similarly, HPV clearance rates were comparable between the two groups at 6 months (55.0% vs. 65.0%) and 12 months (76.7% vs. 78.3%).[3] Another study focusing on CIN 2 patients of childbearing age also reported similar pathological regression rates at 4-6 months (97.30% for PDT vs. 98.28% for LEEP) and 12 months (93.24% for PDT vs. 96.55% for LEEP).[4] The HPV clearance rates in this study were also not significantly different between the two groups.[4]
However, some studies suggest a potential superiority of 5-ALA-PDT in HPV clearance. A meta-analysis indicated that while both treatments were effective for CIN, 5-ALA-PDT showed a superior HPV clearance rate.[5] Another comparative study reported significantly higher cure rates (88.1% vs. 70.0%) and HPV-negative conversion rates (81.0% vs. 62.0%) for the PDT group compared to the LEEP group at 6 months post-treatment.[6]
| Outcome Measure | 5-ALA-PDT | LEEP | Follow-up | Study |
| Lesion Regression Rate (HSIL) | 86.7% | 85.0% | 6 Months | [3] |
| 91.7% | 93.3% | 12 Months | [3] | |
| Pathological Regression Rate (CIN 2) | 97.30% | 98.28% | 4-6 Months | [4] |
| 93.24% | 96.55% | 12 Months | [4] | |
| Cure Rate (HSIL) | 88.1% | 70.0% | 6 Months | [6] |
| HPV Clearance Rate (HSIL) | 55.0% | 65.0% | 6 Months | [3] |
| 76.7% | 78.3% | 12 Months | [3] | |
| HPV Clearance Rate (CIN 2) | 81.08% | 80.17% | 4-6 Months | [4] |
| 90.54% | 89.66% | 12 Months | [4] | |
| HPV Negative Conversion Rate (HSIL) | 81.0% | 62.0% | 6 Months | [6] |
Side Effects and Patient Experience
A significant differentiator between the two procedures lies in their side effect profiles. 5-ALA-PDT is generally associated with fewer and milder adverse effects. The most common side effect reported for both treatments is increased vaginal discharge.[3][6] However, LEEP is more frequently associated with vaginal bleeding, abdominal pain, and scar formation.[4][6] In one study, while increased vaginal discharge was common in both groups, the incidence of vaginal bleeding was significantly lower in the PDT group.[3] Another study noted that while overall adverse reactions were slightly lower in the PDT group, the incidence of vaginal bleeding during follow-up was notably less.[4]
| Side Effect | 5-ALA-PDT | LEEP | Study |
| Increased Vaginal Discharge | 83.3% | 90% | [6] |
| 4 patients | 5 patients | [3] | |
| Vaginal Bleeding | 11.9% (minimal) | Significantly higher incidence | [6] |
| 0 cases exceeding menstruation | 3 cases exceeding menstruation | [3] | |
| Lower Abdominal Distension/Pain | 3 cases | 5 cases | [3] |
| Lower incidence | Higher incidence | [6] | |
| Scar Formation | Lower incidence | Higher incidence | [6] |
| Discharge Odor | 0 cases | 1 case | [3] |
Experimental Protocols
5-ALA Photodynamic Therapy (5-ALA-PDT)
The protocol for 5-ALA-PDT involves the topical application of a photosensitizer precursor, 5-aminolevulinic acid, to the cervix. This is followed by irradiation with a specific wavelength of light, typically red light, which activates the photosensitizer and induces cell death in the targeted abnormal tissue.
A typical experimental protocol for 5-ALA-PDT in the treatment of CIN is as follows:
-
Patient Preparation: Patients are placed in the lithotomy position. A speculum is inserted to visualize the cervix.
-
Application of 5-ALA: A sterile cotton ball or gel containing 20% 5-ALA is applied to the surface of the cervix and into the cervical canal.[7][8] This is left in place for a predetermined duration, typically ranging from 3 to 4 hours, to allow for the selective accumulation of protoporphyrin IX (PpIX) in the dysplastic cells.[9]
-
Light Irradiation: After the incubation period, the 5-ALA-containing material is removed. The cervix is then irradiated with a red light source, often an LED or a laser, at a wavelength of approximately 633-635 nm.[7][8][9] The light dose and duration of irradiation can vary between studies.[10]
-
Treatment Course: The treatment may consist of a single session or multiple sessions repeated at weekly intervals.[1][8][9]
-
Follow-up: Patients are followed up at regular intervals (e.g., 3, 6, and 12 months) with HPV testing, cytology (Pap smear), and colposcopy with biopsy if necessary to assess treatment efficacy.[4]
Experimental workflow for 5-ALA-PDT.
Loop Electrosurgical Excision Procedure (LEEP)
LEEP is a surgical procedure that uses a thin, low-voltage electrified wire loop to cut away a cone-shaped piece of the cervix containing the abnormal cells.
The standard procedure for LEEP is as follows:
-
Patient Preparation: The patient is positioned on an examination table as for a pelvic exam. A speculum is inserted into the vagina to expose the cervix.[11]
-
Anesthesia and Visualization: A local anesthetic is injected into the cervix to numb the area.[12][13] A colposcope is often used to magnify the view of the cervix.[11][13] An acetic acid or Lugol's iodine solution may be applied to the cervix to make the abnormal areas more visible.[11][12]
-
Excision: The appropriate size and shape of the wire loop electrode are selected. The electrified loop is then used to excise the abnormal tissue, typically the entire transformation zone.[12][14] This may be done in one or more passes.[11]
-
Hemostasis: After the tissue is removed, a ball electrode may be used to cauterize the base of the excision site to control bleeding.
-
Specimen Handling: The excised tissue is sent to a laboratory for pathological examination to confirm the diagnosis and ensure the abnormal cells have been completely removed.[12]
-
Follow-up: Follow-up appointments are scheduled to monitor healing and to perform follow-up Pap tests and HPV testing to ensure the abnormal cells have not returned.[12][13]
Experimental workflow for LEEP.
Mechanism of Action: Signaling Pathways in 5-ALA-PDT
The therapeutic effect of 5-ALA-PDT is mediated by the generation of reactive oxygen species (ROS), which induce cell death through various signaling pathways, including apoptosis, necrosis, and autophagy.
Upon administration, 5-ALA is preferentially taken up by rapidly proliferating cells, such as those in CIN lesions, and is converted into the photosensitizer protoporphyrin IX (PpIX) through the heme synthesis pathway. Subsequent illumination with light of a specific wavelength excites PpIX, leading to the production of ROS. These highly reactive molecules cause oxidative damage to cellular components, triggering cell death.
The primary mechanisms of cell death induced by 5-ALA-PDT include:
-
Mitochondrial Apoptosis: ROS-induced damage to the mitochondria leads to the release of cytochrome c, which activates a cascade of caspases (caspase-9 and caspase-3), ultimately resulting in apoptosis.[13] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also altered, favoring cell death.
-
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: 5-ALA-PDT can induce stress in the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) and the activation of caspase-12, another pathway to apoptosis.[14]
-
Autophagy: In some cases, 5-ALA-PDT can induce autophagy, a process of cellular self-digestion, which can either promote cell survival or contribute to cell death. The AMP-activated protein kinase (AMPK) pathway has been identified as a crucial mediator of ALA-PDT-induced autophagic cell death.
-
Necrosis: At higher doses of PDT, extensive cellular damage can lead to necrosis, a form of cell death characterized by cell swelling and lysis.[4]
Signaling pathways in 5-ALA-PDT.
References
- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 5-aminolevulinic acid induced photodynamic reactions in diagnosis and therapy for female lower genital tract diseases [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-aminolevulinic acid-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of 5-aminolevulinic acid photodynamic therapy in promoting endoplasmic reticulum stress in the treatment of HR-HPV-infected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-ALA mediated photodynamic therapy induces autophagic cell death via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer [ricerca.unich.it]
- 13. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect and mechanism of 5-aminolevulinic acid-mediated photodynamic therapy in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trial Results for 5-Aminolevulinic Acid Benzyl Ester Hydrochloride (BF-200 ALA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of 5-Aminolevulinic acid benzyl ester hydrochloride, commercially known as BF-200 ALA (Ameluz®), against other alternatives in photodynamic therapy (PDT). The information is supported by experimental data from various Phase III clinical trials, with a focus on its application for actinic keratosis (AK) and superficial basal cell carcinoma (sBCC).
Overview of this compound
5-Aminolevulinic acid (ALA) and its derivatives are crucial components in photodynamic therapy for various skin conditions. The benzyl ester formulation, BF-200 ALA, is a nanoemulsion gel designed to enhance stability and skin penetration compared to conventional ALA formulations[1][2][3]. Its primary mechanism of action involves the intracellular synthesis of the photosensitizer Protoporphyrin IX (PpIX) in rapidly proliferating dysplastic cells. Subsequent activation by light of a specific wavelength triggers the production of reactive oxygen species, leading to targeted cell death[4][5].
Comparative Efficacy in Actinic Keratosis
Clinical trials have consistently demonstrated the superiority of BF-200 ALA PDT over placebo and have shown competitive efficacy against another commonly used photosensitizer, methyl-5-aminolaevulinate (MAL).
Table 1: Efficacy of BF-200 ALA vs. Placebo in Actinic Keratosis
| Endpoint | BF-200 ALA | Placebo | Study Details |
| Patient Complete Clearance Rate | 91% | 22% | Phase III, multicenter, randomized, double-blind. Mild-to-moderate AK on face/scalp. Illumination with BF-RhodoLED® lamp. Assessment at 3 months post-treatment[6][7]. |
| Lesion Complete Clearance Rate | 94.3% | 32.9% | Same study as above[6][7]. |
| Patient Complete Clearance Rate | 64% | 11% | Phase III, prospective, randomized, double-blind. Mild-to-moderate AK on face/scalp. Assessed after last PDT treatment[1]. |
| Lesion Complete Clearance Rate | 81% | 22% | Same study as above[1]. |
Table 2: Efficacy of BF-200 ALA vs. Methyl-5-aminolaevulinate (MAL) and Placebo in Actinic Keratosis
| Endpoint | BF-200 ALA | MAL | Placebo | Study Details |
| Patient Complete Clearance Rate | 78.2% | 64.2% | 17.1% | Phase III, multicenter, randomized, observer-blind. Mild-to-moderate AK on face/scalp. Assessment at 3 months after last PDT[2][3]. |
| Lesion Complete Clearance Rate | 90.4% | Not Reported | 37.1% | Same study as above[2][3]. |
Efficacy in Superficial Basal Cell Carcinoma (sBCC)
Recent Phase III trial data indicates the potential of BF-200 ALA PDT for the treatment of sBCC, showing significant clearance rates compared to placebo.
Table 3: Efficacy of BF-200 ALA vs. Placebo in Superficial Basal Cell Carcinoma
| Endpoint | BF-200 ALA | Placebo | Study Details |
| Complete Clinical & Histological Clearance (Main Target Lesion) | 65.5% | 4.8% | Phase III trial. Assessment at 12 weeks after the last treatment cycle[8]. |
| Complete Histological Clearance | 75.9% | 19% | Same study as above[8][9]. |
| Complete Clinical Clearance | 83.4% | 21.4% | Same study as above[8][9]. |
Safety and Tolerability
Treatment-emergent adverse events (TEAEs) associated with BF-200 ALA PDT are common but are typically localized to the application site. These reactions are expected and indicative of the photodynamic process.
Table 4: Common Adverse Events
| Adverse Event | Frequency in BF-200 ALA Group | Frequency in Placebo Group | Study Details |
| Application Site Reactions | 100% | 69% | Phase III trial for AK. Reactions include erythema, pain, burning, irritation, edema, pruritus, exfoliation, and scabbing[6][10]. |
| Cosmetic Outcome (Very Good/Good) | 66.7% | 34.6% | Phase III trial for AK. Patient-rated cosmetic outcome[7]. |
Experimental Protocols
The clinical trials cited in this guide followed rigorous, well-defined protocols to ensure the validity of the results. Below is a generalized methodology based on these studies.
Key Experiment: Phase III Randomized Controlled Trial for Actinic Keratosis
-
Patient Selection :
-
Inclusion criteria typically involved adults with a specified number (e.g., 4 to 8) of clinically typical, visible, mild-to-moderate AK lesions in a defined area (e.g., face or scalp)[1][2][3].
-
Exclusion criteria included patients with hypertrophic AK, known hypersensitivity to porphyrins, or porphyria[4][10].
-
-
Randomization and Blinding :
-
Treatment Protocol :
-
Preparation : The treatment area was gently curetted to remove scales and crusts.
-
Application : A thick layer of the assigned topical gel (BF-200 ALA or control) was applied to the treatment field.
-
Incubation : A standard incubation period (e.g., 30 minutes to 3 hours) allowed for the preferential accumulation of PpIX in the target cells[11][12].
-
Illumination : The treatment area was illuminated with a specific light source. Commonly used lamps include the BF-RhodoLED® (red light, approx. 635 nm) or Aktilite CL128, with a defined total light dose (e.g., 37 J/cm²)[3][6].
-
-
Efficacy and Safety Assessment :
-
Primary Endpoint : The primary measure of efficacy was the percentage of patients with complete clinical clearance of all AK lesions in the treatment area, typically assessed 12 weeks after the final PDT session[2][3].
-
Secondary Endpoints : These included the lesion-specific clearance rate, recurrence rates at longer follow-up periods (e.g., 12 months), and cosmetic outcomes[10][13].
-
Safety : Adverse events, particularly local skin reactions and pain scores, were recorded during and after treatment[6].
-
Visualized Pathways and Workflows
Mechanism of Action
The following diagram illustrates the metabolic pathway leading to photosensitization in target cells following the application of 5-Aminolevulinic acid benzyl ester.
Experimental Workflow
This diagram outlines the typical workflow of a Phase III clinical trial for evaluating the efficacy of BF-200 ALA PDT.
References
- 1. Photodynamic therapy with BF-200 ALA for the treatment of actinic keratosis: results of a prospective, randomized, double-blind, placebo-controlled phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Photodynamic therapy with BF-200 ALA for the treatment of actinic keratosis: results of a multicentre, randomized, observer-blind phase III study in comparison with a registered methyl-5-aminolaevulinate cream and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A regimen to minimize pain during blue light photodynamic therapy of actinic keratoses: Bilaterally controlled, randomized trial of simultaneous versus conventional illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, phase III, multicentre study to evaluate the safety and efficacy of BF-200 ALA (Ameluz(®) ) vs. placebo in the field-directed treatment of mild-to-moderate actinic keratosis with photodynamic therapy (PDT) when using the BF-RhodoLED(®) lamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. curetoday.com [curetoday.com]
- 9. Ameluz photodynamic therapy yields positive results in first US phase 3 study for sBCC [healio.com]
- 10. us.ameluz.com [us.ameluz.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Comparative Study of Photodynamic Therapy with Topical Methyl Aminolevulinate versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of 5-ALA Benzyl Ester for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-aminolevulinic acid (5-ALA) benzyl ester and its parent compound, 5-ALA, as precursors for the photosensitizer Protoporphyrin IX (PpIX) in photodynamic therapy (PDT). We will delve into the experimental data supporting the enhanced selectivity of 5-ALA benzyl ester for cancer cells over normal cells and provide detailed methodologies for key experiments.
Introduction: The Quest for Cancer-Specific Photosensitizers
5-Aminolevulinic acid (5-ALA) is a natural precursor in the heme biosynthesis pathway.[1][2] When administered exogenously, it can lead to the accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) in cancer cells.[1][2][3] This tumor-specific accumulation allows for both fluorescence-guided surgery and photodynamic therapy (PDT), a treatment that uses light to activate the photosensitizer, generating reactive oxygen species that kill cancer cells.[3][4][5]
However, the hydrophilic nature of 5-ALA can limit its transport across cell membranes.[6] To improve cellular uptake, lipophilic ester derivatives of 5-ALA, such as 5-ALA benzyl ester, have been developed.[6][7] The rationale is that these more lipophilic compounds can more easily diffuse across the cell membrane, after which intracellular esterases cleave the ester bond, releasing 5-ALA to be converted into PpIX. This guide examines the evidence validating the superior selectivity of 5-ALA benzyl ester for cancer cells.
Comparative Analysis: 5-ALA Benzyl Ester vs. 5-ALA
Studies have shown that while both 5-ALA and its ester derivatives induce PpIX accumulation, the mechanisms and efficiency can differ significantly, particularly between cancerous and normal cells.
Key Findings:
-
Enhanced Potency: 5-ALA benzyl ester can achieve a cytotoxic response equivalent to 5-ALA at concentrations 10 to 20 times lower.[6][8]
-
Different Uptake Mechanisms: In the human adenocarcinoma cell line HT29, 5-ALA is taken up predominantly by active BETA transporters. In contrast, 5-ALA esters, including the benzyl ester, appear to enter the cell via passive diffusion.[9] This difference in uptake mechanism may contribute to the selectivity for cancer cells.
-
Higher PpIX Accumulation in Cancer Cells: Studies comparing the colon adenocarcinoma cell line HT29 with the normal cell line CCD18 showed a much higher PpIX content in the cancer cells after incubation with both 5-ALA and its esters.[9]
-
Esterase Activity: The effectiveness of 5-ALA esters can be dependent on the esterase activity of the target tissue, which may vary.[10]
Quantitative Data Summary
The following tables summarize comparative data on PpIX accumulation and cytotoxicity.
Table 1: Protoporphyrin IX (PpIX) Accumulation
| Compound | Cell Line | Concentration for Equivalent PpIX Accumulation | Fold Improvement over 5-ALA | Reference |
| 5-ALA | Human Glioma Spheroids | 1.0 mM | - | [6] |
| 5-ALA Benzyl Ester | Human Glioma Spheroids | 0.05 - 0.1 mM | 10-20x | [6] |
| 5-ALA | WiDr (Colon Adenocarcinoma) | 0.3 mM | - | [11] |
| Long-Chain ALA-Esters | WiDr (Colon Adenocarcinoma) | 0.002 - 0.01 mM | 30-150x | [11] |
Table 2: Photodynamic Therapy (PDT) Cytotoxicity
| Compound | Cell Model | Condition for Equivalent Cytotoxicity | Fold Improvement over 5-ALA | Reference |
| 5-ALA | Human Glioma Spheroids | 1.0 mM (25 J/cm²) | - | [8] |
| 5-ALA Benzyl Ester | Human Glioma Spheroids | 0.05 - 0.1 mM (25 J/cm²) | 10-20x | [8] |
Mechanism of Selectivity
The enhanced selectivity of 5-ALA benzyl ester for cancer cells is attributed to a combination of factors:
-
Increased Lipophilicity: The benzyl group increases the molecule's lipophilicity, facilitating passive diffusion across the lipid bilayer of the cell membrane. This bypasses the reliance on specific transporters like the BETA transporters that take up 5-ALA, which may be saturated or less expressed in certain cells.[9][12]
-
Intracellular Conversion: Once inside the cell, ubiquitous intracellular esterases cleave the ester, trapping the now-hydrophilic 5-ALA inside.
-
Altered Heme Synthesis in Cancer Cells: Cancer cells often exhibit altered activity of enzymes in the heme synthesis pathway.[1] Specifically, they may have lower activity of ferrochelatase, the enzyme that converts PpIX to heme.[1] This enzymatic bottleneck leads to the accumulation of the photosensitizer PpIX.[1]
Caption: Proposed mechanism for 5-ALA benzyl ester selectivity.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the selectivity of photosensitizer precursors.
Experimental Workflow
Caption: General experimental workflow for comparative analysis.
Cell Culture
-
Cell Lines: Use at least one cancer cell line (e.g., HT29 colon adenocarcinoma, U87 glioma) and a corresponding normal/non-tumorigenic cell line (e.g., CCD-18Co normal colon fibroblasts, primary astrocytes) for comparison.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM, Ham F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.[4]
Cellular Uptake Assay (using Radiolabeled Compounds)
-
Objective: To quantify the amount of compound entering the cells.
-
Protocol:
-
Seed cells in 24-well or 96-well plates and grow to near confluence.[13]
-
Aspirate the medium and replace it with fresh assay buffer (e.g., HBSS-HEPES, pH 7.4).[13]
-
Initiate uptake by adding radiolabeled substrate (e.g., [¹⁴C]-5-ALA).[13]
-
Incubate for a predetermined time at 37°C with gentle agitation.[13]
-
Stop the incubation by rapidly washing the cells three times with ice-cold PBS.[13]
-
Lyse the cells and measure the radioactivity using a scintillation counter.[13]
-
Normalize the counts to the protein content of each well.
-
PpIX Fluorescence Measurement
-
Objective: To quantify the intracellular accumulation of the active photosensitizer, PpIX.
-
Protocol (Flow Cytometry):
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[14]
-
Treat cells with various concentrations of 5-ALA or 5-ALA benzyl ester for a specified duration (e.g., 4-6 hours).[14]
-
Wash cells twice with PBS, then detach them using trypsin.[14][15]
-
Resuspend cells in PBS for analysis.
-
Analyze the cell suspension using a flow cytometer with an excitation wavelength typically around 405 nm and an emission filter for red fluorescence (e.g., >630 nm) to detect PpIX.[3]
-
In Vitro Photodynamic Therapy (PDT) and Cytotoxicity Assay
-
Objective: To measure the cell-killing efficacy of the compound after light activation.
-
Protocol:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.[14]
-
Incubate the cells with different concentrations of 5-ALA or 5-ALA benzyl ester for 4-6 hours, keeping the plates in the dark.[14]
-
Wash the cells with PBS and add fresh culture medium.[16]
-
Expose the cells to light of an appropriate wavelength (e.g., 635 nm) at a specific light dose (e.g., 25 J/cm²).[8] Maintain a parallel set of plates in the dark to measure dark toxicity.
-
Incubate the plates for another 24-48 hours.[8]
-
Assess cell viability using a standard cytotoxicity assay, such as the MTT or WST-1 assay, by measuring absorbance with a plate reader.[4][8]
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 (the concentration required to inhibit cell growth by 50%).
-
References
- 1. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges [mdpi.com]
- 2. 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy | MDPI [mdpi.com]
- 3. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Efficacy of Photodynamic Therapy in Osteosarcoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 5-Aminolevulinic acid ester–induced protoporphyrin IX in a murine melanoma cell line | springermedizin.de [springermedizin.de]
- 8. 5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Porphyrin accumulation induced by 5-aminolaevulinic acid esters in tumour cells growing in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of 5-aminolevulinic acid esters to improve photodynamic therapy on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Combining photodynamic therapy and cascade chemotherapy for enhanced tumor cytotoxicity: the role of CTT2P@B nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. m.youtube.com [m.youtube.com]
A Comparative Analysis of 5-ALA and Alternative Fluorescent Techniques in Glioma Treatment
The pursuit of maximal safe resection is a cornerstone of glioma treatment, directly impacting patient survival and quality of life.[1][2][3] Fluorescence-guided surgery (FGS) has emerged as a pivotal technology to enhance intraoperative tumor visualization, thereby improving the extent of resection (EOR).[1][4] Among the available fluorophores, 5-aminolevulinic acid (5-ALA) is the most studied and approved agent for high-grade gliomas.[5][6] However, other fluorescent dyes, notably fluorescein sodium (FS) and indocyanine green (ICG), are also utilized, each with distinct mechanisms, advantages, and limitations.[1][4][7] This guide provides a comparative analysis of these techniques, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
Mechanisms of Fluorescence
The efficacy of each fluorescent agent is rooted in its unique mechanism of accumulation within glioma tissue.
-
5-Aminolevulinic Acid (5-ALA): 5-ALA is a prodrug that is orally administered to the patient several hours before surgery.[1][8][9] As a precursor in the heme biosynthesis pathway, it is metabolized into the fluorescent molecule protoporphyrin IX (PpIX).[1][10][11] Malignant glioma cells exhibit a higher rate of PpIX accumulation compared to normal brain cells, which leads to a selective red-pink fluorescence under a violet-blue excitation light (410-420 nm).[1][11]
-
Fluorescein Sodium (FS): Fluorescein is an intravenously administered dye that accumulates in areas with a compromised blood-brain barrier (BBB), a characteristic feature of high-grade gliomas.[12][13][14] It is a non-specific, passive marker of BBB disruption.[6][15] Under a specific light filter (typically blue, 460-500 nm), the tumor tissue emits a yellow-green fluorescence.[5][12]
-
Indocyanine Green (ICG): ICG is a near-infrared (NIR) fluorophore administered intravenously.[1][5] Its accumulation in brain tumors is also attributed to the enhanced permeability and retention (EPR) effect resulting from BBB disruption.[7][16] A technique known as "Second Window ICG" (SWIG) involves administering a high dose of ICG 24 hours before surgery to allow for its accumulation in the tumor tissue.[5][17][18] ICG fluorescence is visualized using an NIR camera system.[1]
Comparative Performance Data
The choice of a fluorescent agent is often guided by its performance in terms of tumor detection and impact on surgical outcomes. The following tables summarize key quantitative data from various studies.
| Parameter | 5-ALA | Fluorescein Sodium (FS) | Indocyanine Green (ICG) - SWIG | References |
| Sensitivity | 81% - 85% | 80.8% | 98% | [10][12][19] |
| Specificity | 88.8% - 100% | 79.1% | 45% | [10][12][19] |
| Gross Total Resection (GTR) Rate | 65% - 75.4% | 45.9% - 82.6% | Not widely reported in comparative studies | [10][12][13][20][21][22][23] |
| 6-Month Progression-Free Survival (PFS) | 41% | Not consistently reported | Not consistently reported | [20] |
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | References |
| 5-ALA (PpIX) | 410 - 420 | 635 | [1] |
| Fluorescein Sodium | 460 - 500 | 540 - 690 | [12] |
| Indocyanine Green | ~805 | ~835 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. The following are generalized protocols for the use of each fluorescent agent in glioma surgery.
5-ALA Fluorescence-Guided Surgery:
-
Patient Preparation: Patients are administered 5-ALA orally at a dose of 20 mg/kg body weight.[6][20][24]
-
Administration Timing: The administration occurs 2 to 4 hours prior to the induction of anesthesia to allow for sufficient PpIX accumulation in the tumor cells.[1][9][24]
-
Intraoperative Visualization: During surgery, a specialized surgical microscope equipped with a violet-blue light source (around 410-420 nm) is used to excite the PpIX.[1] The resulting red-pink fluorescence is observed through the microscope's optics, guiding the surgeon in differentiating tumor from healthy brain tissue.
Fluorescein Sodium-Guided Surgery:
-
Patient Preparation: Fluorescein sodium is administered intravenously.
-
Dosage: The dosage can vary, with studies reporting ranges from 5 to 10 mg/kg.[12]
-
Administration Timing: It is typically injected at the induction of anesthesia.[6][25]
-
Intraoperative Visualization: A surgical microscope with a specific filter (e.g., YELLOW 560 nm or a blue light filter) is used to visualize the yellow-green fluorescence of the tumor.[12][13][25]
Second Window Indocyanine Green (SWIG) Surgery:
-
Patient Preparation: A high dose of ICG is administered intravenously.
-
Dosage: A common dosage for the SWIG technique is 5.0 mg/kg.[18]
-
Administration Timing: The ICG is infused 24 hours prior to surgery to allow for its accumulation in the tumor.[17][18]
-
Intraoperative Visualization: An NIR camera system integrated with the surgical microscope is required to detect the NIR fluorescence emitted by the ICG.[1]
Visualizing the Mechanisms
To better understand the underlying biological and experimental processes, the following diagrams illustrate the signaling pathway of 5-ALA and the workflows for fluorescence-guided surgery.
Discussion and Future Directions
5-ALA stands out for its high specificity, which is attributed to the altered metabolic activity of glioma cells.[6][19] This leads to a lower rate of false positives compared to FS and ICG, which rely on the less specific phenomenon of BBB breakdown.[5][19] Consequently, 5-ALA has demonstrated a significant improvement in achieving GTR and prolonging progression-free survival in patients with high-grade gliomas.[20][21][23]
Fluorescein sodium offers the advantages of being inexpensive and easy to administer intraoperatively.[6][14] While its sensitivity is comparable to 5-ALA, its lower specificity is a notable drawback.[5][12] Nevertheless, studies have shown that FS-guided surgery can significantly increase GTR rates compared to conventional white-light surgery.[13][26][27]
Indocyanine green, with its fluorescence in the near-infrared spectrum, provides the benefit of deeper tissue penetration and reduced autofluorescence from surrounding tissues.[1][5][18] The SWIG technique has shown high sensitivity, but its specificity remains a challenge.[5][19]
The future of fluorescence-guided surgery lies in the development of novel, targeted fluorescent probes.[7] These agents are designed to bind to specific molecular targets that are overexpressed on glioma cells, such as epidermal growth factor receptor (EGFR).[28] This approach promises to enhance the specificity of tumor detection, further improving the precision of glioma resection. Additionally, advancements in imaging technologies, such as confocal laser endomicroscopy, are enabling real-time, cellular-level visualization of tumor margins during surgery.
References
- 1. Current and Emerging Fluorescence-Guided Techniques in Glioma to Enhance Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.cureus.com [assets.cureus.com]
- 3. Fluorescence-Guided Surgery: A Review on Timing and Use in Brain Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indocyanine-Green for Fluorescence-Guided Surgery of Brain Tumors: Evidence, Techniques, and Practical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Guided Surgery in Glioblastoma: 5-ALA, SF or Both? Differences between Fluorescent Dyes in 99 Consecutive Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorescence-Guided Surgery: A Review on Timing and Use in Brain Tumor Surgery [frontiersin.org]
- 8. americanacademyns.org [americanacademyns.org]
- 9. 5-ALA fluorescence guided surgery for GBM - Congress of Neurological Surgeons (CNS) [cns.org]
- 10. 5-ALA Fluorescence Image Guided Resection of Glioblastoma Multiforme: A Meta-Analysis of the Literature | MDPI [mdpi.com]
- 11. Trends in Fluorescence Image-guided Surgery for Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Fluorescein-guided surgery for high-grade glioma resection: a five-year-long retrospective study at our institute - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescein-guided resection of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Intraoperative brain tumor resection with indocyanine green using augmented microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Applications of indocyanine green in brain tumor surgery: review of clinical evidence and emerging technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 20. Fluorescence-guided surgery with 5-aminolevulinic acid for resection of malignant glioma: a randomised controlled multicentre phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of 5-Aminolevulinic Acid and Sodium Fluorescein on the Extent of Resection in High-Grade Gliomas and Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Fluorescein for resection of high-grade gliomas: A safety study control in a single center and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescein for Brain Tumor Diagnosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 27. Gross Total Resection of Glioma with the Intraoperative Fluorescence-guidance of Fluorescein Sodium [medsci.org]
- 28. Dartmouth Is Helping Brain Surgeons See… | Dartmouth Engineering [engineering.dartmouth.edu]
A Comparative Analysis of 5-ALA-PDT and Surgical Interventions for High-Grade Vaginal Intraepithelial Neoplasia
For Researchers, Scientists, and Drug Development Professionals
High-grade vaginal intraepithelial neoplasia (HVaIN), a precursor to vaginal cancer, necessitates effective treatment to prevent malignant progression. Current therapeutic strategies primarily involve surgical excision or ablation and, more recently, photodynamic therapy with 5-aminolevulinic acid (5-ALA-PDT). This guide provides a comprehensive comparison of these modalities, focusing on quantitative efficacy data, detailed experimental protocols, and the underlying molecular mechanisms to inform research and development in this field.
Performance Comparison: Efficacy and Outcomes
The clinical efficacy of 5-ALA-PDT and surgical interventions for HVaIN has been evaluated in several studies. The following tables summarize the key quantitative data on complete remission, Human Papillomavirus (HPV) clearance, and recurrence rates.
| Treatment Modality | Study | Number of Patients | Complete Remission (CR) Rate | Follow-up Period for CR |
| 5-ALA-PDT | Zhang et al. (2022)[1] | 60 | 93.33% (56/60) | 3-6 months |
| Han et al. (2022) | 56 (VaIN II/III) | 87.5% (pathological regression) | 6 months | |
| Surgery (Local Excision) | Zhang et al. (2022)[1] | 40 | 82.5% (33/40) | 3-6 months |
| CO2 Laser Vaporization | di Paola et al. (2011) | 21 | 86% (18/21) after one session | Median 25 months |
| Treatment Modality | Study | 12-Month HPV Clearance Rate | 24-Month HPV Clearance Rate |
| 5-ALA-PDT | Zhang et al. (2022)[1] | 68.97% | 77.55% |
| Surgery (Local Excision) | Zhang et al. (2022)[1] | 60% | 64.52% |
| Treatment Modality | Study | Recurrence Rate | Follow-up Period for Recurrence |
| 5-ALA-PDT | Zhang et al. (2022)[1] | 11.36% (4/60) | Not specified |
| Surgery (Local Excision) | Zhang et al. (2022)[1] | 8.33% (3/40) | Not specified |
| CO2 Laser Vaporization | di Paola et al. (2011) | 14% (3/21) required a second treatment | Median 25 months |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of clinical research. The following are representative protocols for 5-ALA-PDT and common surgical procedures for HVaIN.
5-ALA Photodynamic Therapy (PDT) Protocol
This protocol is based on methodologies described in recent clinical studies.
-
Patient Preparation: Patients are placed in the lithotomy position. The vaginal lesions are identified via colposcopy.
-
Photosensitizer Application: A 20% 5-aminolevulinic acid (5-ALA) thermosensitive gel is topically applied to the surface of the vaginal lesions. The typical dosage is approximately 2 mL, ensuring complete coverage of the targeted area.
-
Incubation: The photosensitizer is allowed to incubate for a period of 2 to 4 hours. During this time, 5-ALA is preferentially absorbed by the dysplastic cells and metabolized into the photosensitizer protoporphyrin IX (PpIX).
-
Light Irradiation: A specific light source is used to activate the PpIX.
-
Light Source: A 635 nm semiconductor laser or a light-emitting diode (LED) array.
-
Light Dose: The light energy density typically ranges from 80 to 144 J/cm².
-
Irradiation Procedure: The laser fiber or LED probe is inserted into the vagina to illuminate the entire lesion. The duration of irradiation is typically 20-30 minutes.
-
-
Treatment Schedule: The treatment is often repeated multiple times, for instance, once every 7-14 days for a total of 3-6 sessions, depending on the clinical response.
-
Post-Treatment Care: Patients are advised to avoid strong light exposure for 48 hours to prevent photosensitivity reactions.
Surgical Procedure: Loop Electrosurgical Excision Procedure (LEEP)
LEEP is a common surgical technique for excising vaginal lesions.
-
Patient Preparation: The patient is placed in the dorsal lithotomy position. A speculum is inserted to visualize the vagina and the lesion.
-
Anesthesia: A local anesthetic, such as 1% or 2% lidocaine with epinephrine, is injected into the submucosa around the lesion to provide analgesia and hemostasis.
-
Lesion Delineation: The lesion may be highlighted by applying Lugol's iodine or 3-5% acetic acid solution.
-
Excision:
-
An electrosurgical generator is set to a blended cut and coagulation mode.
-
A wire loop electrode of an appropriate size and shape is selected to encompass the entire lesion with a margin of normal tissue.
-
The loop is positioned a few millimeters away from the lesion, and the generator is activated. The loop is then guided through the tissue to excise the lesion in a single pass if possible. The depth of excision is typically a few millimeters into the submucosa.
-
-
Hemostasis: The base of the excision site is coagulated using a ball electrode to control bleeding. A hemostatic paste may also be applied.
-
Specimen Handling: The excised tissue is sent for histopathological analysis to confirm the diagnosis and ensure clear margins.
Surgical Procedure: CO2 Laser Vaporization/Ablation
CO2 laser therapy is another option for the ablative treatment of HVaIN.
-
Patient Preparation: The patient is positioned in the dorsal lithotomy position, and a speculum is inserted.
-
Anesthesia: Local or general anesthesia may be used depending on the extent and location of the lesions.
-
Lesion Delineation: Similar to LEEP, Lugol's iodine or acetic acid can be used to visualize the abnormal areas.
-
Ablation:
-
A CO2 laser is coupled to a colposcope to allow for precise targeting of the laser beam.
-
The laser is set to a continuous or pulsed mode with a power setting typically ranging from 10 to 25 watts.
-
The laser beam is used to vaporize the dysplastic epithelium to a depth of 1-3 millimeters, ensuring destruction of the entire lesion with a small margin.
-
-
Post-Ablation Care: The treated area is left to heal by secondary intention. Patients may experience some vaginal discharge during the healing process.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the molecular mechanism of 5-ALA-PDT, a typical experimental workflow for comparing treatments, and a logical comparison of the two therapeutic approaches.
Caption: Molecular mechanism of 5-ALA-PDT in HPV-infected cells.
Caption: Experimental workflow for a comparative clinical trial.
Caption: Logical comparison of 5-ALA-PDT and surgical treatment.
References
Cross-Validation of Fluorescence Microscopy and HPLC for Protoporphyrin IX Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Protoporphyrin IX (PpIX), a key photosensitizer in photodynamic therapy and a biomarker for certain metabolic disorders, is paramount. This guide provides an objective comparison of two primary analytical methods: fluorescence microscopy and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
Protoporphyrin IX is a crucial intermediate in the heme biosynthesis pathway.[1] Its intrinsic fluorescence is harnessed for qualitative and semi-quantitative analysis using microscopy, while HPLC provides robust quantitative measurements. Understanding the strengths and limitations of each method is essential for reliable experimental design and data interpretation.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for fluorescence microscopy and HPLC in the context of PpIX detection, compiled from various experimental studies.
| Parameter | Fluorescence Microscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Visualization of PpIX fluorescence in situ. | Separation and quantification of PpIX from a sample matrix. |
| Primary Output | Images, fluorescence intensity. | Chromatogram, peak area/height for quantification. |
| Quantification | Semi-quantitative to quantitative (with advanced image analysis). | Highly quantitative. |
| Limit of Detection (LOD) | Median minimal detectable concentration: 0.08 - 0.16 µg/mL.[2][3] | 3.8 ± 1.0 pM.[4] |
| Limit of Quantification (LOQ) | Not consistently reported; depends heavily on instrumentation and software. | 10 ng/mL.[5] |
| Linearity Range | Can be limited by photobleaching and signal saturation.[6] | Wide linear range, e.g., 10 - 700 ng/mL (r ≥ 0.995).[5] |
| Specificity | Can be affected by tissue autofluorescence.[7][8] | High, due to chromatographic separation. |
| Sample Preparation | Minimal for in situ imaging; can involve tissue sectioning. | More extensive, involving extraction and purification.[1] |
| Throughput | High-throughput imaging is possible.[9] | Generally lower throughput than imaging. |
| Spatial Resolution | Cellular and subcellular localization of PpIX.[6][9] | No spatial information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for PpIX detection using both fluorescence microscopy and HPLC.
Fluorescence Microscopy Protocol for Cellular PpIX Detection
This protocol is adapted for high-throughput confocal microscopy of cellular Protoporphyrin IX.[9]
-
Cell Culture and Treatment: Plate cells (e.g., Hep G2) in a multi-well imaging plate and culture until desired confluency. Treat with aminolevulinic acid (ALA) to induce PpIX production if required.
-
Staining:
-
For nuclear staining (optional), use a dye with excitation/emission wavelengths of approximately 405 nm/455 nm.[9]
-
-
Imaging:
-
Utilize a confocal microscope equipped with appropriate lasers and filters.
-
Detect PpIX fluorescence at an emission wavelength of approximately 635 nm or 706 nm.[7][9]
-
Acquire images using a high-sensitivity camera, such as a scientific-grade complementary metal-oxide-semiconductor (sCMOS) camera, to minimize exposure times and reduce photobleaching.[9]
-
-
Image Analysis:
-
Use image analysis software to perform segmentation of nuclei and cytoplasm.
-
Quantify the fluorescence intensity of PpIX within the defined cellular compartments.
-
HPLC Protocol for PpIX Quantification
This protocol provides a general framework for the quantification of PpIX in biological samples using reversed-phase HPLC.[1][4]
-
Sample Preparation (Extraction): The extraction method is critical and varies with the sample matrix. All steps should be performed under dimmed light to prevent photodegradation of PpIX.[1]
-
Microbial Cells: Harvest cells by filtration. Soak the filter in 100% acetone and store at -20°C for 20 hours. Acidify the acetone extract with hydrochloric acid.[1]
-
Urine Samples: Adjust the pH to below 2.5 with a stabilization solution (e.g., concentrated HCl). Centrifuge and collect the supernatant for injection.[1][10]
-
Tissue Samples: Homogenize the tissue and extract PpIX using a solvent mixture like methanol and dichloromethane.[1]
-
-
Preparation of Standards:
-
Prepare a stock solution of PpIX in a suitable solvent (e.g., DMSO).
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.[1]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence or diode array detector (DAD).[1]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of two mobile phases is often used. For example:
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for instance, 35 ± 1°C.[4]
-
Injection Volume: Typically 100 µL.[4]
-
-
Detection:
-
Fluorescence Detector: Excitation at ~405 nm and emission at ~635 nm.[1]
-
DAD: Monitor absorbance at the Soret band of PpIX (~405 nm).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis. A correlation coefficient (r²) greater than 0.99 is desirable.[1]
-
Determine the PpIX concentration in the samples by interpolating their peak areas on the calibration curve.[1]
-
Visualization of Methodologies
To further clarify the experimental processes and their relationship, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of minimal detectable protoporphyrin IX concentrations with a loupe device and conventional 5-ALA fluorescence microscopy: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of minimal detectable protoporphyrin IX concentrations with a loupe device and conventional 5-ALA fluorescence microscopy: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 5. Validation and sample bioanalysis of protoporphyrin IX in rat plasma by the surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 9. High-Throughput Imaging of PPIX Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
Safety Operating Guide
Proper Disposal of 5-Aminolevulinic Acid Benzyl Ester Hydrochloride: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Aminolevulinic acid benzyl ester hydrochloride. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide outlines the necessary steps for handling, treating, and disposing of this photosensitive compound.
I. Immediate Safety and Handling Considerations
This compound and its solutions should be handled with care, taking into account its photosensitizing properties. Exposure to light can lead to the generation of reactive oxygen species. Therefore, it is crucial to store the compound and its waste in a dark, well-ventilated area, away from incompatible materials such as strong oxidizing agents. When handling the compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
II. Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2][3] In general, this compound is not classified as a federally listed hazardous waste.[4] However, due to its biological activity and photosensitivity, it should not be disposed of down the drain or in regular trash without appropriate treatment.
The primary methods for disposal are:
-
Collection by a Licensed Waste Contractor: This is the most straightforward and recommended method. All waste containing this compound, including pure compound, solutions, and contaminated labware, should be collected in a designated, properly labeled, and sealed container.
-
Chemical Inactivation (Hydrolysis) Prior to Disposal: For liquid waste, chemical degradation through hydrolysis can be an effective pretreatment step to reduce the compound's activity before disposal. This process breaks down the ester into 5-aminolevulinic acid and benzyl alcohol.
III. Quantitative Data for Disposal Considerations
While specific disposal limits for this compound are not widely established, the following table summarizes key chemical and stability data relevant to its handling and disposal.
| Parameter | Value / Information | Citation |
| Chemical Formula | C₁₂H₁₅NO₃·HCl | |
| Molecular Weight | 257.71 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Stability | Unstable at pH ≥ 5.5; degradation occurs via dimerization and hydrolysis. More stable at acidic pH. | [5][6][7][8] |
| Storage | Store at -20°C, protected from light. | |
| Hazard Class | Not classified as hazardous for transport. | [9] |
| Disposal Recommendation | Do not dispose of down the drain or in household garbage. Must be disposed of as hazardous waste in accordance with local regulations. | [9][10] |
IV. Experimental Protocol: Base-Catalyzed Hydrolysis for Chemical Inactivation
This protocol describes a general procedure for the hydrolysis of this compound waste in a laboratory setting. This should be performed in a fume hood with appropriate PPE.
Materials:
-
Waste solution of this compound
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M) for neutralization
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Waste container for neutralized solution
Procedure:
-
Preparation: Place the waste solution of this compound in the reaction vessel with a stir bar. Place the vessel on a stir plate in a fume hood.
-
Basification: While stirring, slowly add the 1 M NaOH solution to the waste. The goal is to raise the pH to a level that facilitates hydrolysis. Studies on related esters suggest that hydrolysis is more rapid at higher pH values.[5] Monitor the pH using pH strips or a pH meter. Aim for a pH between 10 and 12.
-
Reaction: Allow the solution to stir at room temperature for several hours to ensure complete hydrolysis. The reaction time may vary depending on the concentration of the ester. For more resistant esters, gentle heating under reflux may be required, although for this compound, extended stirring at room temperature is likely sufficient.[11][12]
-
Neutralization: After the hydrolysis is complete, neutralize the solution by slowly adding 1 M HCl. Monitor the pH and adjust it to a neutral range (pH 6-8).
-
Disposal: The neutralized solution, now containing 5-aminolevulinic acid, benzyl alcohol, and sodium chloride, may be suitable for drain disposal depending on local regulations and the final concentration of the components. It is crucial to consult with your institution's EHS department before disposing of the neutralized solution down the drain. Otherwise, collect it in a labeled waste container for pickup by a licensed waste contractor.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. odu.edu [odu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caelo.de [caelo.de]
- 10. carlroth.com [carlroth.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Personal protective equipment for handling 5-Aminolevulinic acid benzyl ester hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Aminolevulinic acid benzyl ester hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause skin and eye irritation.[1][2][3][4] It is also important to avoid dust formation and inhalation.[1][2][5] The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated. | To prevent inhalation of the powder. |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination. |
Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
2.1. Preparation and Weighing:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or an enclosure with proper exhaust ventilation.[5]
-
Before handling, confirm that an eyewash station and safety shower are readily accessible.[3]
-
Wear all required PPE as specified in the table above.
-
To minimize dust generation, handle the solid compound with care. Avoid scooping or pouring in a way that creates airborne particles.
-
Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a suitable container.
-
Clean any spills on the balance immediately using a damp cloth, ensuring no dust is dispersed.
2.2. Dissolving the Compound:
-
Conduct all dissolution procedures within a chemical fume hood.
-
Add the weighed this compound to the chosen solvent in a suitable flask or beaker.
-
Stir the mixture gently to dissolve. If necessary, use a sonicator to aid dissolution.
-
Keep the container covered as much as possible to prevent splashes and aerosol formation.
Storage and Disposal Plan
Proper storage and disposal are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel and the environment.
3.1. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
The recommended storage temperature is -20°C, and it should be protected from light.[6]
3.2. Disposal:
-
Chemical Waste:
-
Contaminated Materials:
-
Dispose of any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, as contaminated waste.
-
Place these materials in a designated, sealed waste bag or container.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[2][5]
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5] For large spills, evacuate the area and follow your institution's emergency spill response procedures.[5]
Below is a diagram illustrating the workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
